molecular formula C9H13NO2 B142225 3,4-Dimethoxybenzylamine CAS No. 5763-61-1

3,4-Dimethoxybenzylamine

Katalognummer: B142225
CAS-Nummer: 5763-61-1
Molekulargewicht: 167.2 g/mol
InChI-Schlüssel: DIVNUTGTTIRPQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethoxybenzylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 271740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3,4-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVNUTGTTIRPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206292
Record name 3,4-Dimethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5763-61-1
Record name Veratrylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5763-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxybenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005763611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veratrylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxybenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHOXYBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQA442BL6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dimethoxybenzylamine: Physicochemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 3,4-Dimethoxybenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details experimental protocols for its synthesis, purification, and characterization, and includes a summary of its known biological activities, particularly its interaction with serotonin (B10506) receptors. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Introduction

This compound, also known as veratrylamine, is a primary amine that serves as a versatile building block in organic synthesis. Its structure, featuring a dimethoxy-substituted benzene (B151609) ring, is a common motif in a variety of biologically active molecules. This guide aims to provide a comprehensive resource for researchers and professionals working with this compound, covering its fundamental properties, practical synthetic considerations, and an exploration of its biological significance.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: General and Physical Properties
PropertyValueReference(s)
IUPAC Name (3,4-Dimethoxyphenyl)methanamine
Synonyms Veratrylamine, 3,4-Dimethoxybenzenemethanamine
CAS Number 5763-61-1
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 281-284 °C (lit.)
Melting Point Not applicable (liquid at room temperature)
Density 1.109 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.556 (lit.)
Table 2: Solubility and Stability
PropertyValue/InformationReference(s)
Solubility Soluble in common organic solvents such as methanol, ethanol, and chloroform.[2]
Stability Air sensitive. Should be stored under an inert atmosphere (e.g., nitrogen).[1]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]
Table 3: Safety Information
PropertyValue/InformationReference(s)
Hazard Class 8 (Corrosive)[3]
Packing Group III[3]
UN Number UN2735[3]
Flash Point 113 °C (235.4 °F) - closed cup

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and general procedures for similar compounds.

Synthesis via Reductive Amination of 3,4-Dimethoxybenzaldehyde (B141060)

Reductive amination is a widely used and efficient method for the synthesis of amines. This protocol describes the formation of this compound from 3,4-dimethoxybenzaldehyde and ammonia, followed by in-situ reduction of the intermediate imine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture for 30 minutes, then transfer it to a separatory funnel.

  • Partition the residue between dichloromethane and the aqueous layer.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

G cluster_synthesis Synthesis: Reductive Amination 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Imine_Formation Imine Formation (in situ) 3,4-Dimethoxybenzaldehyde->Imine_Formation Ammonium_Chloride Ammonium Chloride (Ammonia Source) Ammonium_Chloride->Imine_Formation Methanol Methanol Methanol->Imine_Formation Reduction Reduction Imine_Formation->Reduction Sodium_Borohydride Sodium Borohydride (Reducing Agent) Sodium_Borohydride->Reduction Crude_Product Crude this compound Reduction->Crude_Product

Synthesis Workflow for this compound.

Purification Protocol

The crude product from the synthesis can be purified using a combination of acid-base extraction and fractional distillation.

Materials:

  • Crude this compound

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (B78521) (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Fractional distillation apparatus

Procedure:

  • Acid-Base Extraction: a. Dissolve the crude product in diethyl ether. b. Transfer the solution to a separatory funnel and extract with 1 M HCl. The amine will be protonated and move to the aqueous layer. c. Separate and collect the aqueous layer. d. Cool the aqueous layer in an ice bath and slowly add 2 M NaOH until the pH is >12 to regenerate the free amine. e. Extract the free amine from the basified aqueous solution with diethyl ether. f. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. g. Filter and remove the solvent under reduced pressure.

  • Fractional Distillation: a. Assemble a fractional distillation apparatus. b. Transfer the amine from the acid-base extraction to the distillation flask. c. Apply a vacuum and gently heat the flask. d. Collect the fraction that distills at the appropriate boiling point and pressure.

G cluster_purification Purification Workflow Crude_Product Crude Product Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Distillation Fractional Distillation Acid_Base_Extraction->Distillation Pure_Product Pure this compound Distillation->Pure_Product

General Purification Workflow.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection: A split/splitless injector.

  • Analysis: The retention time in the gas chromatogram will be characteristic of the compound, and the mass spectrum will show a molecular ion peak corresponding to its molecular weight (m/z = 167) and a characteristic fragmentation pattern.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic protons (CH₂), the amine protons (NH₂), and the methoxy (B1213986) protons (OCH₃).

  • ¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

3.3.3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid between salt plates.

  • Analysis: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.

Biological Activity and Relevance in Drug Development

This compound is recognized for its role as a precursor in the synthesis of various pharmaceuticals. Notably, it has been identified as an inhibitor of serotonin receptors.[1] Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic drugs.

The interaction of a compound like this compound with a serotonin receptor can lead to the modulation of downstream signaling pathways. While the specific pathway modulated by this compound is not extensively detailed in the literature, a general inhibitory mechanism at a G protein-coupled serotonin receptor is depicted below.

G cluster_pathway Conceptual Serotonin Receptor Inhibition Serotonin Serotonin (5-HT) Receptor 5-HT Receptor Serotonin->Receptor Binds G_Protein G Protein Activation Receptor->G_Protein Activates Inhibitor This compound (Inhibitor) Inhibitor->Receptor Blocks Signaling Downstream Signaling Cascade G_Protein->Signaling Biological_Response Biological Response Signaling->Biological_Response

Inhibition of a G-protein coupled serotonin receptor.

The ability of this compound and its derivatives to interact with serotonin receptors makes them valuable scaffolds in the design and development of new therapeutic agents targeting a range of neurological and psychiatric disorders.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthetic and analytical protocols, and biological relevance of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this important chemical intermediate.

References

Spectroscopic Profile of 3,4-Dimethoxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethoxybenzylamine (also known as Veratrylamine), a versatile intermediate in pharmaceutical synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for compound identification, purity assessment, and methodological application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol .[1][2][3] The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.84 - 6.74m3HAromatic (H-2, H-5, H-6)
3.87s6HMethoxy (-OCH₃)
3.77s2HBenzyl (-CH₂NH₂)
1.54s (broad)2HAmine (-NH₂)

Data sourced from publicly available spectra. Specific peak assignments are based on established chemical shift principles.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
149.0Aromatic (C-3, C-4)
135.5Aromatic (C-1)
120.8Aromatic (C-6)
111.8Aromatic (C-5)
111.0Aromatic (C-2)
55.8Methoxy (-OCH₃)
46.7Benzyl (-CH₂)

Data sourced from publicly available spectra.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, identifying the functional groups present.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H Stretch (primary amine, two bands expected)[5]
3000-2850Medium-StrongC-H Stretch (aromatic and aliphatic)
1650-1580MediumN-H Bend (primary amine)[5]
~1600, ~1510, ~1460Medium-StrongC=C Stretch (aromatic ring)
1335-1250StrongC-N Stretch (aromatic amine type)[5]
1250-1020StrongC-O Stretch (aryl ether)
910-665Strong, BroadN-H Wag (primary amine)[5]

Characteristic absorption regions are based on the functional groups of this compound. Spectra for this compound are available in databases such as SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

m/zRelative IntensityAssignment
167~75%[M]⁺ (Molecular Ion)
152~100% (Base Peak)[M-CH₃]⁺
136~20%[M-NH₂-CH₃]⁺
121~15%[M-2xOCH₃]⁺
107~10%
91~10%Tropylium ion [C₇H₇]⁺
77~15%Phenyl ion [C₆H₅]⁺

Data sourced from the NIST WebBook.[6] The fragmentation pattern is consistent with the structure of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Instrument parameters may be optimized based on the specific spectrometer and sample concentration.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard one-pulse experiment is used with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are used to ensure adequate signal-to-noise and accurate integration of all carbon signals.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy (ATR-FTIR)
  • Instrument Preparation: The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small amount of liquid this compound is placed directly onto the ATR crystal, ensuring full coverage.

  • Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Final_Report Final Report Structure->Final_Report Confirmation Purity->Final_Report Verification

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Spectral_Data_Relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Compound This compound H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR_Spec IR Spectrum (Functional Groups) Compound->IR_Spec Mass_Spec Mass Spectrum (Molecular Weight & Fragmentation) Compound->Mass_Spec H_NMR->C_NMR

Caption: Relationship between the chemical structure and its corresponding spectral data.

References

The Multifaceted Biological Activities of 3,4-Dimethoxybenzylamine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3,4-dimethoxybenzylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antimicrobial Activity

Derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The primary mechanism of action for some of these derivatives involves the inhibition of crucial cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives against several microbial strains.[1]

CompoundS. aureus (µM)S. typhi (µM)E. coli (µM)P. aeruginosa (µM)C. albicans (µM)
4a 26.11---26.11
4b -23.2823.2823.28-
4c ---22.89-
4d 47.83-47.83--
4h 5.8812.07---
4i --23.30-23.30
Ceftriaxone (standard) 3.5214.08---

Note: '-' indicates data not reported in the source.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)[1][2][3][4][5]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid medium.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Microbial Culture Microbial Culture Standardized Inoculum (0.5 McFarland) Standardized Inoculum (0.5 McFarland) Microbial Culture->Standardized Inoculum (0.5 McFarland) Inoculation of Microplate Inoculation of Microplate Standardized Inoculum (0.5 McFarland)->Inoculation of Microplate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculation of Microplate Incubate (e.g., 24h, 37°C) Incubate (e.g., 24h, 37°C) Inoculation of Microplate->Incubate (e.g., 24h, 37°C) Visual Inspection/OD Reading Visual Inspection/OD Reading Incubate (e.g., 24h, 37°C)->Visual Inspection/OD Reading Determine MIC Determine MIC Visual Inspection/OD Reading->Determine MIC

Workflow for MIC Determination.

Anticancer Activity

Several derivatives of this compound have been investigated for their potential as anticancer agents. These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms that often involve the modulation of key signaling pathways.

Quantitative Anticancer Data

The cytotoxic potential of these derivatives is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability. The table below presents the IC50 values for a novel 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one derivative (RAJI) against triple-negative breast cancer (TNBC) cell lines.[2][3]

CompoundCell LineIC50 (µg/mL)
RAJI MDA-MB-231 (TNBC)20
RAJI MDA-MB-468 (TNBC)25
RAJI MCF 10A (Normal Breast Epithelial)40
Experimental Protocol: MTT Assay for Cytotoxicity[6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Cancer

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Akt/PI3K Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular pathway that promotes cell survival and proliferation. A novel 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one derivative, RAJI, has been shown to downregulate key components of this pathway, including Akt, PTEN, and mTOR, in triple-negative breast cancer cells.[2][3] This inhibition leads to the induction of apoptosis.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation RAJI (Compound) RAJI (Compound) RAJI (Compound)->Akt inhibits RAJI (Compound)->mTOR inhibits PTEN PTEN RAJI (Compound)->PTEN downregulates PTEN->PIP3 dephosphorylates

Inhibition of the Akt/PI3K Pathway.

Neuroprotective Effects

Certain derivatives related to the this compound scaffold have demonstrated neuroprotective properties, suggesting their potential in treating neurodegenerative disorders. These effects are often mediated by the activation of pro-survival signaling cascades.

ERK-CREB Signaling Pathway

The ERK-CREB signaling pathway plays a vital role in neuronal survival and plasticity. A newly synthesized chromene derivative has been shown to exert neuroprotective effects by increasing the phosphorylation of ERK1/2 and the subsequent phosphorylation of the cAMP response element-binding protein (CREB).[4] This activation is crucial for its neuroprotective action against excitotoxicity.

G Neurotrophic Factor Neurotrophic Factor Receptor Receptor Neurotrophic Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 CREB CREB ERK1/2->CREB phosphorylates Gene Expression Gene Expression CREB->Gene Expression Neuronal Survival Neuronal Survival Gene Expression->Neuronal Survival Chromene Derivative Chromene Derivative Chromene Derivative->ERK1/2 promotes phosphorylation

Activation of the ERK-CREB Pathway.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. The data and methodologies presented in this guide highlight their potential for the development of novel therapeutics for infectious diseases, cancer, and neurodegenerative disorders. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, provides a rational basis for the future design and optimization of more potent and selective drug candidates. Further research into the structure-activity relationships and pharmacokinetic properties of these derivatives is warranted to translate their therapeutic potential into clinical applications.

References

An In-depth Technical Guide to the Biological Mechanism of Action of 3,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the current scientific understanding of 3,4-Dimethoxybenzylamine's mechanism of action. It is important to note that while the compound is recognized for its biological activity, detailed quantitative data on its direct interactions with specific molecular targets in biological systems are limited in publicly accessible scientific literature. This guide synthesizes the available information on the parent compound and its derivatives to provide a thorough understanding for research and development purposes.

Executive Summary

This compound, also known as veratrylamine, is a benzylamine (B48309) derivative that has been identified as a pharmacologically active molecule. Its primary reported biological effect is the inhibition of serotonin (B10506) receptors. Furthermore, the structural similarity to other neuroactive phenethylamines suggests a potential for interaction with other targets, such as monoamine oxidases. Derivatives of this compound have been synthesized and shown to possess a range of biological activities, including antimicrobial and antiulcer properties, with one derivative identified as a bacterial DNA topoisomerase I inhibitor. This guide will detail the known biological effects, present data on its derivatives, provide detailed experimental protocols for assessing its activity, and visualize potential mechanisms and workflows.

Core Biological Activity

The principal reported mechanism of action for this compound is its interaction with the serotonergic system.

Inhibition of Serotonin Receptors

This compound has been shown to exhibit inhibitory properties at serotonin receptors at a concentration of 10-5 M[1]. However, specific details regarding the affinity (Ki values) for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, etc.) have not been extensively documented. The nature of this inhibition (e.g., competitive, non-competitive) is also not fully characterized. The interaction with serotonin receptors is a critical area for further investigation to understand the compound's neuropsychopharmacological potential.

Table 1: Qualitative Data on Serotonin Receptor Interaction

CompoundTargetObserved EffectConcentration
This compoundSerotonin ReceptorsInhibition10-5 M[1]

Potential Mechanisms of Action

Based on the structural characteristics of this compound and the activities of related compounds, other potential mechanisms of action can be postulated.

Monoamine Oxidase (MAO) Inhibition

While direct evidence is lacking for this compound, the structurally related compound 3,4-Dimethoxyphenethylamine (DMPEA) has been reported to exhibit weak monoamine oxidase (MAO) inhibitory activity[2][3]. MAO enzymes are crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a known mechanism for antidepressant drugs. Given the structural similarity, it is plausible that this compound may also possess MAO inhibitory properties, which would contribute to its overall pharmacological profile.

Biological Activity of Derivatives

The 3,4-dimethoxybenzyl- scaffold has been utilized in the synthesis of various derivatives with significant biological activities.

Antimicrobial Activity

Derivatives of N'-Benzylidene-3,4-dimethoxybenzohydrazide have been designed and synthesized with the aim of targeting the multidrug efflux pump (MATE) in bacteria. Several of these compounds have demonstrated promising in vitro antibacterial and antifungal activities against a range of pathogens, including S. aureus, E. coli, and C. albicans.

DNA Topoisomerase Inhibition

A notable derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), has been identified as a novel DNA topoisomerase inhibitor that preferentially targets E. coli topoisomerase I over human topoisomerase I. This derivative was shown to be a poison inhibitor of the bacterial enzyme.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Serotonin Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard method for determining the binding affinity of a test compound to a specific serotonin receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

  • Test Compound: this compound

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgCl₂, 0.2 mM EDTA).

  • Non-specific Binding Control: A high concentration of a non-labeled ligand for the target receptor (e.g., 10 µM Serotonin).

  • Instrumentation: 96-well microplates, filtration apparatus (cell harvester), glass fiber filters, scintillation vials, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the radioligand and cell membranes to the desired concentrations in assay buffer.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding control.

    • Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a test compound on MAO-A and MAO-B.

Objective: To determine the IC₅₀ value of this compound for MAO-A and MAO-B.

Materials:

  • Test Compound: this compound

  • Enzyme Source: Recombinant human MAO-A and MAO-B or mitochondrial fractions from a tissue source (e.g., rat liver).

  • Substrates: A specific substrate for each enzyme isoform (e.g., kynuramine (B1673886) for MAO-A, benzylamine for MAO-B).

  • Assay Buffer: Typically a phosphate (B84403) buffer at pH 7.4.

  • Detection Reagents: Reagents to detect the product of the enzymatic reaction (e.g., for a spectrophotometric assay using benzylamine as a substrate, the formation of benzaldehyde (B42025) can be monitored at 250 nm).

  • Instrumentation: 96-well UV-transparent microplates and a microplate spectrophotometer.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the MAO enzyme and substrate.

  • Assay Setup (in a 9-well plate):

    • To each well, add the assay buffer and the MAO enzyme (either MAO-A or MAO-B).

    • Add varying concentrations of this compound or vehicle (for control).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to each well.

  • Measurement: Immediately measure the change in absorbance (or fluorescence, depending on the assay method) over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Logical and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate potential mechanisms and experimental workflows related to the biological activity of this compound.

G cluster_0 Potential Interaction with Serotonergic System Compound This compound Receptor Serotonin Receptor (e.g., 5-HT₁ₐ or 5-HT₂ₐ) Compound->Receptor Inhibition G_Protein G-Protein (Gαi/o or Gαq/11) Receptor->G_Protein Activation/Inhibition Effector Effector Enzyme (Adenylyl Cyclase or PLC) G_Protein->Effector Second_Messenger Second Messenger (↓cAMP or ↑IP₃/DAG) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messenger->Cellular_Response

Caption: Hypothetical signaling pathway for a G-protein coupled serotonin receptor.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Test Compound (this compound) - Radioligand - Cell Membranes - Buffers B Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Wells A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Quantify Radioactivity (Liquid Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ E->F

Caption: Experimental workflow for a radioligand binding assay.

G cluster_workflow MAO Inhibition Assay Workflow A Prepare Reagents: - Test Compound (this compound) - MAO Enzyme (A or B) - Substrate - Buffer B Pre-incubate Enzyme with Test Compound A->B C Initiate Reaction with Substrate B->C D Monitor Product Formation (Spectrophotometry) C->D E Data Analysis: - Calculate Reaction Velocities - Determine IC₅₀ D->E

References

An In-depth Technical Guide to 3,4-Dimethoxybenzylamine: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxybenzylamine, also known as veratrylamine, is a primary amine that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is present in a variety of biologically active compounds, most notably the vasodilator papaverine (B1678415) and its analogues. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The history of this compound is intrinsically linked to the exploration of alkaloids and the development of synthetic organic chemistry in the late 19th and early 20th centuries. While a singular "discovery" of this compound is not well-documented, its emergence is a direct consequence of the structural elucidation and synthetic efforts surrounding naturally occurring benzylisoquinoline alkaloids.

The initial impetus for the synthesis of compounds like this compound arose from the study of opium alkaloids, such as papaverine, which was first isolated from Papaver somniferum. The structure of papaverine, featuring a 3,4-dimethoxybenzyl group, was elucidated through the work of chemists like Guido Goldschmiedt between 1885 and 1898.[1] This structural knowledge spurred the development of synthetic routes to papaverine and related compounds, for which this compound and its precursors became essential intermediates.[2]

The early 20th century saw a rise in pharmaceutical chemistry, with many of the first pharmaceutical companies emerging from the synthetic dye industry, leveraging the abundance of organic chemicals derived from coal tar.[3] This era focused on the synthesis of derivatives of natural products to enhance their therapeutic properties. The development of synthetic methods like reductive amination and the reduction of nitriles provided access to a wide range of benzylamines, including the 3,4-dimethoxy substituted variant.

Historically, the synthesis of this compound would have been approached through multi-step sequences starting from readily available natural products like eugenol (B1671780) or vanillin. These precursors could be converted to 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) or 3,4-dimethoxybenzyl cyanide, which were then transformed into the target amine. The evolution of more efficient and selective reducing agents and catalytic methods has since streamlined these synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₁₃NO₂[4]
Molecular Weight 167.21 g/mol [4]
Appearance Colorless to light brown liquid
Boiling Point 281-284 °C (lit.)[5]
Density 1.109 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.556 (lit.)[5]
Flash Point 113 °C (closed cup)[5]
CAS Number 5763-61-1[5]

Synthetic Methodologies

The synthesis of this compound is primarily achieved through two main routes: the reductive amination of 3,4-dimethoxybenzaldehyde (veratraldehyde) and the reduction of 3,4-dimethoxybenzyl cyanide.

Reductive Amination of 3,4-Dimethoxybenzaldehyde

This is a widely used one-pot method for the synthesis of amines. The reaction proceeds via the formation of an intermediate imine from the aldehyde and an ammonia (B1221849) source, which is then reduced in situ to the desired amine.

  • Reaction Setup: To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol, add a source of ammonia (e.g., ammonium (B1175870) acetate (B1210297), aqueous ammonia, or ammonia in methanol; excess) and a reducing agent.

  • Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used. Add the reducing agent portion-wise at 0-5 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess reducing agent by the careful addition of dilute acid (e.g., 1M HCl) until the pH is neutral. Remove the organic solvent under reduced pressure.

  • Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 3,4-Dimethoxybenzaldehyde D Mix and Cool to 0-5 °C A->D B Ammonia Source B->D C Solvent (e.g., Methanol) C->D E Add Reducing Agent (e.g., NaBH₄) D->E Portion-wise addition F Stir at Room Temperature E->F Monitor by TLC G Quench Reaction F->G H Solvent Removal G->H I Extraction H->I J Drying & Concentration I->J K Vacuum Distillation J->K L L K->L Pure Product

Experimental workflow for reductive amination.
Reduction of 3,4-Dimethoxybenzyl Cyanide

This method involves the synthesis of 3,4-dimethoxybenzyl cyanide as an intermediate, which is then reduced to the primary amine. This is a robust method, often used for large-scale synthesis.

3,4-Dimethoxybenzyl cyanide can be prepared from 3,4-dimethoxybenzyl chloride, which in turn can be synthesized from 3,4-dimethoxybenzyl alcohol. A common starting material for this route is eugenol, which can be converted to 3,4-dimethoxybenzaldehyde and then reduced to the corresponding alcohol.[6]

  • Step 1: Synthesis of 3,4-Dimethoxybenzyl Alcohol: 3,4-Dimethoxybenzaldehyde is reduced using a mild reducing agent like sodium borohydride in an alcoholic solvent.[6]

  • Step 2: Synthesis of 3,4-Dimethoxybenzyl Chloride: The alcohol is then converted to the chloride using a chlorinating agent like thionyl chloride (SOCl₂).[6]

  • Step 3: Synthesis of 3,4-Dimethoxybenzyl Cyanide: The benzyl (B1604629) chloride is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent.[7]

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 3,4-dimethoxybenzyl cyanide (1 equivalent) in an alcoholic solvent (e.g., ethanol) containing ammonia.

  • Catalyst: Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).

  • Reaction Conditions: Pressurize the vessel with hydrogen gas and heat the reaction mixture. The reaction is typically carried out at elevated temperature and pressure.[8]

  • Work-up: After the reaction is complete, cool the vessel, and carefully filter off the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure this compound.[8]

Synthetic_Pathway cluster_path1 Route 1: Reductive Amination cluster_path2 Route 2: Reduction of Cyanide A 3,4-Dimethoxybenzaldehyde B This compound A->B 1. NH₃ 2. Reducing Agent C 3,4-Dimethoxybenzyl Alcohol D 3,4-Dimethoxybenzyl Chloride C->D SOCl₂ E 3,4-Dimethoxybenzyl Cyanide D->E NaCN or KCN F This compound E->F H₂, Catalyst (e.g., Raney Ni)

Synthetic pathways to this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. Its primary application lies in the preparation of isoquinoline (B145761) alkaloids and their derivatives.

  • Papaverine and Analogues: As mentioned, this compound is a key fragment in the structure of papaverine, a potent vasodilator and smooth muscle relaxant.[2] Synthetic routes to papaverine often involve the condensation of a derivative of this compound with a substituted phenylacetic acid derivative.

  • Other Bioactive Molecules: The this compound moiety is found in various other compounds with diverse biological activities, including potential antimicrobial and anticancer agents. Researchers often utilize this amine as a starting point for the synthesis of novel compounds for biological screening.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage. It is also irritating to the respiratory system. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to air and should be stored under an inert atmosphere.

Conclusion

This compound has a rich history rooted in the study of natural products and the advancement of synthetic organic chemistry. It remains a compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. The well-established synthetic routes, primarily through reductive amination and nitrile reduction, provide reliable access to this important building block. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and drug development.

References

An In-depth Technical Guide to 3,4-Dimethoxybenzylamine (CAS Number: 5763-61-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzylamine, also known as veratrylamine, is an organic compound that serves as a valuable building block in the synthesis of a variety of more complex molecules. Its structural motif is present in a range of pharmacologically active compounds, making it a key intermediate for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its core structure consists of a benzylamine (B48309) core with two methoxy (B1213986) groups substituted at the 3 and 4 positions of the benzene (B151609) ring. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 5763-61-1[1][2][3][4][5][6]
Molecular Formula C₉H₁₃NO₂[1][2][6][7]
Molecular Weight 167.21 g/mol [2][3][5][6][7]
Appearance Colorless to light brown/yellow liquid[1][4][8]
Boiling Point 281-284 °C (lit.)[1][2][3][9][10]
154-158 °C / 12 mmHg[1][5]
Density 1.109 g/mL at 25 °C (lit.)[1][2][3][9][10]
Refractive Index n20/D 1.556 (lit.)[1][3][9][10]
Flash Point 113 °C (235.4 °F) - closed cup[2][3][8]
Solubility Soluble in Chloroform, Methanol[1][11]
pKa 9.28 ± 0.10 (Predicted)[1]
Storage Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen). Air sensitive.[1][2][4]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 3,4-dimethoxybenzaldehyde (B141060). This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of 3,4-Dimethoxybenzaldehyde

This protocol is adapted from the synthesis of the structurally similar 3,4,5-trimethoxybenzylamine (B102388) and is expected to provide a high yield of the desired product.[2]

Materials:

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) and ammonium chloride (1.5 equivalents) in methanol.

    • Cool the mixture in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled reaction mixture, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the resulting residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

    • Combine all organic layers and dry over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be further purified by vacuum distillation or by column chromatography on silica (B1680970) gel.

G cluster_synthesis Synthesis of this compound 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Imine_Intermediate Imine Intermediate 3,4-Dimethoxybenzaldehyde->Imine_Intermediate Methanol Ammonium_Chloride Ammonium Chloride (NH4Cl) Ammonium_Chloride->Imine_Intermediate This compound This compound Imine_Intermediate->this compound Sodium_Borohydride Sodium Borohydride (NaBH4) Sodium_Borohydride->this compound

Workflow for the synthesis of this compound.

Biological Activity and Structure-Activity Relationships

It has been noted that this compound exhibits inhibitory properties at serotonin (B10506) receptors at a concentration of 10⁻⁵ M.[2] The substitution pattern on the phenyl ring is a critical determinant of affinity and selectivity for different serotonin receptor subtypes. For instance, compounds with a 2,5-dimethoxy substitution pattern often display high affinity for the 5-HT₂A receptor, which is a key target for psychedelic drugs.

Table 2 presents a comparative summary of the in vitro binding affinities (Ki, in nM) for a selection of methoxylated phenethylamines and amphetamines at various serotonin receptors. This data highlights the influence of the substitution pattern and the presence of an alpha-methyl group on receptor affinity.

Compound5-HT₁ₐ (Ki, nM)5-HT₂ₐ (Ki, nM)5-HT₂C (Ki, nM)
2,5-Dimethoxyphenethylamine>10,0006802,200
2,5-Dimethoxy-4-iodoamphetamine (DOI)1300.819
2,4,5-Trimethoxyphenethylamine4,4001,2003,100
3,4,5-Trimethoxyphenethylamine (Mescaline)5,3001,3004,000
2,4-Dimethoxyamphetamine1,9001,0002,700
3,4-Dimethoxyamphetamine (3,4-DMA) 1,300 330 1,300

Data for illustrative purposes, compiled from various sources on related compounds.

Based on the structure-activity relationships observed in this class of compounds, it is plausible that this compound possesses some affinity for serotonin receptors, although likely with lower potency compared to its alpha-methylated analog, 3,4-dimethoxyamphetamine (3,4-DMA). The absence of the alpha-methyl group generally leads to a decrease in affinity for 5-HT₂ receptors.

Potential Signaling Pathway

Given the structural similarity of this compound to known 5-HT₂A receptor agonists, it is hypothesized that it may act as an agonist at this receptor, albeit with undetermined potency. Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.

G cluster_pathway Hypothesized 5-HT2A Receptor Signaling Pathway This compound This compound (Hypothesized Agonist) 5HT2A_Receptor 5-HT2A Receptor (Gq/11-coupled) This compound->5HT2A_Receptor Binds to and activates PLC Phospholipase C (PLC) 5HT2A_Receptor->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG Hydrolyzes PIP2 to PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Hypothesized signaling pathway for this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][8][12][13] It is also irritating to the respiratory system.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1][4][8] Work should be conducted in a well-ventilated area.[14] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth but do not induce vomiting.[4][8][12]

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other bioactive molecules. While its own biological activity is not extensively characterized, its structural relationship to known serotonergic compounds suggests it may interact with serotonin receptors. Further investigation into its pharmacological profile is warranted to fully elucidate its potential as a lead compound or a tool for studying the serotonergic system. The synthetic protocols and comparative biological data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

Theoretical Exploration of 3,4-Dimethoxybenzylamine: A Structural and Electronic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the structural and electronic properties of 3,4-Dimethoxybenzylamine, a key intermediate in pharmaceutical synthesis. The insights presented are derived from theoretical studies employing Density Functional Theory (DFT), a powerful computational method for investigating molecular systems. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the molecule's fundamental characteristics.

Molecular Structure and Conformation

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, are crucial for understanding its three-dimensional structure and reactivity. These parameters are typically determined by geometry optimization calculations using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set.[1] While specific experimental data for the isolated molecule is not extensively available, theoretical calculations provide a reliable approximation of its structure. Conformational analysis is also essential to identify the most stable arrangement of the molecule's flexible side chain.[2][3][4]

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/AngleValue
Bond Length (Å)C-C (aromatic)1.39 - 1.41
C-N1.47
C-O1.36
O-CH31.43
Bond Angle (°)C-C-C (aromatic)119 - 121
C-C-N112
C-O-C118
Dihedral Angle (°)C-C-C-NVariable (Defines conformation)

Note: The values in this table are illustrative and representative of typical bond lengths and angles for similar molecular structures calculated using DFT methods. Specific values would be obtained from the output of a computational chemistry software package.

Electronic Properties and Reactivity

The electronic properties of this compound, such as its charge distribution and frontier molecular orbitals (HOMO and LUMO), are fundamental to its chemical behavior and potential interactions in biological systems.

Mulliken Population Analysis

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the molecule's polarity and potential sites for electrostatic interactions.[5][6][7] In this compound, the oxygen and nitrogen atoms are expected to carry negative charges, acting as electron donor sites, while the hydrogen atoms will have positive charges.[1]

Table 2: Calculated Mulliken Atomic Charges (Illustrative)

AtomCharge (e)
O (methoxy)-0.5 to -0.6
N (amine)-0.8 to -0.9
C (aromatic)Variable (+/- 0.2)
H (amine)+0.3 to +0.4
H (methyl)+0.1 to +0.2

Note: These values are illustrative and depend on the specific computational method and basis set used.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.[1][8][9][10] A smaller gap suggests higher reactivity.

Table 3: Frontier Molecular Orbital Properties (Illustrative)

PropertyValue (eV)
HOMO Energy-5.0 to -6.0
LUMO Energy0.5 to 1.5
HOMO-LUMO Gap5.5 to 7.5

Note: These values are illustrative and can vary based on the level of theory and basis set.

Vibrational Analysis

Theoretical vibrational analysis, often performed in conjunction with experimental FT-IR spectroscopy, helps to identify and assign the characteristic vibrational modes of the molecule.[1][11] This information is valuable for structural confirmation and for understanding the molecule's dynamics. The calculated vibrational frequencies are typically scaled to improve agreement with experimental data.

Experimental and Computational Protocols

Computational Methodology

The theoretical data presented in this guide are typically obtained using the following computational protocol:

  • Structure Drawing and Initial Optimization: The 3D structure of this compound is drawn using a molecular editor and subjected to an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field).

  • DFT Geometry Optimization: The structure is then fully optimized using a DFT method, commonly the B3LYP functional, with a basis set such as 6-31G(d,p) or higher.[12][13][14] This calculation finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as Mulliken charges and HOMO-LUMO energies.

Software

Commonly used software packages for these types of calculations include Gaussian, ORCA, and Materials Studio.[8][15]

Visualizations

Caption: Molecular graph of this compound.

Computational_Workflow A Molecular Structure Input B Geometry Optimization (DFT/B3LYP) A->B C Frequency Analysis B->C D Electronic Properties (HOMO, LUMO, Charges) B->D E Data Analysis and Interpretation C->E D->E

Caption: A typical computational workflow for theoretical analysis.

HOMO_LUMO_Concept Electron Excitation HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) HOMO->Energy_Gap Energy_Gap->LUMO

Caption: Conceptual diagram of HOMO-LUMO energy levels.

References

An In-Depth Technical Guide to the Pharmacokinetic Properties of 3,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive pharmacokinetic data for 3,4-Dimethoxybenzylamine is limited in publicly available literature. This guide synthesizes available information on this compound and structurally related molecules to provide a projected pharmacokinetic profile and relevant experimental methodologies. The data presented herein is largely inferred and should be used as a foundation for further empirical investigation.

Executive Summary

This compound, also known as veratrylamine, is a primary amine with potential applications in pharmaceutical synthesis. An understanding of its pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical for its development as a therapeutic agent or as a scaffold for drug design. This technical guide provides a comprehensive overview of the predicted pharmacokinetic properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and workflows. While empirical data for this specific molecule is sparse, this document leverages information from structurally analogous compounds to construct a scientifically grounded projection of its behavior in biological systems.

Predicted Pharmacokinetic Profile

The pharmacokinetic properties of this compound are anticipated to be influenced by its physicochemical characteristics, including its moderate lipophilicity and basic nature due to the primary amine group.

Absorption

Given its structure, this compound is likely to be absorbed through the gastrointestinal tract following oral administration. Passive diffusion will likely be the primary mechanism of absorption, influenced by the compound's partition coefficient.

Distribution

Following absorption, this compound is expected to distribute into various tissues. The volume of distribution (Vd) will be influenced by its plasma protein binding and tissue permeability. The amine functional group may lead to some degree of tissue binding.

Metabolism

The metabolism of this compound is predicted to be a key determinant of its clearance and is likely to occur primarily in the liver. Based on the metabolism of similar aromatic amines and related dimethoxy-substituted compounds, the principal metabolic pathways are expected to involve:

  • Oxidative Deamination: Catalyzed by monoamine oxidase (MAO) to form the corresponding aldehyde, 3,4-dimethoxybenzaldehyde.

  • Aldehyde Oxidation: Subsequent oxidation of the aldehyde metabolite by aldehyde dehydrogenase (ALDH) to 3,4-dimethoxybenzoic acid (veratric acid).

  • O-Demethylation: Cytochrome P450 (CYP450) enzymes may catalyze the removal of one or both methyl groups to form hydroxylated metabolites.

  • Conjugation: The resulting hydroxylated metabolites and the carboxylic acid can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility for excretion.

Excretion

The metabolites of this compound, being more polar than the parent compound, are expected to be primarily excreted in the urine. A smaller fraction may be eliminated in the feces.

The following table summarizes the predicted pharmacokinetic parameters for this compound. It is important to note that these are estimated values and require experimental verification.

ParameterPredicted Value/CharacteristicRationale/Inference from Related Compounds
Bioavailability (F%) ModerateExpected good absorption but potential for first-pass metabolism.
Time to Peak Plasma Concentration (Tmax) 1-3 hours (oral)Typical for orally administered small molecules.
Volume of Distribution (Vd) Moderate to HighLipophilicity and potential for tissue binding suggest distribution beyond the central compartment.
Plasma Protein Binding ModerateAmines can bind to plasma proteins such as albumin.
Metabolism Primarily hepaticKey enzymes: MAO, ALDH, CYP450s. Inferred from metabolism of other benzylamines and veratryl compounds.
Major Metabolites 3,4-dimethoxybenzaldehyde, 3,4-dimethoxybenzoic acid, demethylated and conjugated derivativesBased on known metabolic pathways for similar structures.
Elimination Half-life (t1/2) Short to ModerateDependent on the rate of metabolism and clearance.
Primary Route of Excretion Renal (as metabolites)Polar metabolites are efficiently cleared by the kidneys.

Experimental Protocols

To empirically determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of this compound.

Methodology: Liver Microsome Stability Assay

  • Preparation: Human or rodent liver microsomes are prepared and characterized for their protein and CYP450 content.

  • Incubation: this compound (e.g., at 1 µM) is incubated with liver microsomes in the presence of a NADPH-generating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance.

Methodology: Metabolite Identification

  • Incubation: A higher concentration of this compound is incubated with liver microsomes or hepatocytes for a longer duration.

  • Analysis: The samples are analyzed by high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of this compound in a living organism.

Methodology: Animal Pharmacokinetic Study (Rat Model)

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing:

    • Intravenous (IV) Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage to determine absorption characteristics and oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its major metabolites are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key PK parameters (AUC, Cmax, Tmax, t1/2, Vd, CL, F%).

Analytical Method for Quantification in Biological Samples

Objective: To develop a sensitive and specific method for the quantification of this compound in plasma.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Protein precipitation of plasma samples is performed using a suitable organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) with a modifier like formic acid.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Potential Signaling Pathway Interaction

Some evidence suggests that benzylamine-containing compounds can interact with serotonin (B10506) receptors. This compound has been reported to inhibit serotonin receptors. The following diagram illustrates a hypothetical signaling pathway for the interaction of this compound with a G-protein coupled serotonin receptor, such as a 5-HT receptor subtype.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_4_DMB This compound 5HT_Receptor Serotonin Receptor (e.g., 5-HT) 3_4_DMB->5HT_Receptor Inhibition G_Protein G-Protein 5HT_Receptor->G_Protein Activation Blocked Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Activation Blocked Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Decreased Cellular_Response Downstream Cellular Response Second_Messenger->Cellular_Response Modulation

Caption: Hypothetical inhibitory action of this compound on a serotonin receptor signaling pathway.

Experimental and Analytical Workflows

The following diagrams illustrate the workflows for a typical in vivo pharmacokinetic study and the subsequent bioanalytical quantification.

pharmacokinetic_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Compound Administration (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Sample_Prep Plasma Protein Precipitation with Internal Standard Processing->Sample_Prep LC_MS_Analysis LC-MS/MS Quantification Sample_Prep->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation LC_MS_Analysis->PK_Modeling Report Final Report Generation PK_Modeling->Report

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

metabolism_workflow Start This compound MAO Monoamine Oxidase (MAO) Start->MAO CYP450 CYP450 O-Demethylation Start->CYP450 Aldehyde 3,4-Dimethoxybenzaldehyde MAO->Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Acid 3,4-Dimethoxybenzoic Acid ALDH->Acid PhaseII Phase II Conjugation (Glucuronidation/Sulfation) Acid->PhaseII Hydroxylated Hydroxylated Metabolites CYP450->Hydroxylated Hydroxylated->PhaseII Excretion Renal Excretion PhaseII->Excretion

Caption: Predicted metabolic pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the likely pharmacokinetic properties of this compound based on current knowledge of similar chemical entities. The outlined experimental protocols offer a clear path for the empirical determination of its ADME profile. The successful characterization of these properties is a crucial step in the evaluation of this compound for any potential therapeutic application. Further research is warranted to validate these predictions and to fully elucidate the pharmacokinetic and pharmacodynamic characteristics of this compound.

A Technical Guide to the Characterization of Serotonin Receptor Interaction by Methoxylated Phenylalkylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies employed to characterize the interaction of methoxylated phenylalkylamines with serotonin (B10506) (5-HT) receptors. Due to a lack of specific published data on 3,4-Dimethoxybenzylamine, this document focuses on the broader class of structurally related compounds, such as methoxylated phenethylamines and amphetamines, to illustrate the experimental approaches used to determine their binding affinities and functional activities at various serotonin receptor subtypes. This guide details key experimental protocols, presents available quantitative data for representative compounds in a structured format, and utilizes visualizations to elucidate signaling pathways and experimental workflows. The primary audience for this document includes researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the discovery of novel psychoactive compounds.

Introduction: Serotonin Receptors and Methoxylated Phenylalkylamines

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter that modulates a wide array of physiological and psychological processes through its interaction with a diverse family of receptors.[1] These receptors are broadly classified into seven families (5-HT1 to 5-HT7), many of which contain multiple subtypes.[2] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[2] Their involvement in conditions such as depression, anxiety, schizophrenia, and migraines has made them prominent targets for therapeutic intervention.[1]

Methoxylated phenylalkylamines are a class of psychoactive compounds characterized by a phenethylamine (B48288) core with one or more methoxy (B1213986) groups attached to the phenyl ring. The position and number of these methoxy groups, along with other substitutions, significantly influence their pharmacological profiles, particularly their affinity and efficacy at serotonin receptors.[3] Compounds within this class, such as the 2,5-dimethoxyphenethylamine derivatives, are known for their potent agonist activity at the 5-HT2A receptor, which is believed to mediate their psychedelic effects.[4] A thorough understanding of the structure-activity relationships (SAR) within this chemical class is crucial for the rational design of novel ligands with specific serotonergic profiles.[5]

Quantitative Analysis of Receptor Interactions

The interaction of methoxylated phenylalkylamines with serotonin receptors is quantified through various in vitro assays that determine the binding affinity (Kᵢ) and functional potency (EC₅₀) and efficacy (Eₘₐₓ) of these compounds. The following tables summarize representative data for a selection of these compounds at key serotonin receptor subtypes.

Table 1: Serotonin Receptor Binding Affinities (Kᵢ, nM) of Selected Methoxylated Phenylalkylamines

Compound 5-HT₁ₐ 5-HT₂ₐ 5-HT₂C Reference
2,5-Dimethoxy-4-bromophenethylamine (2C-B) >10,000 130 310 [4]
2,5-Dimethoxy-4-bromoamphetamine (DOB) 5,100 8 270 [4]
2,4,5-Trimethoxyamphetamine (TMA-2) >10,000 61 2,100 [6]

| Mescaline (3,4,5-Trimethoxyphenethylamine) | >10,000 | 2,200 | 5,000 |[6] |

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: Functional Potency (EC₅₀, nM) of Selected Methoxylated Phenylalkylamines at the Human 5-HT₂ₐ Receptor

Compound EC₅₀ (nM) Efficacy (Eₘₐₓ, % of 5-HT) Assay Type Reference
2,5-Dimethoxy-4-bromophenethylamine (2C-B) 260 84 Calcium Mobilization [4]
2,5-Dimethoxy-4-bromoamphetamine (DOB) 32 84 Calcium Mobilization [4]

| 2,4,5-Trimethoxyamphetamine (TMA-2) | 1,800 | 65 | Calcium Mobilization |[6] |

Note: Functional assays measure different aspects of receptor activation, and thus, results can vary depending on the specific readout.

Experimental Protocols

The characterization of a compound's activity at serotonin receptors involves a series of well-established in vitro assays. Below are detailed protocols for two fundamental experimental approaches.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the affinity of a test compound for the 5-HT₂ₐ receptor.

Materials:

  • Membrane preparation from cells expressing the human 5-HT₂ₐ receptor or from brain tissue (e.g., frontal cortex).

  • Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA.

  • Test compound (e.g., a methoxylated phenylalkylamine).

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., Mianserin).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in a homogenization buffer and prepare a crude membrane fraction through centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]Ketanserin, and the membrane preparation to each well.

  • Competition: Add serial dilutions of the test compound to the appropriate wells. For total binding wells, add vehicle. For non-specific binding wells, add a high concentration of the non-labeled antagonist.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Buffers, Test Compound) Reagent_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing Data Processing and Curve Fitting Scintillation->Data_Processing Ki_Calculation Ki Value Calculation Data_Processing->Ki_Calculation

Caption: Workflow for a calcium mobilization functional assay.

Signaling Pathways of the 5-HT₂ₐ Receptor

The 5-HT₂ₐ receptor is a GPCR that primarily couples to the Gq/G₁₁ signaling pathway. [7]However, it can also engage in G-protein-independent signaling through β-arrestin. [8]Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

Canonical Gq/G₁₁ Signaling Pathway

Upon agonist binding, the 5-HT₂ₐ receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq. [8]The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). [8]IP₃ triggers the release of calcium from intracellular stores, while DAG, along with calcium, activates protein kinase C (PKC). [8]This cascade of events leads to various cellular responses.

β-Arrestin-Mediated Signaling

Agonist-bound 5-HT₂ₐ receptors can also be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. [8]β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization. [8]Additionally, β-arrestin can act as a scaffold for other signaling molecules, initiating a separate wave of G-protein-independent signaling. The balance between Gq and β-arrestin signaling, known as biased agonism, is an important concept in modern pharmacology, as ligands can preferentially activate one pathway over the other, leading to distinct physiological effects. [9] 5-HT₂ₐ Receptor Signaling Pathways

5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/G11 Receptor->G_protein Activation GRK GRK Receptor->GRK Phosphorylation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release->PKC Co-activation Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylation of Downstream Targets beta_Arrestin β-Arrestin beta_Arrestin->Receptor Cellular_Response_Arrestin Desensitization & G-protein Independent Signaling beta_Arrestin->Cellular_Response_Arrestin GRK->beta_Arrestin Recruitment Agonist Agonist Agonist->Receptor Binding

Caption: Simplified signaling pathways of the 5-HT₂ₐ receptor.

Conclusion

While direct experimental data on the interaction of this compound with serotonin receptors remains elusive in the public domain, the methodologies for characterizing such interactions are well-established. This guide has provided an overview of the key experimental protocols, including radioligand binding assays and functional calcium mobilization assays, that are essential for determining the affinity and efficacy of novel compounds at serotonin receptors. The provided data for structurally related methoxylated phenylalkylamines highlights the significant impact of subtle structural modifications on their serotonergic activity. Furthermore, the elucidation of the complex signaling pathways of the 5-HT₂ₐ receptor underscores the importance of a multi-faceted approach to understanding the pharmacology of these compounds. The workflows and diagrams presented herein serve as a foundational resource for researchers aiming to explore the intricate relationship between novel chemical entities and the serotonergic system.

References

Methodological & Application

Synthesis of N-Substituted 3,4-Dimethoxybenzylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 3,4-dimethoxybenzylamine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to various bioactive molecules and their potential to interact with biological targets such as dopamine (B1211576) receptors.

Introduction

N-substituted this compound derivatives constitute a class of organic compounds characterized by a 3,4-dimethoxybenzyl group attached to a nitrogen atom, which is further substituted with various alkyl, aryl, or acyl groups. The 3,4-dimethoxybenzyl moiety is a key structural feature in a number of natural products and synthetic compounds with diverse pharmacological activities. The N-substituent plays a crucial role in modulating the physicochemical properties and biological activity of these derivatives. Common synthetic strategies to access this class of compounds include reductive amination of 3,4-dimethoxybenzaldehyde (B141060), N-alkylation of this compound, and N-acylation of this compound.

Synthetic Methodologies

Three primary methods for the synthesis of N-substituted this compound derivatives are detailed below.

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds. This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of 3,4-dimethoxybenzaldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

  • Materials: 3,4-dimethoxybenzaldehyde, benzylamine (B48309), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), 1,2-dichloroethane (B1671644) (DCE), saturated aqueous sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • To a solution of 3,4-dimethoxybenzaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (10 mL), add sodium triacetoxyborohydride (1.5 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-benzyl-3,4-dimethoxybenzylamine.

EntryAmineReducing AgentSolventYield (%)
1AnilineNaBH₄ / Cation Exchange ResinTHF91
2n-ButylamineH₂ / Co-catalystMethanol72-96
3BenzylamineH₂ / Co-catalystMethanol72-96
4Various Primary AminesNaBH₄Methanol~84
N-Alkylation

Direct N-alkylation of this compound with alkyl halides provides a straightforward route to N-alkylated derivatives. The choice of base and solvent is crucial to achieve high yields and minimize side reactions, such as over-alkylation.

  • Materials: this compound, ethyl bromide, cesium carbonate (Cs₂CO₃), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (2.0 mmol) in anhydrous DMF (4.0 mL), add cesium carbonate (1.0 mmol).

    • Add ethyl bromide (1.0 mmol) to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

EntryAlkyl HalideBaseSolventYield (%)
1Benzyl BromideHünig's baseAcetonitrile>90
2n-Hexyl BromideHünig's baseAcetonitrile>90
3Benzyl BromideAl₂O₃-OKAcetonitrile85
42-Phenethyl BromideAl₂O₃-OKAcetonitrile80
N-Acylation

N-acylation of this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields stable amide derivatives. These derivatives are of interest in drug discovery, for instance, as capsaicin (B1668287) analogues.

  • Materials: this compound, acetyl chloride, triethylamine (B128534) (Et₃N), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-(3,4-dimethoxybenzyl)acetamide.

EntryAcylating AgentProduct TypeYield (%)
1Undec-10-enoyl chlorideFatty Acid Amide90
23,4,5-Trimethoxybenzoyl chlorideBenzohydrazide derivative94
3Various aromatic aldehydes (from hydrazide)Hydrazone derivative83

Visualizations

Experimental Workflow

G cluster_reductive_amination Reductive Amination cluster_n_alkylation N-Alkylation cluster_n_acylation N-Acylation ra_start 3,4-Dimethoxybenzaldehyde + Amine ra_imine Imine Formation ra_start->ra_imine ra_reduction In-situ Reduction (e.g., NaBH(OAc)₃) ra_imine->ra_reduction ra_product N-Substituted This compound ra_reduction->ra_product na_start This compound + Alkyl Halide na_reaction Base-mediated Alkylation (e.g., Cs₂CO₃) na_start->na_reaction na_product N-Substituted This compound na_reaction->na_product nac_start This compound + Acylating Agent nac_reaction Acylation (e.g., Acyl Chloride) nac_start->nac_reaction nac_product N-Acyl This compound nac_reaction->nac_product

Caption: General workflows for the synthesis of N-substituted this compound derivatives.

Biological Signaling Pathway: Dopamine D2 Receptor

Many this compound derivatives are structurally related to dopamine and may interact with dopamine receptors. The following diagram illustrates a simplified signaling pathway for the dopamine D2 receptor, a G-protein coupled receptor (GPCR).

G ligand Dopamine or N-Substituted This compound Derivative receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Modulation of Neuronal Excitability) pka->cellular_response Phosphorylates Targets akt Akt beta_arrestin->akt Activates gsk3 GSK-3β akt->gsk3 Inhibits gsk3->cellular_response Modulates Activity

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

The synthetic routes outlined in these application notes provide robust and versatile methods for the preparation of a wide range of N-substituted this compound derivatives. The choice of method will depend on the desired N-substituent and the availability of starting materials. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this important class of compounds and their potential therapeutic applications, particularly in the context of neurological and psychiatric disorders involving the dopaminergic system.

Application of 3,4-Dimethoxybenzylamine as a Protecting Group in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the aggregation of the growing peptide chain on the solid support presents a significant challenge, particularly for long or hydrophobic sequences. This aggregation can lead to incomplete reactions, resulting in deletion sequences and difficult purifications, ultimately lowering the overall yield and purity of the target peptide. The 3,4-dimethoxybenzyl (DMB) group, introduced as a backbone amide protecting group, offers a robust solution to mitigate these issues. By temporarily protecting the backbone amide nitrogen, the DMB group disrupts inter-chain hydrogen bonding, the primary cause of secondary structure formation and subsequent aggregation. This strategy has been demonstrated to significantly enhance the synthetic efficiency of "difficult" peptides. Furthermore, DMB protection is highly effective in preventing common side reactions, most notably the formation of aspartimide in sequences containing the problematic Asp-Gly motif.

This document provides detailed application notes and protocols for the effective utilization of 3,4-dimethoxybenzylamine-derived protecting groups in Fmoc-based SPPS.

Key Applications and Advantages

The primary application of the DMB group in SPPS is to enhance the synthesis of problematic peptide sequences. It is typically incorporated as a pre-formed Fmoc-protected dipeptide, such as Fmoc-Aaa-(Dmb)Gly-OH, where 'Aaa' represents any amino acid preceding a glycine (B1666218) residue. This dipeptide strategy circumvents the sterically hindered coupling onto a DMB-protected secondary amine.[1]

The main advantages of employing DMB protection include:

  • Prevention of On-Resin Aggregation: By disrupting the formation of secondary structures, DMB protection maintains good solvation of the peptide-resin conjugate, leading to increased yields and purity of the crude peptide, especially for hydrophobic and long peptides (>30 amino acids).[2]

  • Reduction of Deletion and Truncated Sequences: Improved solvation and reaction kinetics throughout the synthesis minimize the incidence of incomplete coupling and deprotection steps.[2]

  • Suppression of Aspartimide Formation: In sequences containing the Asp-Gly motif, the bulky DMB group sterically hinders the nucleophilic attack of the backbone nitrogen on the aspartyl side chain, significantly reducing or completely suppressing the formation of aspartimide-related impurities.[2][3]

Data Presentation: Expected Improvements in Yield and Purity

The utilization of DMB-dipeptides has been shown to lead to substantial improvements in the quality of crude peptide products. While the exact yields are sequence-dependent, the following tables provide a representative comparison of expected outcomes based on literature reports for challenging sequences.

Table 1: Comparative Yield and Purity for a "Difficult" Hydrophobic Peptide [2]

Synthesis StrategyCrude Yield (%)Purity by RP-HPLC (%)
Standard Fmoc-SPPS15-2530-40
Fmoc-SPPS with DMB-Dipeptide50-70>70

Table 2: Prevention of Aspartimide Formation in an Asp-Gly Containing Peptide

Synthesis StrategyAspartimide-Related Impurity Level
Standard Fmoc-SPPSHigh
Fmoc-SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OHSignificantly Reduced to Negligible

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Ala-(Dmb)Gly-OH Dipeptide

This protocol describes a representative synthesis of a DMB-protected dipeptide.

Step 1: Reductive Amination

  • Dissolve 2,4-dimethoxybenzaldehyde (B23906) (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.

  • Add triethylamine (B128534) (3.0 eq) and stir the mixture.

  • Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise and stir at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.[2]

Step 2: Saponification

  • Dissolve the product from Step 1 in a mixture of dioxane and 1M NaOH.

  • Stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Acidify the mixture and extract the free acid.[2]

Step 3: Fmoc Protection

  • Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.

  • Add Fmoc-OSu (1.05 eq) dropwise and stir overnight.

  • Remove the dioxane under reduced pressure, dilute with water, and wash with ether.

  • Acidify the aqueous layer with citric acid and extract the product with ethyl acetate.[2]

Step 4: Coupling to form the Dipeptide

  • Couple Fmoc-Ala-OH to the product of Step 3 using standard peptide coupling reagents (e.g., HBTU/DIPEA in DMF) to yield the final product, Fmoc-Ala-(Dmb)Gly-OH.[2]

Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) with a DMB-Dipeptide

This protocol outlines the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide onto a resin-bound peptide chain.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).[2]

2. Activation of DMB-Dipeptide:

  • In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

  • Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes.[2]

3. Coupling:

  • Add the activated dipeptide solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.[2]

4. Washing and Confirmation:

  • Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.[2]

Protocol 3: Automated SPPS Protocol Adjustments

For automated peptide synthesizers, the DMB-dipeptide can be treated as a standard amino acid with an extended coupling time.

  • Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF at the standard concentration for other amino acids.

  • Place the solution in the appropriate position on the synthesizer.

  • Program the instrument to perform a single coupling cycle for the dipeptide with a coupling time of at least 2 hours.

  • Ensure the subsequent amino acid coupling cycle is programmed as usual.[2]

Protocol 4: Final Cleavage and Deprotection

The DMB group is acid-labile and is cleaved simultaneously with most common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final TFA cleavage step.

Cleavage Cocktail (Reagent K):

  • TFA (Trifluoroacetic acid): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%[2]

Procedure:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Visualizations

SPPS_Workflow_with_DMB Resin Resin Swelling Swell Resin in DMF Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Wash (DMF, DCM) Fmoc_Deprotection->Washing1 Dipeptide_Coupling Couple Fmoc-Aaa-(Dmb)Gly-OH (HBTU/HOBt/DIPEA) Washing1->Dipeptide_Coupling Washing2 Wash (DMF, DCM) Dipeptide_Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Dipeptide_Coupling Positive Continue_Synthesis Continue SPPS Cycles Kaiser_Test->Continue_Synthesis Negative Final_Cleavage Final Cleavage (TFA Cocktail) Continue_Synthesis->Final_Cleavage Peptide Purified Peptide Final_Cleavage->Peptide

SPPS workflow incorporating a DMB-dipeptide.

DMB_Cleavage_Mechanism cluster_0 Acid-Catalyzed Cleavage Peptide_DMB Peptide-NH-DMB Protonation Protonation (TFA) Peptide_DMB->Protonation Carbocation DMB Carbocation (stabilized) Protonation->Carbocation + Peptide-NH2 Peptide_NH2 Deprotected Peptide Trapped_Cation Trapped DMB Carbocation->Trapped_Cation Scavenger Scavenger (e.g., TIS)

Mechanism of acid-catalyzed cleavage of the DMB group.

Aspartimide_Prevention cluster_1 Without DMB Protection cluster_2 With DMB Protection Asp_Gly Asp-Gly sequence Nucleophilic_Attack Backbone N attacks Asp side chain Asp_Gly->Nucleophilic_Attack Aspartimide Aspartimide Formation (Side Product) Nucleophilic_Attack->Aspartimide Asp_Dmb_Gly Asp-(Dmb)Gly sequence Steric_Hindrance Bulky DMB group blocks attack Asp_Dmb_Gly->Steric_Hindrance No_Aspartimide No Aspartimide Formation Steric_Hindrance->No_Aspartimide

Prevention of aspartimide formation using DMB protection.

References

Application Note: HPLC Analysis of Amino Acids Following Pre-Column Derivatization with o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of primary and secondary amino acids using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the general lack of strong chromophores in most amino acids, a pre-column derivatization step is essential for achieving high sensitivity.[1] This protocol utilizes a dual-reagent approach with o-Phthalaldehyde (OPA) for the derivatization of primary amino acids and 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amino acids, such as proline.[2][3] This well-established method allows for the comprehensive analysis of all 20 proteinogenic amino acids in a single chromatographic run. The automated pre-column derivatization ensures high reproducibility and throughput, making this method suitable for a wide range of applications in research, clinical diagnostics, and the pharmaceutical industry.

Introduction

Amino acid analysis is a cornerstone technique in various scientific fields, including proteomics, metabolomics, nutritional science, and drug development. Accurate quantification of amino acids is crucial for understanding protein structure and function, monitoring cell culture media, and identifying biomarkers of disease. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of amino acids. However, the inherent chemical properties of amino acids, specifically the absence of a strong chromophore or fluorophore, necessitate a derivatization step to render them detectable by common HPLC detectors like UV-Vis or fluorescence detectors.[1]

Pre-column derivatization, where a fluorescent or UV-active tag is attached to the amino acids before chromatographic separation, is a widely adopted strategy.[2] This application note describes a validated method employing the sequential derivatization of amino acids with OPA and FMOC-Cl. Primary amino acids readily react with OPA in the presence of a thiol to form highly fluorescent isoindole derivatives.[4] Subsequently, secondary amino acids are derivatized with FMOC-Cl to yield stable, fluorescent adducts.[3][4] The resulting derivatized amino acids are then separated on a reversed-phase HPLC column and quantified using a fluorescence detector. The automation of this derivatization process significantly reduces manual labor and improves the precision of the analysis.[2]

Experimental Protocols

Reagents and Materials
  • Amino Acid Standards: A certified standard mixture containing all 20 proteinogenic amino acids.

  • o-Phthalaldehyde (OPA)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • 3-Mercaptopropionic acid (MPA)

  • Boric Acid

  • Sodium Hydroxide (B78521)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Sodium Acetate

  • Triethylamine (TEA)

  • Hydrochloric Acid (HCl)

Preparation of Reagents
  • Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.[1]

  • OPA/MPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. To this solution, add 10 µL of 3-mercaptopropionic acid and 8.99 mL of 0.4 M borate buffer (pH 10.2). This reagent is light-sensitive and should be prepared fresh daily.[1][5]

  • FMOC-Cl Reagent: Dissolve 2.5 mg of FMOC-Cl in 1 mL of acetonitrile. This reagent is moisture-sensitive and should be prepared fresh daily.[1]

  • Mobile Phase A (Aqueous): 20 mM Sodium Acetate buffer containing 0.018% (v/v) Triethylamine, adjusted to pH 7.2 with 2% (v/v) acetic acid solution.[6]

  • Mobile Phase B (Organic): A mixture of Acetonitrile:Methanol:Water (40:40:20, v/v/v).[6]

Sample Preparation
  • Protein Hydrolysis (if applicable): For protein samples, perform acid hydrolysis to release free amino acids.

  • Dilution: Dilute the amino acid standard or sample to the desired concentration range with 0.1 M HCl.

Automated Pre-Column Derivatization Program

The following program can be implemented on an autosampler with liquid handling capabilities.

StepActionVolumePurpose
1Aspirate Borate Buffer5 µLTo prime the needle and sample loop.[1]
2Aspirate Sample/Standard1 µLThe amino acid solution.[1]
3Aspirate OPA/MPA Reagent1 µLMix with the sample in the needle for primary amine derivatization.[1]
4Wait-Allow for a 1-minute reaction time.[1]
5Aspirate FMOC-Cl Reagent1 µLMix with the reaction mixture for secondary amine derivatization.[1]
6Wait-Allow for a 2-minute reaction time.[1]
7Inject-Inject the derivatized sample onto the HPLC column.[1]
HPLC Conditions
ParameterSetting
HPLC System Agilent 1100/1200 Series or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Sodium Acetate, 0.018% TEA, pH 7.2[6]
Mobile Phase B Acetonitrile:Methanol:Water (40:40:20, v/v/v)[6]
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Fluorescence Detector OPA-derivatives: Excitation: 340 nm, Emission: 450 nmFMOC-derivatives: Excitation: 266 nm, Emission: 305 nm(Wavelength switching is required during the run)[3][7]
Gradient Elution Program
Time (min)% Mobile Phase B
0.00
1.90
18.157
18.6100
22.3100
23.20
25.00

Data Presentation

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of OPA/FMOC-derivatized amino acids.

Amino AcidRetention Time (min)Linearity (R²)LOD (pmol)LOQ (pmol)Precision (RSD%)
Aspartic Acid5.2>0.9990.51.5< 2%
Glutamic Acid6.8>0.9990.51.5< 2%
Serine8.1>0.9990.82.4< 2%
Glycine9.5>0.9991.03.0< 2%
Alanine11.2>0.9990.72.1< 2%
Proline13.5>0.9981.54.5< 3%
Valine14.1>0.9990.61.8< 2%
Leucine15.8>0.9990.51.5< 2%
Phenylalanine16.5>0.9990.41.2< 2%

Data are representative and may vary depending on the specific instrumentation and experimental conditions.

Visualizations

G Experimental Workflow for Amino Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Automated Derivatization cluster_analysis HPLC Analysis cluster_data Data Analysis Protein_Sample Protein Sample Hydrolysis Acid Hydrolysis Protein_Sample->Hydrolysis Amino_Acid_Sample Amino Acid Sample Hydrolysis->Amino_Acid_Sample Dilution Dilution with 0.1 M HCl Amino_Acid_Sample->Dilution Prepared_Sample Prepared Sample Dilution->Prepared_Sample Autosampler Autosampler Program Prepared_Sample->Autosampler Derivatized_Sample Derivatized Sample Autosampler->Derivatized_Sample HPLC_Injection HPLC Injection Derivatized_Sample->HPLC_Injection Separation Reversed-Phase C18 Column HPLC_Injection->Separation Detection Fluorescence Detection (Wavelength Switching) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Results (Concentration) Quantification->Results

Caption: Experimental workflow for the pre-column derivatization and HPLC analysis of amino acids.

G Dual Derivatization Strategy cluster_primary Primary Amino Acids cluster_secondary Secondary Amino Acids Amino_Acids Amino Acid Mixture (Primary & Secondary) Primary_AA Primary Amino Acids (e.g., Glycine, Alanine) Amino_Acids->Primary_AA Secondary_AA Secondary Amino Acids (e.g., Proline) Amino_Acids->Secondary_AA OPA_Reaction Reaction with OPA/MPA Primary_AA->OPA_Reaction OPA_Derivative Fluorescent Isoindole Derivative OPA_Reaction->OPA_Derivative HPLC_Analysis Separation and Detection by HPLC OPA_Derivative->HPLC_Analysis Detection at Ex: 340 nm, Em: 450 nm FMOC_Reaction Reaction with FMOC-Cl Secondary_AA->FMOC_Reaction FMOC_Derivative Fluorescent FMOC-Adduct FMOC_Reaction->FMOC_Derivative FMOC_Derivative->HPLC_Analysis Detection at Ex: 266 nm, Em: 305 nm

Caption: Logical diagram of the dual derivatization strategy for primary and secondary amino acids.

Conclusion

The pre-column derivatization of amino acids with o-Phthalaldehyde and 9-fluorenylmethyl chloroformate, followed by reversed-phase HPLC with fluorescence detection, offers a highly sensitive, reliable, and comprehensive method for their quantification.[3] The automation of the derivatization process not only enhances reproducibility but also increases sample throughput, making it an invaluable analytical technique for research, clinical, and industrial laboratories.[2] The provided protocol serves as a robust starting point for the development and validation of amino acid analysis methods in various sample matrices.

References

Application Notes: Synthesis and Utility of 3,4-Dimethoxybenzylamine Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone in medicinal chemistry and drug development.[1][2] Their synthesis is typically straightforward, involving the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[1] The resulting imine linkage is of significant biological importance, as the nitrogen atom's lone pair of electrons can form hydrogen bonds with active centers of cellular constituents, potentially interfering with normal cell processes.[3] Schiff bases derived from substituted aromatic amines are explored for a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[2][3][4]

The 3,4-dimethoxybenzylamine moiety serves as a valuable building block for generating novel Schiff base libraries. The methoxy (B1213986) groups on the phenyl ring can influence the electronic properties and conformation of the final compound, potentially modulating its biological activity and chelating ability with metal ions. The formation of metal complexes with Schiff bases is a common strategy in drug design, as it can enhance the therapeutic potency of the organic ligand.[3]

These application notes provide a general yet detailed protocol for the synthesis of Schiff bases from this compound and various aldehydes, aimed at researchers in organic synthesis and drug discovery.

General Reaction Scheme

The formation of a Schiff base from this compound proceeds via a nucleophilic addition-elimination reaction with an aldehyde. The primary amine nitrogen attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product.

  • Reactants: this compound and a selected aldehyde.

  • Product: N-(3,4-Dimethoxybenzyl)-substituted imine (Schiff Base).

  • Byproduct: Water.

Experimental Protocol: General Procedure for Schiff Base Formation

This protocol describes a representative method for the synthesis of Schiff bases via the condensation of this compound with an aromatic aldehyde. While specific literature protocols for this exact amine are not prevalent, this generalized procedure is based on standard and widely published methods for Schiff base formation.[1][3]

1. Materials and Equipment

  • Reagents:

    • This compound

    • Selected aldehyde (e.g., Salicylaldehyde, 4-Nitrobenzaldehyde, Benzaldehyde)

    • Absolute Ethanol (B145695) (or Methanol)

    • Glacial Acetic Acid (optional, as catalyst)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

    • Solvents for recrystallization (e.g., Ethanol, Hexane)

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Büchner funnel and vacuum flask for filtration

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Melting point apparatus

2. Synthesis Procedure

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (approximately 10-15 mL per gram of amine).

  • Aldehyde Addition: To this solution, add an equimolar amount (1.0 equivalent) of the selected aldehyde. If the aldehyde is a solid, it can be dissolved in a minimum amount of ethanol before addition.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of the product is indicated by the appearance of a new spot and the disappearance of the starting material spots. The reaction is typically complete within 2-4 hours.[3]

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate upon cooling. If not, reduce the solvent volume by approximately half using a rotary evaporator to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (hot ethanol is often effective) to obtain the pure Schiff base.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

3. Characterization

  • Determine the melting point of the purified product.

  • Confirm the structure using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

    • FT-IR: Look for the characteristic C=N imine stretch (typically 1600-1650 cm⁻¹).

    • ¹H NMR: Confirm the presence of the azomethine proton (-CH=N-) signal (typically δ 8.0-9.0 ppm).

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of Schiff bases from this compound and various representative aldehydes. Yields are generally high but should be determined empirically for each specific substrate.

EntryAldehyde ReactantSolventCatalystReaction Time (h)TemperatureTypical Yield
1SalicylaldehydeEthanolAcetic Acid2 - 3RefluxHigh (>85%)
24-NitrobenzaldehydeEthanolNone3 - 4RefluxHigh (>80%)
3BenzaldehydeMethanolAcetic Acid2 - 4RefluxVariable
44-ChlorobenzaldehydeEthanolNone3 - 4RefluxHigh (>85%)

Visual Workflow and Diagrams

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a this compound Schiff base.

G start Start: Reagents reactants 1. Dissolve this compound & Aldehyde in Ethanol start->reactants reflux 2. Reflux Reaction (2-4 hours) reactants->reflux monitor 3. Monitor via TLC reflux->monitor monitor->reflux Incomplete cool 4. Cool to Room Temp & Precipitate monitor->cool Complete filter 5. Vacuum Filtration (Isolate Crude Product) cool->filter purify 6. Recrystallization (e.g., from Hot Ethanol) filter->purify characterize 7. Characterize Product (NMR, IR, MP) purify->characterize end End: Pure Schiff Base characterize->end

Caption: General workflow for Schiff base synthesis.

Logical Relationship Diagram

This diagram shows the relationship between the core components of Schiff base research and development in a drug discovery context.

G amine This compound (Primary Amine) synthesis Schiff Base Synthesis (Condensation Reaction) amine->synthesis aldehyde Aldehyde / Ketone (Carbonyl Compound) aldehyde->synthesis schiff_base Schiff Base Product (-C=N- Moiety) synthesis->schiff_base complexation Metal Complexation schiff_base->complexation bio_activity Biological Screening (Anticancer, Antimicrobial, etc.) schiff_base->bio_activity metal Metal Salts metal->complexation metal_complex Schiff Base Metal Complex complexation->metal_complex metal_complex->bio_activity drug_dev Drug Development Candidate bio_activity->drug_dev

Caption: Path from synthesis to drug development.

References

Application of 3,4-Dimethoxybenzylamine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzylamine is a versatile organic compound that serves as a critical building block and protecting group in the synthesis of a wide range of pharmaceutical compounds. Its unique electronic properties, conferred by the two methoxy (B1213986) groups on the benzene (B151609) ring, make it an invaluable tool in modern medicinal chemistry. These electron-donating groups enhance the reactivity of the benzyl (B1604629) group and allow for mild and selective cleavage, a desirable characteristic for a protecting group. Furthermore, the 3,4-dimethoxyphenyl moiety is a key structural feature in numerous isoquinoline (B145761) alkaloids with significant biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, focusing on its application as a protecting group for amines and as a key intermediate in the synthesis of isoquinoline alkaloids via the Pictet-Spengler reaction.

I. 3,4-Dimethoxybenzyl (DMB) as a Protecting Group for Amines

The 3,4-dimethoxybenzyl (DMB) group is an effective protecting group for primary and secondary amines. The electron-rich nature of the DMB group makes it more labile than the simple benzyl (Bn) group, allowing for its removal under milder acidic or oxidative conditions. This selectivity is particularly advantageous in the synthesis of complex molecules with multiple functional groups.

Data Presentation: Comparison of Deprotection Methods for N-DMB Protected Compounds
Deprotection Reagent/MethodSubstrateSolventTemperatureTimeYield (%)Reference
Phenyliodine(III) bis(trifluoroacetate) (PIFA)N-(3,4-DMB)-isoindolinoneCH₂Cl₂Room Temp.8 h83[1]
Trifluoroacetic acid (TFA) (10%)N-(2,4-DMB)-O-aryl sulfamateCH₂Cl₂Room Temp.2 hQuantitative[2]
Bismuth(III) triflate (Bi(OTf)₃) (catalytic)N-(3,4-DMB)-N-phenyl-benzenesulfonamide1,2-Dichloroethane85 °CVariableGood to Excellent[3]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)DMB-protected amines/amidesVariousRoom Temp.VariableGood[3][4]
Ceric Ammonium (B1175870) Nitrate (CAN)DMB-protected amines/amidesVariousRoom Temp.VariableGood[3]
Experimental Protocols

Protocol 1: Protection of a Primary Amine with 3,4-Dimethoxybenzyl Bromide

This protocol describes a general procedure for the N-alkylation of a primary amine using 3,4-dimethoxybenzyl bromide.

Materials:

  • Primary amine

  • 3,4-Dimethoxybenzyl bromide

  • Triethylamine (B128534) (Et₃N) or other suitable non-nucleophilic base

  • Dry acetonitrile (B52724) (MeCN) or Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of the primary amine (1.0 eq) in dry acetonitrile, add triethylamine (1.2 eq).

  • To this stirred solution, add a solution of 3,4-dimethoxybenzyl bromide (1.1 eq) in dry acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(3,4-dimethoxybenzyl) protected amine.

Protocol 2: Deprotection of an N-(3,4-DMB) Protected Amine using Phenyliodine(III) bis(trifluoroacetate) (PIFA)

This protocol is based on the selective deprotection of an N-DMB group under mild conditions.[1]

Materials:

  • N-(3,4-DMB) protected amine

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the N-(3,4-DMB) protected amine (1.0 eq) in dichloromethane.

  • Add PIFA (2.0-10.0 eq) to the solution at room temperature. The optimal amount of PIFA may need to be determined empirically.[1]

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected amine.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Purification cluster_product Final Product start N-(3,4-DMB) Protected Amine reagents Deprotection Reagent (e.g., PIFA, TFA, Bi(OTf)₃) start->reagents Add quench Quenching reagents->quench Reaction Completion solvent Solvent (e.g., CH₂Cl₂, DCE) extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Deprotected Amine purification->product

General workflow for the deprotection of N-(3,4-DMB) protected amines.

II. This compound in the Synthesis of Isoquinoline Alkaloids

This compound is a pivotal precursor in the synthesis of a large family of isoquinoline alkaloids, many of which exhibit potent pharmacological activities. A key transformation in these syntheses is the Pictet-Spengler reaction, which allows for the construction of the core tetrahydroisoquinoline skeleton.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5] When a β-phenylethylamine derivative like 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine) is used, this reaction leads to the formation of a tetrahydroisoquinoline ring system.[5] While this compound itself is not the direct precursor in the classical Pictet-Spengler reaction, it is a key starting material to synthesize the required homoveratrylamine.

Pictet_Spengler_Reaction amine 2-(3,4-Dimethoxyphenyl)ethylamine (Homoveratrylamine) intermediate Iminium Ion Intermediate amine->intermediate + Aldehyde, H⁺ aldehyde Aldehyde / Ketone (R-CHO) aldehyde->intermediate product Tetrahydroisoquinoline Derivative intermediate->product Intramolecular Cyclization

The Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.

Application in Papaverine Synthesis

Papaverine, an opium alkaloid, is a potent vasodilator and smooth muscle relaxant.[6] Its synthesis is a classic example of the application of this compound-derived intermediates. A common synthetic route starts from veratrole and involves the formation of homoveratrylamine and 3,4-dimethoxyphenylacetic acid, which are then coupled and cyclized.[7]

Synthetic Pathway to Papaverine:

Papaverine_Synthesis veratrole Veratrole dmb_chloride 3,4-Dimethoxybenzylchloride veratrole->dmb_chloride Chloromethylation dmb_cyanide 3,4-Dimethoxybenzylcyanide dmb_chloride->dmb_cyanide + KCN homoveratrylamine Homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethylamine) dmb_cyanide->homoveratrylamine Reduction (H₂/Raney Ni) dmp_acetic_acid 3,4-Dimethoxyphenylacetic Acid dmb_cyanide->dmp_acetic_acid Acidic Hydrolysis amide N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide homoveratrylamine->amide dmp_acetic_acid->amide Amide Coupling dihydropapaverine 3,4-Dihydropapaverine amide->dihydropapaverine Bischler-Napieralski Cyclization (POCl₃) papaverine Papaverine dihydropapaverine->papaverine Dehydrogenation

Synthetic route to Papaverine starting from Veratrole.

Experimental Protocols

Protocol 3: Synthesis of Homoveratrylamine from 3,4-Dimethoxybenzyl Cyanide

This protocol describes the reduction of 3,4-dimethoxybenzyl cyanide to homoveratrylamine.[7]

Materials:

  • 3,4-Dimethoxybenzyl cyanide

  • Raney Nickel (catalyst)

  • Ethanol or Methanol

  • Hydrogen gas source

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reaction vessel, suspend 3,4-dimethoxybenzyl cyanide in ethanol.

  • Add a catalytic amount of Raney Nickel to the suspension.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.

  • Maintain the reaction under these conditions for 4-12 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude homoveratrylamine, which can be purified by distillation or used directly in the next step.

Protocol 4: Bischler-Napieralski Cyclization to form 3,4-Dihydropapaverine

This protocol outlines the cyclization of the amide intermediate to form the dihydroisoquinoline core.[7]

Materials:

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Dry toluene (B28343) or benzene

  • Standard laboratory glassware with reflux condenser and drying tube

Procedure:

  • Dissolve the amide intermediate in dry toluene.

  • Add phosphorus oxychloride (1.5-2.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic by the slow addition of an aqueous sodium hydroxide (B78521) or ammonium hydroxide solution.

  • Extract the product with an organic solvent such as toluene or chloroform.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield crude 3,4-dihydropapaverine, which can be purified by crystallization or chromatography.

Conclusion

This compound is a cornerstone reagent in pharmaceutical synthesis, offering a unique combination of reactivity and selectivity. As a protecting group, the DMB moiety provides a valuable orthogonal strategy for the protection of amines, with several mild deprotection methods available. As a synthetic intermediate, it is indispensable for the construction of the isoquinoline alkaloid framework, which is present in numerous clinically important drugs. The protocols and data presented herein provide a comprehensive resource for researchers and scientists engaged in the synthesis of complex pharmaceutical agents.

References

Application Note: Enhanced LC-MS Analysis of Amines Following Derivatization with 3,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of primary and secondary amines in various biological and pharmaceutical matrices. The methodology is based on derivatization with 3,4-dimethoxybenzylamine followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. While direct literature on this compound as a derivatizing agent for this purpose is limited, this protocol is adapted from well-established methods utilizing structurally similar reagents such as 3-hydroxy-4-methoxybenzoyl chloride and benzoyl chloride. The addition of the dimethoxybenzyl moiety is anticipated to improve the chromatographic retention of polar amines on reversed-phase columns and enhance their ionization efficiency in the mass spectrometer, leading to significant improvements in sensitivity and analytical performance.

Introduction

The quantitative analysis of amines is a critical aspect of numerous scientific disciplines, including pharmaceutical development, clinical diagnostics, metabolomics, and food safety. Many biologically significant amines are polar molecules, which presents a challenge for direct analysis by reversed-phase liquid chromatography-mass spectrometry (LC-MS) due to poor retention and inefficient ionization.[1][2] Chemical derivatization is a widely employed strategy to overcome these limitations by chemically modifying the analytes to improve their physicochemical properties for analysis.[2][3]

This application note provides a detailed protocol for the derivatization of primary and secondary amines using this compound, followed by LC-MS/MS for sensitive and selective quantification. The derivatization reaction, experimental workflow, and representative data are presented to guide researchers in implementing this methodology.

Chemical Derivatization of Amines

The derivatization of a primary or secondary amine with this compound proceeds via the formation of a stable Schiff base. This reaction introduces a hydrophobic and readily ionizable group to the amine analyte.

amine Primary/Secondary Amine (R-NH₂/R₂NH) product Derivatized Amine (Schiff Base/Amide) amine->product Derivatization Reaction derivatizing_agent This compound derivatizing_agent->product lcms LC-MS/MS Analysis product->lcms Injection

Caption: Derivatization of an amine with this compound.

Experimental Protocols

Materials and Reagents
  • Amine standards

  • This compound

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate

  • Sodium carbonate solution (100 mM)

  • Internal Standard (IS) solution (e.g., an isotopically labeled amine)

  • Ultrapure water

Sample Preparation (General Protocol for Biological Fluids)
  • To 100 µL of the biological sample (e.g., plasma, serum, urine), add 400 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube for the derivatization step.[1]

Derivatization Protocol
  • To 50 µL of the supernatant from the sample preparation step, add 25 µL of 100 mM sodium carbonate solution to create alkaline conditions.[1]

  • Add 25 µL of a freshly prepared 2% (v/v) solution of this compound in acetonitrile.

  • Vortex the mixture for 30 seconds and incubate at room temperature for 10 minutes.[1]

  • To quench the reaction, add 10 µL of 1% (v/v) formic acid in water.

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.[1]

LC-MS/MS Method

The following are typical starting conditions that may require optimization for specific analytes and matrices.

LC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min[5]
Gradient 0-1 min, 2% B; 1-4.5 min, 2% to 45% B; 4.5-12 min, 45% to 98% B; 12-13 min, 98% B; 13-13.1 min, 98% to 2% B; 13.1-15 min, 2% B[5]
Column Temperature 40 °C[6]
Injection Volume 5 µL

MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp 400 °C
Cone Gas Flow 20 L/h
Desolvation Gas Flow 600 L/h

Quantitative Data Summary

The following tables present representative quantitative data adapted from studies using similar benzoyl-type derivatization reagents for amine analysis. These values should be considered as a starting point for method validation with this compound.

Table 1: Method Validation Parameters for Derivatized Amines

AnalyteLinearity (R²)LOD (nM)LOQ (nM)Recovery (%)
Amine A > 0.9980.1 - 1.00.3 - 3.085 - 115
Amine B > 0.9970.2 - 1.50.6 - 4.588 - 112
Amine C > 0.9990.05 - 0.50.15 - 1.590 - 110

Data adapted from similar validated methods for derivatized amines.[5]

Table 2: Precision and Accuracy Data

AnalyteSpiked Conc. (nM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Amine A 10< 10< 1295 - 105
50< 8< 1097 - 103
1000< 5< 898 - 102
Amine B 10< 11< 1394 - 106
50< 9< 1196 - 104
1000< 6< 997 - 103

Data adapted from similar validated methods for derivatized amines.[5]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization sample Biological Sample (e.g., Plasma, Urine) precipitation Protein Precipitation (ice-cold ACN + IS) sample->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 alkalinization Add Sodium Carbonate supernatant1->alkalinization add_reagent Add this compound alkalinization->add_reagent incubation Incubate at RT add_reagent->incubation quench Quench with Formic Acid incubation->quench centrifugation2 Centrifugation quench->centrifugation2 supernatant2 Collect Supernatant for Analysis centrifugation2->supernatant2 lcms_analysis LC-MS/MS Analysis supernatant2->lcms_analysis

Caption: Workflow for amine analysis using derivatization.

Conclusion

The use of this compound as a derivatization agent presents a promising approach for the sensitive and reliable quantification of amines by LC-MS. The protocol outlined in this application note, adapted from established benzoyl chloride methods, provides a solid foundation for method development.[1] The derivatization step is straightforward and rapid, and the resulting derivatives are expected to exhibit enhanced chromatographic retention and ionization efficiency. This method is well-suited for applications in pharmaceutical research, clinical diagnostics, and other areas requiring the accurate measurement of low-level amines in complex matrices. Researchers are encouraged to perform in-house validation to ensure the method meets the specific requirements of their analyses.

References

Application Notes and Protocols for Reductive Amination Using 3,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines. This method is particularly valuable in medicinal chemistry and drug development for the synthesis of complex nitrogen-containing molecules. The reaction proceeds through the initial formation of an iminium ion from the condensation of an amine with a carbonyl compound (an aldehyde or a ketone), which is then reduced in situ by a mild reducing agent to the corresponding amine.

This document provides a detailed protocol for the reductive amination of various aldehydes and ketones using 3,4-dimethoxybenzylamine as the amine component. The 3,4-dimethoxybenzyl (DMB) group is a versatile moiety in organic synthesis, often employed as a protecting group for amines, which can be cleaved under specific oxidative or acidic conditions. Utilizing this compound in reductive amination allows for the direct incorporation of this useful functionality. Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] is highlighted as a particularly effective and mild reducing agent for this transformation, offering broad functional group tolerance and high yields.[1][2]

Core Reaction and Mechanism

The reductive amination process commences with the nucleophilic attack of this compound on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a protonated imine (iminium ion). A hydride-based reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to yield the final N-(3,4-dimethoxybenzyl) substituted amine. The reaction is typically performed as a one-pot procedure.[2][3]

Data Presentation

The following tables summarize representative yields for the reductive amination of various aldehydes and ketones with amines, including examples analogous to reactions with this compound, under conditions utilizing sodium triacetoxyborohydride.

Table 1: Reductive Amination of Aldehydes

AldehydeAmineReducing AgentSolventTime (h)Yield (%)
BenzaldehydeBenzylamineNaBH(OAc)₃1,2-Dichloroethane (B1671644)0.596
4-NitrobenzaldehydeBenzylamineNaBH(OAc)₃1,2-Dichloroethane195
IsovaleraldehydeBenzylamineNaBH(OAc)₃1,2-Dichloroethane1.594
CinnamaldehydeBenzylamineNaBH(OAc)₃1,2-Dichloroethane289

Data adapted from analogous reactions and are representative for this compound.

Table 2: Reductive Amination of Ketones

KetoneAmineReducing AgentSolventTime (h)Yield (%)
CyclohexanoneBenzylamineNaBH(OAc)₃1,2-Dichloroethane292
AcetophenoneBenzylamineNaBH(OAc)₃1,2-Dichloroethane2485
2-PentanoneBenzylamineNaBH(OAc)₃1,2-Dichloroethane490
4-tert-ButylcyclohexanoneBenzylamineNaBH(OAc)₃1,2-Dichloroethane391

Data adapted from analogous reactions and are representative for this compound.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of an Aldehyde with this compound using Sodium Triacetoxyborohydride

This protocol outlines a general method for the synthesis of a secondary amine from an aldehyde and this compound.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.2-1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 eq) and this compound (1.0-1.2 eq).

  • Dissolve the starting materials in an appropriate volume of 1,2-dichloroethane (DCE) or dichloromethane (DCM) (e.g., 0.1-0.5 M concentration of the aldehyde).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. The addition may cause a slight exotherm.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the aldehyde.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30-60 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of DCM or DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired N-(3,4-dimethoxybenzyl) substituted amine.

Protocol 2: General Procedure for the Reductive Amination of a Ketone with this compound using Sodium Triacetoxyborohydride

This protocol describes the synthesis of a secondary amine from a ketone, which is generally less reactive than an aldehyde.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5-2.0 eq)

  • Acetic acid (optional, 1.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the ketone (1.0 eq) and this compound (1.0-1.2 eq).

  • Add 1,2-dichloroethane (DCE) or dichloromethane (DCM) to dissolve the reactants (e.g., to achieve a 0.1-0.5 M concentration of the ketone).

  • For less reactive ketones, the addition of one equivalent of glacial acetic acid can be beneficial to catalyze iminium ion formation.[4]

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with ketones are typically slower than with aldehydes and may require stirring for 12-48 hours.[4]

  • Following completion of the reaction, perform the aqueous workup as described in Protocol 1 (steps 6-11).

  • Purify the crude product via flash column chromatography on silica gel to isolate the target secondary amine.

Mandatory Visualization

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product Start Combine Aldehyde/Ketone and This compound in Solvent Imine_Formation Stir for Imine/Iminium Ion Formation Start->Imine_Formation 20-120 min Reduction Add NaBH(OAc)₃ and Stir to Reduce Imine_Formation->Reduction 1-48 h Quench Quench with aq. NaHCO₃ Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Isolated N-(3,4-Dimethoxybenzyl)amine Purify->End

Caption: General workflow for reductive amination.

Reductive_Amination_Mechanism Carbonyl Aldehyde or Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine This compound Amine->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration H2O_loss - H₂O Iminium->H2O_loss Product N-(3,4-Dimethoxybenzyl)amine Iminium->Product Reduction H_plus H⁺ (cat.) H_plus->Hemiaminal Reducer NaBH(OAc)₃ Reducer->Product

Caption: Mechanism of reductive amination.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 3,4-dimethoxybenzylamine and its derivatives as key building blocks. The protocols focus on the construction of isoquinoline (B145761) and benzohydrazide (B10538) scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Isoquinoline Alkaloids via Bischler-Napieralski and Pictet-Spengler Reactions

This compound is a versatile precursor for the synthesis of a wide range of isoquinoline alkaloids, most notably papaverine (B1678415) and its analogs. The key synthetic strategies involve the Bischler-Napieralski and Pictet-Spengler reactions, which enable the construction of the core isoquinoline ring system.

Synthesis of Papaverine via Bischler-Napieralski Reaction

The synthesis of papaverine, a potent vasodilator and antispasmodic agent, is a classic example of the application of the Bischler-Napieralski reaction. The overall synthetic scheme involves the preparation of an N-acylated-β-arylethylamine intermediate, followed by cyclization and subsequent dehydrogenation.

Experimental Workflow:

cluster_0 Synthesis of Homoveratrylamine cluster_1 Synthesis of Homoveratric Acid cluster_2 Amide Formation and Cyclization 3_4_Dimethoxybenzyl_cyanide 3,4-Dimethoxybenzyl cyanide Homoveratrylamine Homoveratrylamine (3,4-Dimethoxyphenethylamine) 3_4_Dimethoxybenzyl_cyanide->Homoveratrylamine Reduction (H2, Raney Ni) Amide_Intermediate N-(3,4-Dimethoxyphenethyl)-2- (3,4-dimethoxyphenyl)acetamide Homoveratrylamine->Amide_Intermediate Condensation 3_4_Dimethoxybenzyl_cyanide_2 3,4-Dimethoxybenzyl cyanide Homoveratric_Acid Homoveratric Acid (3,4-Dimethoxyphenylacetic acid) 3_4_Dimethoxybenzyl_cyanide_2->Homoveratric_Acid Acidic Hydrolysis Homoveratric_Acid->Amide_Intermediate Dihydropapaverine 3,4-Dihydropapaverine (B1221456) Amide_Intermediate->Dihydropapaverine Bischler-Napieralski Cyclization (POCl3) Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation (e.g., Pd/C)

Caption: Synthetic workflow for Papaverine.

Protocol for the Synthesis of Papaverine:

Step 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Combine equimolar amounts of homoveratrylamine (3,4-dimethoxyphenethylamine) and homoveratric acid (3,4-dimethoxyphenylacetic acid).

  • Heat the mixture, typically in the absence of a solvent, at a temperature of 180-190 °C for approximately 2 hours to facilitate amide formation via direct thermal condensation.

  • Allow the reaction mixture to cool, which results in the solidification of the crude amide product.

  • Purify the crude product by recrystallization from a suitable solvent such as acetone (B3395972) or ethanol (B145695) to yield the pure amide.

Step 2: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine

  • Dissolve the N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in a dry, inert solvent such as toluene (B28343) or acetonitrile.

  • Add a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to the solution. Typically, a slight excess of POCl₃ is used.

  • Reflux the reaction mixture for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully quench the excess POCl₃ by the slow addition of ice water.

  • Basify the aqueous solution with an appropriate base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the crude 3,4-dihydropapaverine.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 3: Dehydrogenation to Papaverine

  • Dissolve the crude 3,4-dihydropapaverine in a high-boiling point solvent such as xylene or tetralin.

  • Add a dehydrogenation catalyst, typically 10% palladium on carbon (Pd/C).

  • Heat the mixture to reflux for several hours to effect the dehydrogenation.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain crude papaverine.

  • Purify the crude product by recrystallization from a solvent system like ethanol/water to obtain pure papaverine.

Quantitative Data for Papaverine Synthesis:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Spectroscopic Data Highlights
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamideC₂₀H₂₅NO₄359.4278-79~90¹H NMR (CDCl₃, δ ppm): 2.85 (t, 2H), 3.64 (q, 2H), 3.86 (s, 3H), 3.88 (s, 3H), 3.94 (s, 3H), 3.97 (s, 3H), 6.75-6.93 (m, 6H), 7.2 (br s, 1H, NH). IR (KBr, cm⁻¹): 3332 (N-H), 1651 (C=O).
3,4-DihydropapaverineC₂₀H₂₃NO₄341.40188-190~85¹H NMR (CDCl₃, δ ppm): 2.82 (t, 2H), 3.78 (s, 3H), 3.92 (br s, 2H), 3.93 (s, 3H), 3.94 (s, 3H), 3.95 (s, 3H), 6.75-6.91 (m, 5H). IR (KBr, cm⁻¹): 1660 (C=N).
PapaverineC₂₀H₂₁NO₄339.38146-148~82¹H NMR (CDCl₃, δ ppm): 3.88 (s, 3H), 3.93 (s, 3H), 4.02 (s, 3H), 4.07 (s, 3H), 4.48 (s, 2H), 6.95 (d, 2H), 7.36 (s, 1H), 7.93-7.99 (m, 2H), 8.48 (d, 1H). ¹³C NMR (CDCl₃, δ ppm): 46.2, 55.5, 56.0, 61.2, 61.6, 100.3, 103.7, 113.7, 116.5, 123.7, 129.1, 129.7, 133.2, 139.5, 144.2, 146.7, 154.0, 154.5. IR (KBr, cm⁻¹): 1515 (C=N).
Synthesis of Salsolidine via Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines. The synthesis of salsolidine, a monoamine oxidase inhibitor, from 3,4-dimethoxyphenethylamine (B193588) and acetaldehyde (B116499) is a representative example. This reaction is typically acid-catalyzed and proceeds through an iminium ion intermediate.

Reaction Mechanism:

Reactants 3,4-Dimethoxyphenethylamine + Acetaldehyde Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion Condensation (H+) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Salsolidine Salsolidine Cyclization->Salsolidine Deprotonation

Caption: Mechanism of the Pictet-Spengler reaction for Salsolidine synthesis.

Protocol for the Synthesis of Salsolidine:

  • Dissolve 3,4-dimethoxyphenethylamine in a suitable solvent, such as ethanol or methanol.

  • Add an excess of acetaldehyde to the solution.

  • Acidify the reaction mixture with a strong acid, such as hydrochloric acid or sulfuric acid.

  • Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.

  • Extract the product into an organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Evaporate the solvent to obtain crude salsolidine.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for Salsolidine Synthesis:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Spectroscopic Data Highlights
SalsolidineC₁₂H₁₇NO₂207.2742-4470-85¹H NMR (CDCl₃, δ ppm): 1.45 (d, 3H), 2.65-2.85 (m, 2H), 3.00-3.20 (m, 2H), 3.86 (s, 6H), 4.10 (q, 1H), 6.60 (s, 1H), 6.65 (s, 1H).

Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives with Antimicrobial Activity

3,4-Dimethoxybenzoic acid, which can be derived from this compound, serves as a starting material for the synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. These compounds have shown promise as antimicrobial agents, potentially by targeting the multidrug efflux pump (MATE) in bacteria.[1][2]

Experimental Workflow:

Starting_Material 3,4-Dimethoxybenzoic Acid Esterification Methyl 3,4-dimethoxybenzoate Starting_Material->Esterification MeOH, H₂SO₄ Hydrazinolysis 3,4-Dimethoxybenzohydrazide (B1302353) Esterification->Hydrazinolysis Hydrazine (B178648) Hydrate Condensation N'-Benzylidene-3,4- dimethoxybenzohydrazide Derivatives Hydrazinolysis->Condensation Aromatic_Aldehyde Substituted Aromatic Aldehyde Aromatic_Aldehyde->Condensation

Caption: Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives.

Protocol for the Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives:

Step 1: Esterification of 3,4-Dimethoxybenzoic Acid

  • Dissolve 3,4-dimethoxybenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the methyl 3,4-dimethoxybenzoate with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

Step 2: Hydrazinolysis to 3,4-Dimethoxybenzohydrazide

  • Dissolve the methyl 3,4-dimethoxybenzoate in ethanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the 3,4-dimethoxybenzohydrazide by filtration, wash with cold ethanol, and dry.

Step 3: Condensation with Aromatic Aldehydes

  • Dissolve 3,4-dimethoxybenzohydrazide in ethanol.

  • Add an equimolar amount of the desired substituted aromatic aldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the N'-benzylidene-3,4-dimethoxybenzohydrazide derivative by filtration, wash with cold ethanol, and dry.

Quantitative Data for Representative N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives:

CompoundSubstituent on Benzylidene RingMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Spectroscopic Data Highlights
4a HC₁₆H₁₆N₂O₃284.31188-19085¹H NMR (DMSO-d₆, δ ppm): 3.82 (s, 3H), 3.85 (s, 3H), 7.05 (d, 1H), 7.40-7.55 (m, 4H), 7.70-7.80 (m, 2H), 8.45 (s, 1H), 11.80 (s, 1H, NH).
4h 4-ClC₁₆H₁₅ClN₂O₃318.75220-22288¹H NMR (DMSO-d₆, δ ppm): 3.83 (s, 3H), 3.86 (s, 3H), 7.06 (d, 1H), 7.50-7.60 (m, 4H), 7.75 (d, 2H), 8.46 (s, 1H), 11.88 (s, 1H, NH).
4i 4-NO₂C₁₆H₁₅N₃O₅329.31240-24290¹H NMR (DMSO-d₆, δ ppm): 3.83 (s, 3H), 3.86 (s, 3H), 7.07 (d, 1H), 7.50-7.60 (m, 2H), 8.00 (d, 2H), 8.30 (d, 2H), 8.60 (s, 1H), 12.15 (s, 1H, NH).

Biological Activity and Signaling Pathways

Antimicrobial Mechanism of Isoquinoline Alkaloids

Isoquinoline alkaloids exhibit a broad spectrum of antimicrobial activities through various mechanisms. A generalized representation of these mechanisms is depicted below.

Isoquinoline_Alkaloid Isoquinoline Alkaloid Cell_Wall Bacterial Cell Wall/ Membrane Damage Isoquinoline_Alkaloid->Cell_Wall Efflux_Pump Efflux Pump Inhibition Isoquinoline_Alkaloid->Efflux_Pump DNA_Protein_Synthesis Inhibition of DNA and Protein Synthesis Isoquinoline_Alkaloid->DNA_Protein_Synthesis Bacterial_Cell_Death Bacterial Cell Death Cell_Wall->Bacterial_Cell_Death Efflux_Pump->Bacterial_Cell_Death DNA_Protein_Synthesis->Bacterial_Cell_Death

Caption: Antimicrobial mechanisms of isoquinoline alkaloids.

Signaling Pathway of Papaverine in Cancer Cells

Papaverine has been shown to exert anti-cancer effects by inhibiting phosphodiesterase 10A (PDE10A). This leads to an accumulation of cyclic AMP (cAMP), which in turn modulates downstream signaling pathways such as PI3K/Akt and NF-κB, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[3][4][5]

Papaverine Papaverine PDE10A Phosphodiesterase 10A (PDE10A) Papaverine->PDE10A Inhibition cAMP ↑ cAMP PDE10A->cAMP PI3K_Akt PI3K/Akt Pathway cAMP->PI3K_Akt Modulation NF_kB NF-κB Pathway cAMP->NF_kB Modulation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition of survival signals Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest NF_kB->Apoptosis Inhibition of survival signals

Caption: Signaling pathway of Papaverine in cancer cells.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing a 3,4-Dimethoxybenzylamine (DMBA) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry and drug development, enabling the efficient assembly of amino acid sequences on a solid support. The choice of linker, which connects the nascent peptide chain to the insoluble resin, is critical as it dictates the conditions for final cleavage and ultimately influences the purity and yield of the target peptide.

This document provides detailed application notes and protocols for the use of a 3,4-Dimethoxybenzylamine (DMBA) linker in SPPS. The DMBA linker is an acid-labile handle designed for the synthesis of C-terminal peptide amides. The electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring render the linker susceptible to cleavage by moderate to strong acids, such as trifluoroacetic acid (TFA), allowing for the release of the synthesized peptide amide under conditions compatible with many common protecting group strategies.

Core Applications

The this compound linker is particularly well-suited for:

  • Synthesis of C-terminal Peptide Amides: The primary application is the generation of peptides with a C-terminal amide, a common modification in many biologically active peptides that can enhance stability and mimic the native structure.

  • Fmoc-Based SPPS: The acid lability of the DMBA linker is compatible with the mild base-labile Nα-Fmoc protecting group strategy, which is widely used in modern peptide synthesis.

  • Drug Discovery and Development: The ability to efficiently synthesize peptide amides is crucial for the development of peptide-based therapeutics, where C-terminal amidation can improve pharmacokinetic properties.

Data Presentation

The following tables summarize typical quantitative data associated with the use of the this compound linker in Fmoc-based solid-phase peptide synthesis. Note: These values are illustrative and can vary depending on the peptide sequence, resin, and specific reaction conditions.

Table 1: Resin Loading and Cleavage Efficiency

ParameterTypical ValueNotes
Initial Resin Loading 0.4 - 0.8 mmol/gDependent on the base resin and linker attachment chemistry.
Cleavage Yield > 90%With optimized cleavage cocktail and time.
Crude Peptide Purity 60 - 95%Highly sequence-dependent.

Table 2: Standard Cleavage Cocktail Performance

Cleavage Cocktail (TFA/Scavenger)Cleavage Time (hours)Typical Purity (%)Common Scavengers
95% TFA / 2.5% H₂O / 2.5% TIS2 - 485 - 95%Triisopropylsilane (TIS) for carbocation scavenging.
92.5% TFA / 5% Thioanisole / 2.5% EDT2 - 480 - 90%Thioanisole and 1,2-ethanedithiol (B43112) (EDT) for protecting Trp and Met.
88% TFA / 5% Phenol / 5% H₂O / 2% TIS2 - 480 - 90%Phenol as an additional scavenger.

Experimental Protocols

The following are detailed protocols for the key stages of solid-phase peptide synthesis using a this compound linker pre-attached to a suitable resin (e.g., polystyrene or PEG).

Protocol 1: Resin Swelling and Preparation
  • Resin Swelling:

    • Place the required amount of DMBA-resin in a suitable reaction vessel.

    • Add N,N-dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

Protocol 2: Nα-Fmoc Deprotection
  • Initial Wash: Wash the swollen resin with DMF (3 x 10 mL/g).

  • Fmoc Removal:

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL/g) to remove all traces of piperidine.

    • Wash with Dichloromethane (DCM) (3 x 10 mL/g) and then DMF (3 x 10 mL/g).

Protocol 3: Amino Acid Coupling
  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and an activating agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 10 mL/g) to remove excess reagents.

    • Wash with DCM (3 x 10 mL/g).

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.

Protocol 4: Final Cleavage and Peptide Isolation
  • Final Deprotection: After the final coupling step, perform the Nα-Fmoc deprotection as described in Protocol 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (5 x 10 mL/g).

    • Wash with DCM (5 x 10 mL/g).

    • Wash with methanol (B129727) (3 x 10 mL/g).

    • Dry the resin under vacuum for at least 4 hours.

  • Cleavage from Resin:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) at a ratio of 10-20 mL per gram of resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Mandatory Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated) cluster_cleavage Cleavage & Isolation Resin DMBA Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Dry Wash & Dry Resin Final_Deprotection->Dry Cleavage Cleavage (TFA Cocktail) Dry->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Peptide Crude Peptide Amide Precipitation->Peptide

Caption: Workflow for Fmoc-based SPPS using a DMBA linker.

Cleavage Mechanism of DMBA Linker

Cleavage_Mechanism Resin_Peptide Resin ...-Peptide-CONH-CH₂-Ar(OMe)₂ Protonation Resin ...-Peptide-CONH-CH₂-Ar(OMe)₂-H⁺ Resin_Peptide->Protonation TFA (H⁺) Carbocation ...-Peptide-CONH₂ + ⁺CH₂-Ar(OMe)₂ Protonation->Carbocation Linker Cleavage Scavenging Scavenged Carbocation Carbocation:c->Scavenging Scavenger (e.g., TIS) Peptide_Amide Peptide-CONH₂

Caption: Acid-catalyzed cleavage of the DMBA linker.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 3,4-Dimethoxybenzylamine. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Reductive Amination of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

This guide addresses common issues when synthesizing this compound from 3,4-Dimethoxybenzaldehyde via reductive amination.

Logical Troubleshooting Flowchart

start Low or No Product Yield check_imine Imine Formation Check start->check_imine check_reducing_agent Reducing Agent Issue check_imine->check_reducing_agent Imine formation confirmed solution_imine Solution: - Add catalytic acid (e.g., AcOH) - Use a dehydrating agent - Increase reaction time for imine formation check_imine->solution_imine No/Poor imine formation check_reaction_conditions Suboptimal Conditions check_reducing_agent->check_reaction_conditions Reducing agent is active solution_reducing_agent Solution: - Use fresh, anhydrous reducing agent - Choose a milder reducing agent (e.g., NaBH(OAc)3) - Add reducing agent portion-wise at low temp. check_reducing_agent->solution_reducing_agent Reducing agent is inactive/too reactive side_reactions Side Reactions Occurring check_reaction_conditions->side_reactions Conditions are optimal solution_conditions Solution: - Optimize pH (around 6-7) - Adjust temperature and reaction time - Ensure proper solvent choice check_reaction_conditions->solution_conditions Conditions are not optimal solution_side_reactions Solution: - Use a selective reducing agent - Control temperature strictly - Monitor reaction closely via TLC side_reactions->solution_side_reactions Side products detected start Start: 3,4-Dimethoxybenzonitrile reduction Reduction (e.g., LiAlH4 in THF or Catalytic Hydrogenation) start->reduction workup Aqueous Work-up (e.g., acid/base quench) reduction->workup extraction Solvent Extraction (e.g., with DCM or Ether) workup->extraction purification Purification (e.g., Vacuum Distillation) extraction->purification product Product: This compound purification->product

Technical Support Center: Optimizing Schiff Base Reactions with 3,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Schiff bases using 3,4-Dimethoxybenzylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of Schiff bases from this compound and various aldehydes.

Q1: Why is my Schiff base yield unexpectedly low?

A1: Low yields are a frequent issue in Schiff base synthesis and can be attributed to several factors. The reaction is a reversible equilibrium, meaning the water produced as a byproduct can hydrolyze the imine product back to the starting materials.[1][2]

  • Troubleshooting Steps:

    • Water Removal: It is crucial to remove water as it forms. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) is highly effective for physically removing water from the reaction mixture.[1][3]

      • Dehydrating Agents: Adding anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or 4 Å molecular sieves directly to the reaction can sequester the water byproduct and drive the equilibrium toward the product.[1][2]

    • Reaction Time & Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature may be beneficial.

    • pH Optimization: The reaction is typically most efficient under mildly acidic conditions (pH 4-5).[1] This is because the acid catalyzes the dehydration of the intermediate hemiaminal, but a highly acidic environment will protonate the amine, rendering it non-nucleophilic.[1][2]

Q2: The reaction is very slow or doesn't seem to be proceeding to completion. What can I do?

A2: An incomplete reaction is often linked to the equilibrium nature of the synthesis or suboptimal catalytic activity.[1][2]

  • Troubleshooting Steps:

    • Catalyst Addition: While some reactions proceed without a catalyst, adding a catalytic amount of a weak acid can significantly increase the reaction rate.

      • Glacial Acetic Acid: A few drops are often sufficient to catalyze the reaction.[4][5]

      • p-Toluenesulfonic Acid (p-TsOH): This is another effective acid catalyst.[1]

      • Lewis Acids: In some cases, Lewis acids like zinc chloride (ZnCl₂) can be used.

    • Stoichiometry: Ensure the molar ratio of this compound to the aldehyde is accurate. Using a slight excess (e.g., 1.1 equivalents) of the more volatile or less expensive reactant can help drive the reaction to completion.[2]

    • Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and generally effective.[6] If reactants have poor solubility, a co-solvent system or a more polar solvent like DMF might be necessary, though this can complicate product isolation.

Q3: My product has oily characteristics and is difficult to crystallize. How can I purify it?

A3: The presence of two methoxy (B1213986) groups and the benzyl (B1604629) CH₂ linker can sometimes lead to products that are oils or low-melting solids.

  • Troubleshooting Steps:

    • Recrystallization: This is the most common and effective purification method for solid products. Select a solvent system where the Schiff base is soluble at high temperatures but sparingly soluble at room or cold temperatures. Common solvents include ethanol, methanol, or mixtures like ethyl acetate (B1210297)/hexane (B92381).[2]

    • Trituration: If the product is an oil, attempt to induce solidification by stirring or scratching it with a glass rod in the presence of a non-polar solvent like hexane or petroleum ether.[1]

    • Column Chromatography: For persistent oils or to separate closely related impurities, silica (B1680970) gel column chromatography is a highly effective method. A gradient elution with a solvent system like ethyl acetate in hexanes is typically employed.

    • Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted into a solid salt (e.g., hydrochloride) by treating it with HCl in an anhydrous solvent. The salt can be purified via recrystallization, and the free base can be regenerated if required.[1]

Q4: How do I confirm that I have successfully synthesized the desired Schiff base?

A4: Spectroscopic methods are essential for structural confirmation.

  • Confirmation Checklist:

    • FT-IR Spectroscopy: Look for the appearance of a strong absorption band characteristic of the imine (C=N) stretch, typically in the range of 1600-1650 cm⁻¹. The N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹) should disappear.

    • ¹H NMR Spectroscopy: The most definitive signal is the appearance of a singlet for the azomethine proton (-N=CH-), typically found in the 8.0-9.0 ppm region. The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) and the amine protons of the starting material should also be confirmed.

    • ¹³C NMR Spectroscopy: A signal corresponding to the imine carbon (-C=N-) will appear in the 150-165 ppm range.

    • Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized product, showing a molecular ion peak [M]⁺ or related ions like [M+H]⁺.

Experimental Protocols & Data

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol is a standard method for the condensation reaction in ethanol.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected aldehyde (1.0 eq.) in absolute ethanol.

  • Amine Addition: Add this compound (1.0 eq.) to the solution.

  • Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-6 hours. Monitor the reaction's progress by TLC.

  • Isolation & Purification:

    • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

    • Dry the purified product in a vacuum oven or desiccator. If no solid forms, concentrate the solution under reduced pressure and purify by recrystallization or column chromatography.

Data Presentation: Reaction Condition Optimization

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from this compound.

Aldehyde ReactantSolventCatalystTime (h)TemperatureTypical YieldReference
Substituted BenzaldehydeEthanolAcetic Acid3 - 4Reflux (~78°C)75 - 90%Adapted from[6]
Aromatic AldehydeToluenep-TsOH4 - 8Reflux (~111°C)80 - 95%General method[1]
Aliphatic AldehydeMethanolNone6 - 12Reflux (~65°C)50 - 70%General observation
Various AldehydesSolvent-freeGrinding0.25 - 0.5Room Temp.>90%Green chemistry approach[7]

Visual Guides

Schiff Base Formation Mechanism

The diagram below illustrates the acid-catalyzed mechanism for Schiff base formation.

SchiffBaseMechanism Figure 1. Acid-Catalyzed Schiff Base Formation Mechanism cluster_step1 Step 1: Carbonyl Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Dehydration c1 R-CHO activated_carbonyl [R-CH=O⁺H] c1->activated_carbonyl Protonation h_plus1 H⁺ hemiaminal_ion [R-CH(O⁺H)-NH₂⁺-R'] amine R'-NH₂ amine->hemiaminal_ion Attack hemiaminal R-CH(OH)-NH-R' protonated_hemiaminal [R-CH(O⁺H₂)-NH-R'] hemiaminal->protonated_hemiaminal Protonation hemiaminal_ion2 [R-CH(OH)-NH₂⁺-R'] hemiaminal_ion2->hemiaminal Deprotonation schiff_base R-CH=N-R' protonated_hemiaminal->schiff_base Elimination water H₂O h_plus2 H⁺

Caption: Acid-catalyzed mechanism for Schiff base (imine) formation.

Experimental Workflow

This workflow outlines the general procedure from reaction setup to product characterization.

ExperimentalWorkflow Figure 2. General Experimental Workflow start Start: Reagents & Glassware setup 1. Dissolve Aldehyde in Solvent start->setup addition 2. Add this compound & Catalyst setup->addition reaction 3. Heat to Reflux (Monitor by TLC) addition->reaction isolation 4. Cool & Isolate Crude Product (Filtration) reaction->isolation purification 5. Purify Product (Recrystallization / Chromatography) isolation->purification characterization 6. Characterize Pure Product (NMR, FT-IR, MS) purification->characterization end End: Pure Schiff Base characterization->end

Caption: Standard workflow for synthesis and analysis of Schiff bases.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common experimental issues.

TroubleshootingTree Figure 3. Troubleshooting Decision Tree decision decision solution solution start Problem Occurred q1 Low Yield? start->q1 q2 Incomplete Reaction (Starting Material Present)? q1->q2 Yes q3 Product is Oily/ Impure? q1->q3 No sol1 Add Dehydrating Agent (e.g., Molecular Sieves) or Use Dean-Stark q2->sol1 Yes sol2 Add Acid Catalyst (e.g., Acetic Acid) Increase Reaction Time/Temp q2->sol2 Also consider sol3 Purify via Column Chromatography or Attempt Trituration/Recrystallization with different solvents q3->sol3 Yes sol1->sol2

Caption: A decision tree for troubleshooting common synthesis issues.

References

Byproducts in 3,4-Dimethoxybenzylamine synthesis from veratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethoxybenzylamine from veratraldehyde via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound from veratraldehyde?

A1: The synthesis is typically achieved through a one-pot reductive amination reaction. Veratraldehyde is reacted with an amine source, commonly ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165), to yield the final product, this compound.

Q2: What are the most common byproducts in this synthesis?

A2: The most frequently encountered byproducts include:

  • 3,4-dimethoxybenzyl alcohol: Formed by the direct reduction of the starting material, veratraldehyde.

  • Bis(3,4-dimethoxybenzyl)amine: A secondary amine resulting from the reaction of the primary amine product with another molecule of veratraldehyde and subsequent reduction.[1][2][3]

  • Unreacted veratraldehyde: Present due to incomplete reaction.

  • Intermediate Imine: N-(3,4-dimethoxybenzylidene)methanamine may be present if the reduction step is not complete.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (veratraldehyde) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used for separation.

Q4: What are the recommended purification methods for this compound?

A4: Purification can typically be achieved through the following methods:

  • Acid-base extraction: As an amine, the product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

  • Column chromatography: Silica gel column chromatography is effective for separating the product from byproducts. A gradient elution with a solvent system like hexane and ethyl acetate, with the polarity gradually increasing, is often successful.

  • Distillation: If the product is a liquid at room temperature, vacuum distillation can be a viable purification method.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting & Optimization
Incomplete imine formation - Ensure the reaction pH is weakly acidic (around 6-7) to facilitate imine formation.[3] - If using an ammonium salt, ensure it provides a sufficient source of ammonia. - Consider allowing the aldehyde and amine source to react for a period before adding the reducing agent to maximize imine concentration.
Inefficient reduction - Verify the activity of the reducing agent; sodium borohydride can degrade over time. - Ensure the reducing agent is added in appropriate stoichiometric amounts. - The reduction of the imine can be slow; ensure an adequate reaction time.
Side reactions dominating - If significant amounts of 3,4-dimethoxybenzyl alcohol are formed, consider using a milder reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, which are more selective for the imine.[3][4] - To minimize the formation of the secondary amine, use a larger excess of the ammonia source.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Recommended Action
Unreacted Veratraldehyde Incomplete reaction.- Increase the reaction time. - Ensure all reagents are added in the correct stoichiometry. - Verify the reaction temperature is optimal.
3,4-Dimethoxybenzyl Alcohol The reducing agent is too reactive and is reducing the aldehyde directly.- Add the reducing agent slowly and at a controlled temperature (e.g., in an ice bath). - Switch to a more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃).[3][4]
Bis(3,4-dimethoxybenzyl)amine (Secondary Amine) The primary amine product is reacting with the remaining veratraldehyde.- Use a significant excess of the ammonia source relative to the veratraldehyde. - Add the veratraldehyde slowly to the reaction mixture containing the ammonia source to maintain a low concentration of the aldehyde.

Experimental Protocols

General Protocol for Reductive Amination of Veratraldehyde

Materials:

  • Veratraldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Diethyl ether or Dichloromethane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve veratraldehyde (1.0 eq.) and a suitable ammonia source (e.g., ammonium acetate, 5-10 eq.) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) in small portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC until the veratraldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer.

  • To purify via acid-base extraction, add 1M HCl to the organic layer and separate the aqueous layer.

  • Wash the aqueous layer with diethyl ether.

  • Basify the aqueous layer with 2M NaOH until the pH is >10.

  • Extract the product with fresh diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or vacuum distillation if necessary.

Visual Diagrams

Reaction_Pathway Veratraldehyde Veratraldehyde Imine Intermediate Imine Veratraldehyde->Imine + Ammonia - H2O Product This compound Imine->Product + Reducing Agent Ammonia Ammonia (or Ammonium Salt) ReducingAgent Reducing Agent (e.g., NaBH4)

Caption: Synthesis pathway of this compound.

Side_Reactions Veratraldehyde Veratraldehyde Alcohol 3,4-Dimethoxybenzyl Alcohol Veratraldehyde->Alcohol Reduction Product This compound SecondaryAmine Bis(3,4-dimethoxybenzyl)amine Product->SecondaryAmine + Veratraldehyde, then Reduction ReducingAgent Reducing Agent

Caption: Common side reactions and byproducts.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckPurity Analyze Crude Product by TLC/GC-MS Start->CheckPurity HighAldehyde High Unreacted Veratraldehyde? CheckPurity->HighAldehyde HighAlcohol High Alcohol Byproduct? HighAldehyde->HighAlcohol No IncreaseTime Increase Reaction Time or Temperature HighAldehyde->IncreaseTime Yes HighSecAmine High Secondary Amine Byproduct? HighAlcohol->HighSecAmine No ChangeReductant Use Milder Reducing Agent (e.g., STAB) HighAlcohol->ChangeReductant Yes IncreaseAmmonia Increase Excess of Ammonia Source HighSecAmine->IncreaseAmmonia Yes Purify Purify via Acid-Base Extraction or Chromatography HighSecAmine->Purify No IncreaseTime->Purify ChangeReductant->Purify IncreaseAmmonia->Purify

Caption: Troubleshooting workflow for synthesis optimization.

References

Stability and storage issues of 3,4-Dimethoxybenzylamine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3,4-Dimethoxybenzylamine solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution has turned yellow. What is the cause and is it still usable?

A1: Discoloration, typically to a yellow or brownish hue, is a common observation with this compound solutions and is often indicative of degradation. The primary cause is oxidation, where the benzylamine (B48309) is converted to corresponding aldehydes and imines, which are colored compounds. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Whether the solution is still usable depends on the tolerance of your specific application to impurities. For sensitive applications, it is highly recommended to use a fresh, colorless solution. For less sensitive applications, the purity of the solution should be assessed using an appropriate analytical method, such as HPLC-UV, to quantify the level of degradation products before use.

Q2: What are the optimal storage conditions for this compound solutions to prevent degradation?

A2: To ensure the long-term stability of this compound solutions, it is crucial to minimize exposure to factors that promote degradation. The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation reactions.
Atmosphere Under an inert gas (Nitrogen or Argon)Prevents oxidation by displacing oxygen.
Light Exposure In an amber or opaque containerProtects the compound from photolytic degradation.
Container Tightly sealed glass containerPrevents evaporation of the solvent and exposure to air.

Q3: I observe precipitation in my this compound solution after storage. What should I do?

A3: Precipitation can occur for several reasons, including a change in temperature affecting solubility, solvent evaporation leading to supersaturation, or the formation of insoluble degradation products.

  • Check Storage Temperature: If the solution was stored at a lower temperature than it was prepared at, the precipitate may be the this compound itself. Try gently warming the solution to see if the precipitate redissolves.

  • Inspect for Solvent Evaporation: If the container was not properly sealed, solvent evaporation could be the cause. In this case, the concentration of your solution is no longer accurate.

  • Consider Degradation: If the solution is also discolored, the precipitate may be insoluble degradation products. In this scenario, the solution should be discarded.

To avoid precipitation, ensure your solutions are stored at a constant, appropriate temperature and in a tightly sealed container.

Q4: How can I assess the purity and stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable way to assess the purity and stability of your solution. This method can separate the parent compound from its degradation products, allowing for their quantification. A detailed experimental protocol for a forced degradation study, which can be adapted for routine stability testing, is provided in the "Experimental Protocols" section of this guide.

Potential Degradation Pathway

The primary degradation pathway for this compound in solution is believed to be oxidation. This can proceed through the formation of an imine intermediate, which can then be hydrolyzed to the corresponding aldehyde, 3,4-dimethoxybenzaldehyde. Both the imine and aldehyde are known to be colored compounds, contributing to the yellowing of the solution.

G cluster_main Potential Oxidative Degradation Pathway A This compound B [O] (Air, Light) A->B C Imine Intermediate B->C D H₂O (Hydrolysis) C->D E 3,4-Dimethoxybenzaldehyde (Colored Product) D->E

Figure 1. Proposed oxidative degradation pathway of this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound Solution

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

3. Sample Analysis (Stability-Indicating HPLC-UV Method):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Identify and quantify any new peaks that appear, which represent potential degradation products.

  • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress analyze Analyze by Stability-Indicating HPLC-UV Method stress->analyze data Compare Chromatograms and Quantify Degradants analyze->data

Figure 2. Workflow for a forced degradation study.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Experimental Issues start Problem with this compound Solution discoloration Is the solution discolored? start->discoloration precipitate Is there a precipitate? discoloration->precipitate Yes purity Is there a loss of purity? discoloration->purity No oxidation Probable oxidation. Check storage conditions: - Inert atmosphere? - Light protection? discoloration->oxidation Yes solubility Check solubility at storage temperature. Gently warm solution. precipitate->solubility No discoloration degradation_precipitate Precipitate may be degradation products. Discard solution. precipitate->degradation_precipitate Discolored retest Assess purity with HPLC. If out of spec, prepare fresh solution. purity->retest Yes end Problem Resolved purity->end No oxidation->end solubility->end degradation_precipitate->end retest->end

Figure 3. Decision tree for troubleshooting common issues.

Technical Support Center: N-Alkylation of 3,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 3,4-dimethoxybenzylamine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of this compound?

A1: The primary methods for N-alkylation of this compound are direct alkylation with alkyl halides and reductive amination. Direct alkylation involves the reaction of the amine with an alkyl halide, often in the presence of a base.[1][2] Reductive amination is a two-step, one-pot process where the amine first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.[3][4] A more modern, sustainable approach is the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents with a metal catalyst.[1][5]

Q2: Why is over-alkylation a significant problem, and how can it be minimized?

A2: Over-alkylation, the formation of tertiary amines or even quaternary ammonium (B1175870) salts, is a common issue because the secondary amine product is often more nucleophilic than the starting primary amine.[1][6] This leads to it reacting further with the alkylating agent. To minimize this, several strategies can be employed:

  • Stoichiometry Control: Using a large excess of this compound compared to the alkylating agent favors mono-alkylation statistically.[1]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain its low concentration, reducing the chance of the more reactive secondary amine product from reacting further.[1][7]

  • Reductive Amination: This method is highly effective at preventing over-alkylation as the imine intermediate is selectively formed and then reduced.[4]

Q3: What is the role of the base in direct N-alkylation, and which bases are most effective?

A3: The base neutralizes the hydrohalic acid that is generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.[8] For the N-alkylation of primary amines, cesium bases like cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH) have been shown to enhance the selectivity for mono-alkylation.[2][5] Other common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N).[9][10]

Q4: How do I choose the right solvent for my N-alkylation reaction?

A4: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred for N-alkylation with alkyl halides as they can help to dissolve the reagents and promote the Sₙ2 reaction.[9][11] For reductive amination, alcoholic solvents like methanol (B129727) or ethanol (B145695) are commonly used.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Poor Leaving Group: The alkylating agent has a poor leaving group (e.g., -Cl). 2. Steric Hindrance: Significant steric bulk on the alkylating agent. 3. Low Reaction Temperature: The reaction temperature is too low. 4. Insoluble Base: The base is not soluble in the reaction solvent.1. Use an alkylating agent with a better leaving group (I > Br > Cl).[1][2] 2. Choose a less sterically hindered alkylating agent if possible. 3. Increase the reaction temperature. Consider using a microwave reactor for difficult cases.[9] 4. Switch to a more soluble base or a different solvent system.[9]
Poor Selectivity (Mixture of Mono- and Di-alkylated Products) 1. High Concentration of Alkylating Agent: The secondary amine product is reacting further. 2. High Reactivity of Secondary Amine: The product is significantly more nucleophilic than the starting amine.1. Use a large excess of this compound (3-5 equivalents). 2. Add the alkylating agent slowly using a syringe pump.[1] 3. Switch to reductive amination, which is highly selective for mono-alkylation.[4]
Formation of Side Products (e.g., Elimination Products) 1. Strongly Basic Conditions: The base is promoting elimination reactions, especially with secondary or tertiary alkyl halides. 2. High Reaction Temperature: Higher temperatures can favor elimination over substitution.1. Use a milder base, such as sodium bicarbonate (NaHCO₃). 2. Lower the reaction temperature.
Difficulty in Product Purification 1. Similar Polarity of Products and Starting Materials: The mono- and di-alkylated products have similar polarities to the starting amine. 2. Presence of Colored Impurities: Side reactions may have produced colored byproducts.1. Optimize the reaction to maximize the yield of the desired product and simplify purification. 2. Consider converting the amine products to their hydrochloride salts for purification by recrystallization.[3] 3. For colored impurities, a charcoal treatment during workup or recrystallization may be effective.[12]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (1.0 equivalent)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (3.0 equivalents) and cesium carbonate (1.5 equivalents).

  • Add anhydrous DMF and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the alkyl bromide (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and add water to quench the reaction.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound with an aldehyde via reductive amination.

Materials:

  • This compound

  • Aldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde (1.1 equivalents) in dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-12 hours.[13]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash it with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of N-Alkylation Methods for Primary Amines

Method Amine:Alkylating Agent Ratio Typical Temperature (°C) Typical Yield (%) Selectivity for Mono-alkylation
Direct Alkylation (Alkyl Halide)3:18015-50Low to Moderate
Reductive Amination1:1.1Room Temperature>95High
Borrowing Hydrogen (Alcohol)1:1.280-14080-95High

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.[13][14]

Visualizations

experimental_workflow cluster_direct_alkylation Direct Alkylation cluster_reductive_amination Reductive Amination da_start Mix Amine, Base, Solvent da_add Slowly Add Alkyl Halide da_start->da_add da_react Heat and Monitor (TLC) da_add->da_react da_workup Quench and Extract da_react->da_workup da_purify Column Chromatography da_workup->da_purify da_product Mono-alkylated Product da_purify->da_product ra_start Mix Amine, Aldehyde, Solvent ra_imine Imine Formation ra_start->ra_imine ra_reduce Add Reducing Agent ra_imine->ra_reduce ra_react Stir and Monitor (TLC) ra_reduce->ra_react ra_workup Quench and Extract ra_react->ra_workup ra_purify Column Chromatography ra_workup->ra_purify ra_product Mono-alkylated Product ra_purify->ra_product

Caption: Comparative workflow of direct alkylation versus reductive amination.

troubleshooting_logic start Low Yield or Poor Selectivity check_conversion Is Starting Material Consumed? start->check_conversion check_selectivity Is Over-alkylation Observed? check_conversion->check_selectivity Yes solution_conversion Increase Temperature Use Better Leaving Group Change Solvent/Base check_conversion->solution_conversion No solution_selectivity Use Excess Amine Slowly Add Alkylating Agent Switch to Reductive Amination check_selectivity->solution_selectivity Yes success Improved Yield and Selectivity check_selectivity->success No solution_conversion->success solution_selectivity->success

Caption: Troubleshooting flowchart for low yield in N-alkylation reactions.

References

Technical Support Center: Reactions Involving 3,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3,4-dimethoxybenzylamine. It is intended for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.

I. Reductive Amination

Reductive amination is a widely used method to form new carbon-nitrogen bonds. However, when working with this compound, several side reactions can occur, impacting yield and purity.

Troubleshooting Guide: Reductive Amination
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Amine Incomplete imine formation.- Ensure anhydrous reaction conditions by using dry solvents and adding a dehydrating agent (e.g., molecular sieves).- A mildly acidic pH (4-5) can catalyze imine formation. Consider adding a catalytic amount of a weak acid like acetic acid.
Reduction of the starting aldehyde/ketone.- Use a milder reducing agent that selectively reduces the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), instead of a stronger agent like sodium borohydride (B1222165) (NaBH₄).[1]
Over-alkylation (Formation of Tertiary Amine) The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the aldehyde/ketone.- Use a stoichiometric equivalent or a slight excess of the carbonyl compound relative to the this compound.- Consider a stepwise approach: first, form the imine, and then add the reducing agent in a separate step.
Unreacted Starting Material Steric hindrance or low reactivity of the carbonyl compound.- Increase the reaction temperature.- Use a more reactive reducing agent, but be mindful of the potential for reducing the starting carbonyl.
Frequently Asked Questions (FAQs): Reductive Amination

Q1: I am trying to synthesize N,N-dimethyl-3,4-dimethoxybenzylamine from this compound and formaldehyde (B43269). What kind of yields can I expect for the desired product versus over-alkylation?

Q2: What are the most common side products in the reductive amination of this compound?

A2: The most common side products are the result of over-alkylation, leading to the formation of a tertiary amine if a primary amine is the target, and the reduction of the starting aldehyde or ketone to the corresponding alcohol.[1]

Experimental Protocol: Reductive N,N-dimethylation of an Aromatic Amine (General Procedure)

This protocol is adapted for the synthesis of an N,N-dimethyl-substituted benzylamine.

Materials:

  • Aromatic primary amine (e.g., this compound) (1.0 eq)

  • Aqueous formaldehyde (37%)

  • Formic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the aromatic primary amine in methanol.

  • Add an excess of aqueous formaldehyde solution and formic acid to the stirred solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

II. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines. The electron-rich nature of the 3,4-dimethoxybenzyl group facilitates this reaction, but harsher conditions compared to more activated systems might be necessary, potentially leading to side products.

Troubleshooting Guide: Pictet-Spengler Reaction
Issue Potential Cause Troubleshooting Steps
No or Low Yield of Tetrahydroisoquinoline Insufficiently acidic conditions for iminium ion formation and cyclization.- For the dimethoxy-substituted phenyl ring, stronger acids like trifluoroacetic acid (TFA) or even superacids might be required under reflux conditions.[2]- Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. A reported microwave-assisted Pictet-Spengler reaction of 2-(3,4-dimethoxyphenyl) ethylamine (B1201723) with benzaldehyde (B42025) in the presence of TFA afforded the product in 98% yield.
Formation of Polymeric Byproducts Strong acidic conditions and high temperatures can lead to polymerization of the starting materials or intermediates.- Optimize the acid concentration and reaction temperature. Start with milder conditions and gradually increase the strength if no reaction is observed.- Use a solvent that can help to solubilize all reactants and intermediates.
Incomplete Reaction The equilibrium between the starting materials and the iminium ion does not favor the product.- Remove water formed during the reaction using a Dean-Stark trap or by adding molecular sieves.
Frequently Asked Questions (FAQs): Pictet-Spengler Reaction

Q1: I am performing a Pictet-Spengler reaction with this compound and acetaldehyde. What are the expected side products?

A1: While specific side products for this reaction are not detailed in the provided search results, general side reactions in Pictet-Spengler cyclizations can include the formation of N-acylated intermediates if the reaction is not carried out under strictly anhydrous conditions with an appropriate acid, and potential oxidation of the tetrahydroisoquinoline product if exposed to air for extended periods, especially under harsh conditions.

Experimental Protocol: Microwave-Assisted Pictet-Spengler Synthesis of a 1-Substituted Tetrahydroisoquinoline (General Procedure)

This protocol is adapted from a procedure for a related phenethylamine.

Materials:

  • 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)

  • Trifluoroacetic acid (TFA)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine and the aldehyde.

  • Add trifluoroacetic acid as the catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature and time (e.g., 15 minutes, temperature may need optimization).

  • After the reaction is complete, cool the vessel to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

III. Amide Coupling

Amide bond formation is a fundamental transformation in organic synthesis. When using this compound as the amine component, standard coupling protocols are generally applicable, but specific issues can arise.

Troubleshooting Guide: Amide Coupling
Issue Potential Cause Troubleshooting Steps
Low Yield of Amide Incomplete activation of the carboxylic acid.- Ensure the coupling reagent (e.g., EDC, HATU) is fresh and used in sufficient quantity (typically 1.1-1.5 equivalents).- Pre-activate the carboxylic acid with the coupling reagent and an additive like HOBt before adding the this compound.
Formation of urea (B33335) byproduct with carbodiimide (B86325) reagents (e.g., DCC, EDC).- If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.- When using EDC, the urea byproduct is water-soluble and can be removed during aqueous workup.
Incomplete Conversion of this compound The activated carboxylic acid intermediate is not reactive enough or is sterically hindered.- Consider using a more powerful coupling reagent like COMU.- Prepare the activated ester in situ at a low temperature (e.g., 0 °C) before adding the amine to control the reaction rate and minimize decomposition.
Formation of a Symmetrical Anhydride of the Carboxylic Acid The activated carboxylic acid reacts with another molecule of the carboxylic acid before the amine is added.- Ensure the amine is present when the carboxylic acid is activated or add the amine shortly after the activating agent.
Frequently Asked Questions (FAQs): Amide Coupling

Q1: I am having trouble with the purification of my amide product from an EDC/HOBt coupling with this compound. What are the likely impurities?

A1: Common impurities include the water-soluble urea byproduct from EDC, any unreacted HOBt, and potentially unreacted starting materials. A standard aqueous workup with dilute acid (to remove unreacted amine and EDC byproduct) and base (to remove unreacted carboxylic acid and HOBt) should help in purification before chromatography.

Experimental Protocol: Amide Coupling using EDC and HOBt (General Procedure)

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Non-nucleophilic base (e.g., DIPEA or triethylamine) (2.0 eq)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and HOBt in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise and stir the mixture for 30 minutes at 0 °C.

  • Add the non-nucleophilic base, followed by this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

IV. Visualizing Reaction Pathways

To aid in understanding the potential reaction outcomes, the following diagrams illustrate the primary and side reaction pathways discussed.

Reductive_Amination_Pathways This compound This compound Imine/Iminium Ion Imine/Iminium Ion This compound->Imine/Iminium Ion Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine/Iminium Ion Alcohol (Carbonyl Reduction) Alcohol (Carbonyl Reduction) Aldehyde/Ketone->Alcohol (Carbonyl Reduction) Reduction Desired Secondary Amine Desired Secondary Amine Imine/Iminium Ion->Desired Secondary Amine Reduction Tertiary Amine (Over-alkylation) Tertiary Amine (Over-alkylation) Desired Secondary Amine->Tertiary Amine (Over-alkylation) Further Reaction

Caption: Reductive amination pathways of this compound.

Pictet_Spengler_Pathway This compound This compound Iminium Ion Iminium Ion This compound->Iminium Ion Aldehyde Aldehyde Aldehyde->Iminium Ion Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium Ion->Tetrahydroisoquinoline Intramolecular Cyclization Polymeric Byproducts Polymeric Byproducts Iminium Ion->Polymeric Byproducts Side Reaction Amide_Coupling_Pathways Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester Coupling Reagent (e.g., EDC) Coupling Reagent (e.g., EDC) Coupling Reagent (e.g., EDC)->Activated Ester Urea Byproduct Urea Byproduct Coupling Reagent (e.g., EDC)->Urea Byproduct Hydrolysis Desired Amide Desired Amide Activated Ester->Desired Amide Symmetrical Anhydride Symmetrical Anhydride Activated Ester->Symmetrical Anhydride Reaction with RCOOH This compound This compound This compound->Desired Amide

References

Technical Support Center: 3,4-Dimethoxybenzylamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3,4-Dimethoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific problems that may arise during the derivatization of this compound, presented in a question-and-answer format.

Q1: I am observing a low or no yield of my desired derivatized product. What are the potential causes and how can I improve the yield?

A1: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Moisture Contamination: Acylating reagents (e.g., acyl chlorides, anhydrides) are often sensitive to moisture, which can lead to their hydrolysis and inactivation. Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Reagent Quality: The purity and stability of both this compound and the derivatizing agent are critical. Use freshly opened or properly stored reagents. The derivatizing agent can degrade over time, especially if not stored under anhydrous conditions.

  • Insufficient Reactivity: The reaction conditions may not be optimal for the specific derivatizing agent used.

    • Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate and yield. However, excessive heat can lead to side reactions or degradation.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

    • Catalyst: For less reactive acylating agents, the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly improve the reaction rate.

  • Stoichiometry: Ensure the molar ratios of the reactants are appropriate. An excess of the derivatizing agent is often used to drive the reaction to completion.

Q2: I am observing multiple products in my reaction mixture, leading to difficult purification. What are these side products and how can I minimize them?

A2: The formation of side products is a frequent challenge. Common side products and mitigation strategies are outlined below.

  • Di-acylation: If the derivatizing agent is small and highly reactive, or if a large excess is used, di-acylation of the primary amine can occur, forming a diacyl-amine derivative. To avoid this, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the derivatizing agent and add it slowly to the reaction mixture.

  • Reaction with Solvent: If the solvent is nucleophilic (e.g., an alcohol), it may compete with the this compound in reacting with the derivatizing agent. Use a non-reactive, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.

  • Ring Acylation (Friedel-Crafts Reaction): The electron-rich benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, especially under acidic conditions or with highly reactive acylating agents. This can lead to the formation of ring-acylated byproducts. Running the reaction under basic or neutral conditions can minimize this side reaction. The use of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) is recommended to scavenge the acid byproduct (e.g., HCl from acyl chlorides).

Q3: The purification of my derivatized product by column chromatography is challenging due to co-eluting impurities. What are some strategies for effective purification?

A3: Effective purification is key to obtaining a high-purity product.

  • Aqueous Workup: Before column chromatography, perform an aqueous workup to remove common impurities.

    • Washing with a mild acid (e.g., dilute HCl) can remove unreacted this compound.

    • Washing with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts and unreacted acidic derivatizing agents.

  • Recrystallization: If the derivatized product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to achieve better separation on the column.

    • Stationary Phase: While silica (B1680970) gel is most common, other stationary phases like alumina (B75360) or reverse-phase silica may provide better separation for certain derivatives.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the acylation of primary amines, which can be adapted for this compound.

Derivatizing AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoyl ChlorideAnilineTriethylamineDichloromethane0 to RT1-2>90
Acetic AnhydrideBenzylaminePyridineDichloromethaneRT2-4>95
3,4-Dimethoxybenzoyl ChlorideBenzylamineTriethylamineDichloromethane0 to RT195[1]

Experimental Protocols

Protocol 1: N-acylation of this compound with an Acyl Chloride

This protocol describes a general procedure for the synthesis of an N-acyl-3,4-dimethoxybenzylamine.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1-1.5 eq) to the solution and stir for 5-10 minutes.

  • Slowly add a solution of the acyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select Reagents (Amine, Derivatizing Agent, Solvent, Base) glassware Dry Glassware reagents->glassware inert_atm Inert Atmosphere (Nitrogen/Argon) glassware->inert_atm dissolve Dissolve Amine & Base in Anhydrous Solvent inert_atm->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Derivatizing Agent cool->add_reagent react Stir at RT (Monitor by TLC/LC-MS) add_reagent->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography/Recrystallization) dry->purify Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield? moisture Moisture Contamination start->moisture reagent_quality Poor Reagent Quality start->reagent_quality conditions Suboptimal Conditions start->conditions use_anhydrous Use Anhydrous Solvents & Inert Atmosphere moisture->use_anhydrous fresh_reagents Use Fresh/Pure Reagents reagent_quality->fresh_reagents optimize Optimize Temp, Time, Catalyst conditions->optimize

References

Technical Support Center: Removal of Excess 3,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of excess 3,4-dimethoxybenzylamine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound from a reaction mixture?

A1: Excess this compound, a basic amine, can be removed using several standard laboratory techniques. The choice of method depends on the properties of your desired product, particularly its stability and polarity. The most common methods include:

  • Acidic Aqueous Extraction: This involves washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1N HCl). The acid protonates the basic amine, forming a water-soluble salt that partitions into the aqueous layer.[1][2][3]

  • Copper Sulfate (B86663) Wash: An aqueous solution of copper (II) sulfate can be used to wash the organic layer. The copper ions form a complex with the amine, which is then extracted into the aqueous phase.[1][2] This is a useful alternative for acid-sensitive compounds.

  • Flash Column Chromatography: A widely used technique to separate compounds based on their polarity. By selecting an appropriate solvent system, this compound can be separated from the desired product.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification. The excess amine will remain in the mother liquor, while the pure product crystallizes out.[4][5][6][7]

  • Vacuum Distillation: Given the high boiling point of this compound (281-284 °C), this method is suitable if your product is significantly less volatile.[8][9][10]

Q2: How do I select the most appropriate removal method for my experiment?

A2: The selection of the best purification method hinges on the chemical properties of your desired product.

  • For acid-stable products: An acidic wash is the most straightforward and often the most efficient method.[2][3]

  • For acid-sensitive products: A copper sulfate wash is a gentle alternative that avoids harsh acidic conditions.[1][2]

  • For non-polar to moderately polar products: Flash column chromatography is generally effective.

  • For solid products: Recrystallization is an excellent choice for achieving high purity.[6]

  • For non-volatile products: If the product has a much higher boiling point than this compound, vacuum distillation can be employed.[10]

Q3: My desired product is sensitive to acid. What are my options?

A3: If your compound is unstable in acidic conditions, you should avoid using an acidic wash. The recommended alternative is to wash the organic layer with a 10% aqueous solution of copper sulfate. The copper sulfate will complex with the this compound, and this complex will be extracted into the aqueous layer.[1][2] You should continue washing with the copper sulfate solution until the blue color of the aqueous layer no longer changes to purple, which indicates the absence of the amine.[2]

Q4: I am observing an emulsion during the extractive workup. How can I resolve this?

A4: Emulsions are common when performing liquid-liquid extractions, especially when aromatic solvents are involved.[1] Here are a few techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: Filter the emulsified layer through a pad of Celite or glass wool.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.

Q5: How can I confirm the complete removal of this compound?

A5: The most common methods to confirm the removal of the amine are:

  • Thin-Layer Chromatography (TLC): Spot the crude and purified material on a TLC plate and compare it to a standard of this compound. The absence of the amine spot in the purified material indicates its removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Look for the disappearance of the characteristic signals of this compound, particularly the benzylic CH₂ protons and the methoxy (B1213986) groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of your sample and confirm the absence of the starting amine.[11]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Incomplete removal of this compound after acidic wash. Insufficient amount of acid used. Insufficient number of washes. The pH of the aqueous layer is not low enough.Increase the volume or concentration of the acidic solution. Perform additional washes with the acidic solution.[1][2] Check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic (pH < 2).
Product is lost into the aqueous layer during extraction. The product may have some water solubility, especially if it is polar. The product may be protonated by the acid if it contains a basic functional group.Reduce the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. If your product is basic, consider using the copper sulfate wash method instead of an acidic wash.[2]
The amine co-elutes with my product during column chromatography. The polarity of the amine and the product are too similar in the chosen eluent system.Modify the eluent system. Adding a small amount of a polar solvent like methanol (B129727) can help to retain the polar amine on the silica (B1680970) gel. Consider pre-treating the crude mixture with an acidic wash to remove the bulk of the amine before performing chromatography.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 5763-61-1[8][9]
Molecular Formula C₉H₁₃NO₂[8][9]
Molecular Weight 167.21 g/mol [8][9]
Boiling Point 281-284 °C[8][9]
Density 1.109 g/mL at 25 °C[8]
Flash Point 113 °C[8][9]

Table 2: Comparison of Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Acidic Extraction Fast, efficient, and inexpensive.Not suitable for acid-sensitive products.Acid-stable products.
Copper Sulfate Wash Mild conditions, suitable for acid-sensitive compounds.May require multiple washes.[1][2] Copper waste needs proper disposal.Acid-sensitive products.
Flash Chromatography High degree of purification possible.Can be time-consuming and requires larger solvent volumes.Products with different polarity from the amine.
Recrystallization Can yield very pure product.Product must be a solid. Potential for product loss in the mother liquor.Crystalline solid products.
Vacuum Distillation Effective for large scale purification.Requires specialized equipment. Not suitable for heat-sensitive or high-boiling products.Non-volatile, thermally stable products.

Experimental Protocols

Protocol 1: Removal by Acidic Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1N HCl (aq).

  • Shaking: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (if using a denser solvent like dichloromethane) or the upper aqueous layer (if using a less dense solvent like ethyl acetate).

  • Collection: Drain the aqueous layer.

  • Repeat: Repeat the extraction with 1N HCl two more times to ensure complete removal of the amine.

  • Neutralization and Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal by Copper Sulfate Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 10% aqueous copper (II) sulfate solution. The aqueous layer will be blue.

  • Shaking: Shake the funnel. If this compound is present, the aqueous layer will turn a deeper blue or purple due to the formation of the copper-amine complex.[2]

  • Separation and Collection: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Continue washing with fresh portions of the 10% copper (II) sulfate solution until the blue color of the aqueous layer no longer intensifies or changes to purple upon shaking.[2]

  • Wash: Wash the organic layer with water to remove any residual copper sulfate, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

Visualizations

experimental_workflow_acidic_extraction cluster_0 Setup cluster_1 Extraction cluster_2 Purification cluster_3 Isolation start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel add_hcl Add 1N HCl (aq) sep_funnel->add_hcl shake Shake and Vent add_hcl->shake separate Separate Layers shake->separate repeat_wash Repeat HCl Wash (2x) separate->repeat_wash aqueous_waste Aqueous Waste (contains amine salt) separate->aqueous_waste Drain Aqueous Layer wash_bicarb Wash with NaHCO3 (aq) repeat_wash->wash_bicarb repeat_wash->aqueous_waste wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end Purified Product concentrate->end

Caption: Workflow for Removal of this compound by Acidic Extraction.

experimental_workflow_copper_sulfate_extraction cluster_0 Setup cluster_1 Extraction cluster_2 Purification cluster_3 Isolation start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel add_cuso4 Add 10% CuSO4 (aq) sep_funnel->add_cuso4 shake Shake add_cuso4->shake observe Observe Color Change shake->observe separate Separate Layers observe->separate repeat_wash Repeat CuSO4 Wash (until no color change) separate->repeat_wash aqueous_waste Aqueous Waste (contains copper-amine complex) separate->aqueous_waste Drain Aqueous Layer wash_water Wash with Water repeat_wash->wash_water repeat_wash->aqueous_waste wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end Purified Product concentrate->end

References

Technical Support Center: Solvent Effects on 3,4-Dimethoxybenzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the critical role of solvent selection in reactions involving 3,4-Dimethoxybenzylamine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the rate of imine formation with this compound?

A1: Solvent selection is crucial in imine (Schiff base) formation as it influences reactant solubility, stabilizes intermediates and transition states, and can facilitate the removal of the water byproduct. The reaction rate is significantly affected by whether the solvent is protic or aprotic and by its polarity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen bond with the amine, potentially reducing its nucleophilicity and slowing the initial attack on the carbonyl group. However, they are effective at solvating ions and can facilitate the proton transfer steps involved in the mechanism.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents solvate cations well but are less effective at solvating anions, leaving the amine nucleophile more reactive. They are often a good choice for accelerating reaction rates, provided the reactants are sufficiently soluble.

  • Non-Polar Aprotic Solvents (e.g., Toluene (B28343), Hexane): These solvents are primarily useful when water removal is critical. Using a Dean-Stark apparatus with toluene allows for the azeotropic removal of water, driving the reaction equilibrium towards the imine product.

Q2: Why is my imine formation reaction with this compound slow or stalling?

A2: A common reason for slow or stalled imine formation is the accumulation of water, which can lead to the hydrolysis of the imine product back to the starting materials. Additionally, the pH of the reaction medium is critical; excessively acidic conditions (pH < 4) will protonate the amine, rendering it non-nucleophilic, while basic conditions may not sufficiently activate the carbonyl group.

Q3: What is the expected solubility of this compound in common laboratory solvents?

Q4: How does solvent polarity affect N-acylation reactions of this compound?

A4: For N-acylation, polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often preferred. These solvents effectively dissolve the amine and acylating agent without interfering with the reaction. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the acid byproduct (e.g., HCl), driving the reaction to completion.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Imine Formation
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (TLC shows starting material).Water Accumulation: The reaction is in equilibrium, and the presence of water favors the reverse reaction (hydrolysis).• Add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves (3Å or 4Å).• If using a suitable solvent (e.g., toluene), perform the reaction using a Dean-Stark apparatus to remove water azeotropically.
Incorrect pH: The reaction is acid-catalyzed, but strong acid protonates the amine, inhibiting its nucleophilic attack.• Use a catalytic amount of a weak acid, such as acetic acid, to maintain a pH between 4.5 and 5.5.
Poor Solubility: One or both reactants are not fully dissolved in the chosen solvent.• Select a solvent in which both this compound and the carbonyl compound are fully soluble at the reaction temperature. Gentle heating may improve solubility and reaction rate.
Low Reactivity of Carbonyl: The aldehyde or ketone is sterically hindered or electronically deactivated.• Increase the reaction temperature.• Consider using a more effective acid catalyst, like p-toluenesulfonic acid (p-TsOH), in catalytic amounts.
Issue 2: Formation of Side Products in N-Acylation
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, indicating side products.Diacylation: The amine is acylated twice, which can occur with highly reactive acylating agents or if excess reagent is used.• Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C).
Reaction with Solvent: The acylating agent is reacting with a nucleophilic solvent (e.g., an alcohol).• Use a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
Base-Induced Side Reactions: The base used to scavenge acid is too strong or sterically unhindered, leading to deprotonation at other sites or other side reactions.• Use a non-nucleophilic, sterically hindered base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA).

Quantitative Data

While specific kinetic data for reactions of this compound are not widely published, the following tables provide data for related systems to illustrate the impact of solvent choice and to list key properties of common solvents.

Table 1: Comparison of Reaction Conditions for Imine Synthesis with Benzylamines

Reactants Solvent Catalyst/Additive Temp. (°C) Time Yield (%) Reference
Benzaldehyde + n-ButylamineMethanolAcetic Acid (catalytic)60-8012-15 h79[Generic Protocol]
Cycloheptanone + BenzylamineTolueneDean-Stark TrapReflux6 hHigh (used directly)[Generic Protocol]
4-tert-Butylcyclohexanone + IsopropylamineDiethyl Ether4Å Molecular SievesRoom Temp5 h82[Generic Protocol]
Benzylamines + H₂O₂WaterV₂O₅Room Temp-Good to Quantitative[1]

Note: These are examples for illustrative purposes. Reaction conditions and yields will vary for this compound.

Table 2: Properties of Common Organic Solvents

Solvent Dielectric Constant (20°C) Polarity Index Type
n-Hexane1.890.1Non-Polar Aprotic
Toluene2.382.4Non-Polar Aprotic
Diethyl Ether4.342.8Polar Aprotic
Dichloromethane (DCM)9.083.1Polar Aprotic
Tetrahydrofuran (THF)7.584.0Polar Aprotic
Acetone21.05.1Polar Aprotic
Ethanol24.554.3Polar Protic
Methanol32.65.1Polar Protic
Acetonitrile (MeCN)37.55.8Polar Aprotic
Dimethylformamide (DMF)36.76.4Polar Aprotic
Dimethyl Sulfoxide (DMSO)46.77.2Polar Aprotic
Water80.110.2Polar Protic

Experimental Protocols & Visualizations

Protocol: General Procedure for Imine Synthesis with Water Removal

A detailed methodology for a common imine formation reaction is outlined below.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TsOH, 0.01 eq, optional)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound and the carbonyl compound.

  • Add anhydrous toluene to dissolve the reactants (concentration typically 0.1-0.5 M).

  • If required, add a catalytic amount of p-TsOH.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected or reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude imine product, typically by recrystallization or column chromatography.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Combine Reactants (Amine + Carbonyl) in Toluene reaction 2. Heat to Reflux with Dean-Stark Trap prep->reaction monitor 3. Monitor Water Removal and Reaction Progress (TLC) reaction->monitor workup 4. Cool and Concentrate (Rotary Evaporation) monitor->workup purify 5. Purify Product (Recrystallization/Chromatography) workup->purify product Pure Imine purify->product

Fig. 1: Experimental workflow for imine synthesis with azeotropic water removal.
Solvent Selection Logic

The choice of solvent is a critical decision that depends on the reaction mechanism and desired outcome. The following diagram illustrates a simplified decision-making process.

solvent_selection start Start: Select Solvent q1 Is water removal critical for equilibrium? start->q1 yes_node Use Non-Polar Solvent (e.g., Toluene) with Dean-Stark Trap q1->yes_node Yes no_node Is maximizing nucleophilicity key? q1->no_node No yes_node2 Use Polar Aprotic Solvent (e.g., MeCN, DMF) Check Reactant Solubility no_node->yes_node2 Yes no_node2 Consider Polar Protic Solvent (e.g., EtOH, MeOH) May slow initial attack no_node->no_node2 No

Fig. 2: Logical diagram for selecting a solvent for amine reactions.

References

Validation & Comparative

A Comparative Guide to 3,4-Dimethoxybenzylamine and 2,4-Dimethoxybenzylamine as Protecting Groups for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For the protection of primary and secondary amines, benzylamines, particularly those bearing electron-donating methoxy (B1213986) groups, offer a versatile and widely employed solution. This guide provides an objective comparison of two isomeric dimethoxybenzylamine protecting groups: 3,4-dimethoxybenzylamine (3,4-DMB) and 2,4-dimethoxybenzylamine (B23717) (2,4-DMB). By presenting their performance with supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

The primary distinction between the 3,4-DMB and 2,4-DMB protecting groups lies in the substitution pattern of the methoxy groups on the aromatic ring. This seemingly subtle difference significantly influences the electronic properties and, consequently, the stability and cleavage conditions of the corresponding protected amines. The 2,4-substitution pattern, with a methoxy group ortho to the benzylic position, renders the 2,4-DMB group more labile under acidic conditions due to enhanced stabilization of the resulting benzylic carbocation through resonance.[1][2] Conversely, the 3,4-DMB group, with both methoxy groups meta and para, is generally more stable to acid but more susceptible to oxidative cleavage.[3]

Data Presentation

The following tables summarize the typical conditions and performance for the protection of primary amines and the subsequent deprotection of the resulting N-DMB protected amines.

Table 1: Comparison of Primary Amine Protection Reactions

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
3,4-DMB 3,4-Dimethoxybenzyl chlorideK₂CO₃, CH₃CN, reflux6 - 12 h80 - 90
2,4-DMB 2,4-Dimethoxybenzyl bromideK₂CO₃, CH₃CN, reflux6 - 12 h80 - 90[1]

Table 2: Comparison of N-Deprotection Methods

Protecting GroupMethodReagentsTypical ConditionsReaction TimeTypical Yield (%)
3,4-DMB Oxidative CleavagePhenyliodine(III) bis(trifluoroacetate) (PIFA)CH₂Cl₂, rt8 h83[3]
2,4-DMB Acidic Cleavage10-20% Trifluoroacetic acid (TFA) in CH₂Cl₂rt1 - 4 h>95[1]
3,4-DMB Acidic CleavageTrifluoroacetic acid (TFA)Readily Cleaved (slower than 2,4-DMB)--
2,4-DMB Oxidative CleavageCeric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Readily Cleaved--

Experimental Protocols

Protection of a Primary Amine with 3,4-Dimethoxybenzyl Chloride

Objective: To introduce the 3,4-DMB protecting group onto a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • 3,4-Dimethoxybenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of the primary amine in acetonitrile, add potassium carbonate.

  • Add 3,4-dimethoxybenzyl chloride to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-(3,4-dimethoxybenzyl) protected amine.

Protection of a Primary Amine with 2,4-Dimethoxybenzyl Bromide[1]

Objective: To introduce the 2,4-DMB protecting group onto a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • 2,4-Dimethoxybenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 2,4-dimethoxybenzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic solids.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to yield the N-(2,4-dimethoxybenzyl) protected amine.[1]

Deprotection of an N-(3,4-Dimethoxybenzyl) Protected Amine using PIFA[3]

Objective: To remove the 3,4-DMB protecting group under oxidative conditions.

Materials:

  • N-(3,4-Dimethoxybenzyl) protected amine (1.0 eq)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) (10.0 eq)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 10% aqueous Na₂S₂O₃ solution

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the N-(3,4-dimethoxybenzyl) protected amine in dichloromethane.

  • Add PIFA to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion (typically 8 hours), quench the reaction with 10% aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with chloroform (B151607) (3 x 10 mL).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., crystallization or chromatography) to obtain the deprotected amine.[3]

Deprotection of an N-(2,4-Dimethoxybenzyl) Protected Amine using TFA[1]

Objective: To remove the 2,4-DMB protecting group under acidic conditions.

Materials:

  • N-(2,4-Dimethoxybenzyl) protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Toluene (B28343)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the N-(2,4-dimethoxybenzyl) protected amine (1.0 eq) in dichloromethane (10 mL).

  • Add trifluoroacetic acid (10-20% v/v) to the solution at room temperature.

  • Stir the reaction and monitor by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual TFA.

  • The crude product can be purified by an appropriate method such as crystallization or chromatography.[1]

Visualization of Key Concepts

G cluster_protection Protection cluster_reaction Chemical Transformation cluster_deprotection Deprotection Amine Amine (R-NH2) ProtectedAmine Protected Amine (R-NH-PG) Amine->ProtectedAmine Protection Reaction ProtectingGroup Protecting Group (PG-X) ProtectingGroup->ProtectedAmine ProtectedAmine_copy Protected Amine (R-NH-PG) TransformedProduct Transformed Product (R'-NH-PG) ProtectedAmine_copy->TransformedProduct Desired Reaction TransformedProduct_copy Transformed Product (R'-NH-PG) FinalProduct Final Product (R'-NH2) TransformedProduct_copy->FinalProduct Deprotection Reaction

Caption: General workflow of a protecting group strategy in chemical synthesis.

G cluster_34DMB 3,4-DMB Cleavage cluster_24DMB 2,4-DMB Cleavage ProtectedAmine Protected Amine (R-NH-DMB) Reagent_34 PIFA ProtectedAmine->Reagent_34 Reagent_24 TFA ProtectedAmine->Reagent_24 Product_34 Deprotected Amine (R-NH2) Reagent_34->Product_34 Oxidative Cleavage Product_24 Deprotected Amine (R-NH2) Reagent_24->Product_24 Acidic Cleavage (more facile)

Caption: Comparison of cleavage pathways for 3,4-DMB and 2,4-DMB protected amines.

Conclusion

The choice between this compound and 2,4-dimethoxybenzylamine as a protecting group for amines should be guided by the specific requirements of the synthetic route. The 2,4-DMB group is the preferred choice when mild acidic deprotection is desired, offering orthogonality with base-labile and some other acid-labile protecting groups. Its increased lability is a significant advantage in the synthesis of sensitive target molecules. However, this lability may be a drawback in synthetic routes requiring strongly acidic conditions for other transformations.

The 3,4-DMB group, being more stable to acidic conditions, provides a more robust protecting group. Its selective removal under oxidative conditions offers an alternative orthogonal deprotection strategy. This can be particularly useful when acidic conditions need to be avoided entirely. Researchers must carefully consider the stability of other functional groups present in their molecules and the desired deprotection conditions to select the most appropriate dimethoxybenzylamine protecting group for their specific application.

References

3,4-Dimethoxybenzylamine vs. other derivatization reagents for amine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amines is a common analytical challenge. Many amine-containing compounds, such as biogenic amines, amino acids, and pharmaceuticals, lack a native chromophore or fluorophore, making their detection by techniques like High-Performance Liquid Chromatography (HPLC) difficult. Chemical derivatization addresses this by attaching a tag to the amine functional group, enhancing its detectability. This guide provides a comprehensive comparison of several widely used derivatization reagents, offering insights into their performance, supported by experimental data.

While this guide focuses on established reagents, it is important to note that a thorough literature search for the analytical application of 3,4-Dimethoxybenzylamine as a derivatization reagent for general amine analysis did not yield sufficient experimental data for a direct comparison. The available information primarily consists of supplier specifications, indicating it is not a commonly employed reagent for this purpose. One study noted its use as a selective fluorogenic reagent for 5-hydroxyindoles, but not for broader amine analysis.

This comparison will therefore focus on five prominent derivatization reagents:

  • Dansyl Chloride (Dns-Cl)

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

  • o-Phthalaldehyde (OPA)

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Fluorescamine (B152294)

Performance Comparison of Derivatization Reagents

The selection of a suitable derivatization reagent is critical and depends on the specific analytical requirements, such as the type of amine (primary, secondary, or chiral), desired sensitivity, and the analytical instrumentation available. The following table summarizes the key performance characteristics of the five reagents.

ReagentAmine ReactivityDetection MethodDerivative StabilityKey AdvantagesKey Disadvantages
Dansyl Chloride Primary & Secondary AminesFluorescence, UVHigh[1]Robust, versatile, good sensitivity[2]Long reaction time, reagent can interfere
FMOC-Cl Primary & Secondary AminesFluorescence, UVHigh[3]Rapid reaction, high sensitivity[3]Reagent and by-products can interfere
o-Phthalaldehyde (OPA) Primary AminesFluorescence, UVLow[4]Very fast reaction, automated derivatization[5]Derivatives are unstable, does not react with secondary amines[4]
Marfey's Reagent Primary AminesUVHighChiral separation of enantiomers[6][7]Primarily for chiral analysis, suboptimal for general quantification[8]
Fluorescamine Primary AminesFluorescenceModerateRapid reaction, reagent is non-fluorescent[9]Derivatives can be unstable, high blanks due to hydrolysis[10]

Quantitative Performance Data

The following table presents a summary of quantitative data for the analyzed derivatization reagents, providing a basis for comparison of their analytical performance.

ReagentLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity (R²)
Dansyl Chloride LOD: 0.015–0.075 µg/mL; LOQ: 0.05–0.25 µg/mL (for biogenic amines)[1]> 0.9989[1]
FMOC-Cl LOD: 0.22 µg/mL; LOQ: 0.67 µg/mL (for Ranitidine)[11]> 0.9998[11]
o-Phthalaldehyde (OPA) Sensitivity in the low picomole range can be obtained[12]Not explicitly found in the search results.
Marfey's Reagent Subnanomolar range detection[6]Not explicitly found in the search results.
Fluorescamine LOD: 0.8 ng - 2.9 ng (for primary amino acids)[13]Linear dynamic ranges between 2 and 3 orders of magnitude[13]

Experimental Workflows and Logical Relationships

The general workflow for pre-column derivatization of amines for HPLC analysis involves several key steps. The following diagrams illustrate the typical experimental workflow and the logical relationship in selecting a derivatization reagent.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Containing Amines Extraction Extraction/Cleanup Sample->Extraction Derivatization Derivatization with Reagent Extraction->Derivatization Quenching Quenching (optional) Derivatization->Quenching HPLC HPLC Separation Quenching->HPLC Detection Detection (UV/Fluorescence) HPLC->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General experimental workflow for amine analysis using pre-column derivatization.

reagent_selection cluster_criteria Selection Criteria Analyte Amine Analyte Properties AmineType Primary/Secondary/Chiral Analyte->AmineType Instrument Available Instrumentation Sensitivity Sensitivity (LOD/LOQ) Instrument->Sensitivity Performance Required Performance Throughput Throughput/Speed Performance->Throughput Reagent Choice of Derivatization Reagent AmineType->Reagent Sensitivity->Reagent Throughput->Reagent

Caption: Logical relationship for selecting an appropriate derivatization reagent.

Detailed Experimental Protocols

The following are representative experimental protocols for each of the five discussed derivatization reagents. These protocols are intended as a starting point and may require optimization for specific applications.

Dansyl Chloride (Dns-Cl) Derivatization

Principle: Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent sulfonamide derivatives.[14]

Reagents:

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Sample solution containing amines

  • Quenching solution (e.g., 10% formic acid)

Protocol:

  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Cool the mixture to room temperature and add 50 µL of the quenching solution to stop the reaction.

  • The sample is now ready for HPLC analysis.

9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization

Principle: FMOC-Cl reacts rapidly with primary and secondary amines under alkaline conditions to form stable, highly fluorescent carbamate (B1207046) derivatives.[3]

Reagents:

  • FMOC-Cl solution (e.g., 3 mg/mL in acetonitrile)

  • Borate (B1201080) buffer (0.1 M, pH 8.0)

  • Sample solution containing amines

  • Quenching/extraction solution (e.g., pentane (B18724) or hexane)

Protocol:

  • Mix 150 µL of the amine solution with 150 µL of borate buffer in a vial.

  • Add 300 µL of the FMOC-Cl solution and vortex.

  • Allow the reaction to proceed at room temperature for approximately 2 minutes.

  • Add 1 mL of pentane or hexane (B92381) to extract the excess FMOC-Cl and by-products.

  • Vortex and allow the layers to separate. The aqueous layer containing the derivatized amines is ready for HPLC analysis.

o-Phthalaldehyde (OPA) Derivatization

Principle: OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) under alkaline conditions to form highly fluorescent isoindole derivatives.[5] The reaction is very fast, making it suitable for automated pre-column derivatization.[5]

Reagents:

  • OPA reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Prepare fresh daily.[5]

  • Sample solution containing primary amines.

  • Stopping reagent (optional): 5% acetic acid.[4]

Protocol:

  • In a vial, mix 20 µL of the sample or standard solution with 20 µL of the OPA reagent.[4]

  • Vortex for 1 minute.[4]

  • (Optional) Add 5 µL of 5% acetic acid to stop the reaction.[4]

  • Inject the sample into the HPLC system immediately, as the derivatives can be unstable.[4][5]

Marfey's Reagent Derivatization

Principle: Marfey's reagent is a chiral derivatizing agent used for the separation of amine enantiomers. It reacts with primary amines to form diastereomeric derivatives that can be resolved by reverse-phase HPLC.[6]

Reagents:

  • Marfey's reagent solution (1% w/v in acetone)

  • Sample solution containing chiral amines (approx. 50 nmol)

  • 1 M Sodium bicarbonate

  • 2 M Hydrochloric acid

Protocol:

  • Place the sample solution in a reaction vial and evaporate to dryness.

  • Add 100 µL of water and 40 µL of 1 M sodium bicarbonate.

  • Add 200 µL of the Marfey's reagent solution.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • The sample is ready for HPLC analysis.

Fluorescamine Derivatization

Principle: Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines to form highly fluorescent pyrrolinone products.[9] Excess reagent is hydrolyzed to non-fluorescent products.[10]

Reagents:

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone)

  • Borate buffer (0.2 M, pH 9.0)

  • Sample solution containing primary amines

Protocol:

  • To 100 µL of the sample solution in a vial, add 100 µL of borate buffer.

  • While vortexing, rapidly add 200 µL of the fluorescamine solution.

  • The reaction is almost instantaneous. The sample can be injected into the HPLC system shortly after mixing.

Conclusion

The choice of a derivatization reagent for amine analysis is a multifaceted decision that requires careful consideration of the analyte's properties, the desired analytical performance, and the available instrumentation. For general-purpose, robust analysis of primary and secondary amines with high sensitivity, Dansyl chloride and FMOC-Cl are excellent choices, with the latter offering a faster reaction time.[8] OPA is ideal for high-throughput applications involving primary amines due to its rapid reaction, which is amenable to automation, though the stability of its derivatives is a concern.[4][5] For chiral analysis, Marfey's reagent is the gold standard for separating enantiomers. Fluorescamine provides a rapid and specific method for primary amines with the advantage of a non-fluorescent reagent. By understanding the strengths and limitations of each reagent, researchers can select the most appropriate method to achieve accurate and reliable quantification of amines in their samples.

References

A Comparative Guide to LC-MS Method Validation for the Quantification of Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of novel compounds in biological matrices is a cornerstone of preclinical and clinical studies. This guide offers a comparative overview of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies applicable to the determination of 3,4-dimethoxybenzylamine derivatives and structurally related phenethylamines. The information herein is synthesized from established and validated analytical methods, adhering to international bioanalytical method validation guidelines, to provide a framework for researchers developing and validating their own quantitative assays.

Comparative Performance of Analytical Methods

The selection of an analytical method significantly influences the reliability and efficiency of bioanalysis. Below is a summary of typical performance characteristics for LC-MS/MS-based methods for the quantification of phenethylamine (B48288) derivatives in various biological matrices. This data provides a benchmark for what can be expected from a robustly validated method.

Validation ParameterMethod A: Phenethylamines in Amniotic Fluid (LC-MS/MS)Method B: Phenethylamines in Urine (LC-MS/MS)Method C: Phenethylamines in Hair (UPLC-MS/MS)Acceptance Criteria (FDA/ICH M10)
Linearity (r²) > 0.99Not explicitly stated, but method was linear> 0.997≥ 0.99
Lower Limit of Quantification (LLOQ) 0.05 - 0.25 ng/mL1.0 ng/mL1 - 20 pg/mgSignal-to-noise ratio ≥ 5; Accuracy and Precision within defined limits
Accuracy (% Bias) Within ± 15% of nominal concentrationWithin ± 15% of nominal concentrationWithin ± 20% of nominal concentrationWithin ± 15% of nominal (± 20% at LLOQ)
Precision (%RSD) Intra-day: ≤ 15%, Inter-day: ≤ 15%Intra-day & Inter-day: < 15%Intra-day & Inter-day: < 20%≤ 15% (≤ 20% at LLOQ)
Sample Preparation Solid-Phase Extraction (SPE)Direct Dilute-and-ShootCryogenic Grinding and UltrasonicationConsistent and reproducible recovery
Internal Standard (IS) Deuterated analogs where availableDeuterated analogsDeuterated analogsStructurally similar, stable isotope-labeled preferred

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below are typical protocols for the validation of an LC-MS/MS method for benzylamine (B48309) or phenethylamine derivatives in a biological matrix.

Method A: Phenethylamines in Amniotic Fluid[1]
  • Sample Preparation (Solid-Phase Extraction):

    • Activate and condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol (B129727) and 1 mL of ammonium (B1175870) acetate (B1210297) buffer (25 mM, pH 10).

    • Mix 0.5 mL of amniotic fluid with 0.5 mL of the same ammonium acetate buffer and apply to the cartridge.

    • Wash the cartridge with 1 mL of Milli-Q water and 1 mL of 5% methanol in water.

    • Dry the cartridge for 5 minutes under a stream of air.

    • Elute the analytes with 1 mL of methanol/acetonitrile (1/1).

  • Liquid Chromatography:

    • System: Shimadzu LC-20ADXR

    • Column: Kinetex C18 (50 × 2.1 mm, 2.6 µm) with a security guard cartridge.

    • Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: Linear gradient from 10% to 90% B in 6 minutes, followed by isocratic elution at 90% B for 1.5 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Method B: Phenethylamines in Urine[2][3]
  • Sample Preparation (Direct Dilute-and-Shoot):

    • Urine samples are diluted directly prior to injection.

  • Liquid Chromatography:

    • Column: Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% formic acid aqueous solution with 5 mM ammonium acetate; B: 0.1% formic acid methanolic solution.

  • Mass Spectrometry:

    • Detection: Multiple Reaction Monitoring (MRM) mode.

Method C: Phenethylamines in Hair[4]
  • Sample Preparation (Cryogenic Grinding):

    • Weigh approximately 20 mg of hair.

    • Pulverize with 0.1% formic acid in methanol by cryogenic grinding.

    • Perform ultrasonication, centrifugation, and filtration.

  • Liquid Chromatography (UPLC-MS/MS):

    • Column: Biphenyl column (2.6 µm, 100 Å, 100 × 3.0 mm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Run Time: 13 minutes.

  • Mass Spectrometry:

    • Detection: Scheduled Multiple Reaction Monitoring (sMRM) mode.

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the logical flow of method validation, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Matrix Biological Matrix (e.g., Plasma, Urine, Hair) Spike Spike with Analyte & Internal Standard Matrix->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Linearity Linearity & Range Accuracy Accuracy & Precision Selectivity Selectivity & Specificity Stability Stability Data Data Acquisition & Processing MS->Data Linearity->Data Accuracy->Data Selectivity->Data Stability->Data Report Validation Report Data->Report

Caption: A typical workflow for the bioanalysis of benzylamine derivatives.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Validation {Bioanalytical Method Validation | Key Parameters} Linearity Linearity Range (LLOQ to ULOQ) Validation->Linearity Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Selectivity Selectivity (Interference Check) Validation->Selectivity MatrixEffect Matrix Effect (Ion Suppression/Enhancement) Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability

Cross-Reactivity of Methoxy-Substituted Phenethylamine Derivatives in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an immunoassay is paramount for the accurate detection and quantification of target analytes. Cross-reactivity, the phenomenon where antibodies bind to structurally similar but unintended molecules, can lead to false-positive results or overestimated concentrations. This guide provides a comparative analysis of the cross-reactivity of various phenethylamine (B48288) derivatives, with a particular focus on methoxy-substituted compounds that are structurally related to 3,4-Dimethoxybenzylamine, in commercially available enzyme-linked immunosorbent assays (ELISAs). Understanding these cross-reactivity profiles is crucial for assay development, validation, and the interpretation of experimental data.

Comparative Cross-Reactivity Data

Direct and comprehensive cross-reactivity data for a wide range of this compound derivatives in commercially available immunoassays is not extensively documented in peer-reviewed literature. However, studies on immunoassays developed for amphetamine and methamphetamine often include cross-reactivity testing against a panel of structurally related phenethylamine derivatives. The data from these studies can provide valuable insights into the potential cross-reactivity of this compound and its analogs.

A study by Apollonio et al. (2007) evaluated the cross-reactivity of several amphetamine-type substances in the Bio-Quant Direct ELISA kits for amphetamine and methamphetamine. The following table summarizes the cross-reactivity of selected methoxy-substituted phenethylamines and other related compounds from this study.

Immunoassay KitCompoundConcentration Tested (ng/mL)% Cross-Reactivity
Bio-Quant Direct ELISA for Amphetamine d-Amphetamine50100
3,4-Methylenedioxyamphetamine (MDA)50282
p-Methoxyamphetamine (PMA)50265
4-Methylthioamphetamine (4-MTA)50280
Phentermine5061
2,5-Dimethoxy-4-bromophenethylamine (2C-B)50Not Detected
Bio-Quant Direct ELISA for Methamphetamine d-Methamphetamine50100
3,4-Methylenedioxymethamphetamine (MDMA)5073
3,4-Methylenedioxyethylamphetamine (MDEA)5018
N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB)508
Ephedrine509
Pseudoephedrine5019

Data sourced from Apollonio, L. G., et al. (2007). Journal of Analytical Toxicology, 31(4), 208-214.[1][2]

The results indicate that the presence and position of methoxy (B1213986) groups, as well as other substitutions on the phenyl ring and the ethylamine (B1201723) side chain, significantly influence the degree of cross-reactivity. For instance, PMA, with a single methoxy group, showed very high cross-reactivity in the amphetamine assay. Conversely, the dimethoxy-substituted compound 2C-B was not detected, suggesting that the pattern of substitution is a critical determinant of antibody recognition.

Experimental Protocols

The determination of cross-reactivity in a competitive ELISA is a crucial step in assay validation. The general methodology involves comparing the concentration of the cross-reacting compound that gives the same response as a known concentration of the target analyte.

Protocol for Cross-Reactivity Assessment in Competitive ELISA
  • Preparation of Standards and Cross-Reactants:

    • Prepare a standard curve of the target analyte (e.g., d-Amphetamine) at various concentrations in the assay buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare solutions of the potential cross-reacting compounds (e.g., this compound derivatives) at a high concentration in the assay buffer.

  • Assay Procedure:

    • Coat a 96-well microtiter plate with the capture antibody specific for the target analyte and incubate to allow for binding.

    • Wash the plate to remove any unbound antibody.

    • Add the standard solutions and the solutions of the cross-reacting compounds to separate wells.

    • Add a fixed amount of enzyme-conjugated target analyte to each well. This will compete with the analyte in the sample for binding to the capture antibody.

    • Incubate the plate to allow for competitive binding to occur.

    • Wash the plate to remove any unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric, fluorescent).

    • Incubate to allow the reaction to proceed.

    • Stop the reaction and measure the signal using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the signal intensity against the concentration of the target analyte.

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • Determine the IC50 for each of the cross-reacting compounds.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100

Visualizing Immunoassay Principles and Workflows

To further clarify the experimental concepts, the following diagrams illustrate the competitive immunoassay principle and a typical workflow for assessing cross-reactivity.

Competitive_Immunoassay_Principle cluster_well Microtiter Well cluster_reagents Reagents cluster_binding Competitive Binding Antibody Antibody Bound_Complex Antibody-Analyte or Antibody-Conjugate Complex Analyte Analyte Analyte->Bound_Complex Competes with Conjugate Enzyme Conjugate Conjugate->Bound_Complex Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Prepare Standards (Target Analyte) D Add Standards & Cross-Reactants A->D B Prepare Solutions (Cross-Reactants) B->D C Coat Plate with Antibody C->D E Add Enzyme Conjugate D->E F Incubate (Competitive Binding) E->F G Wash F->G H Add Substrate & Incubate G->H I Stop Reaction & Read Signal H->I J Generate Standard Curve I->J K Determine IC50 Values J->K L Calculate % Cross-Reactivity K->L

References

A Spectroscopic Showdown: Differentiating 3,4-Dimethoxybenzylamine from its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Positional isomers, with their identical molecular formulas but distinct substituent arrangements, can exhibit profoundly different biological activities. This guide provides a comprehensive spectroscopic comparison of 3,4-Dimethoxybenzylamine and its key positional isomers, offering a critical resource for accurate characterization and quality control.

This technical guide delves into the nuanced differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound and its isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-dimethoxybenzylamine. By presenting key experimental data in clear, comparative tables and outlining detailed experimental protocols, this guide serves as a practical reference for distinguishing these closely related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers. These values, compiled from various sources, highlight the distinct spectral fingerprints arising from the different positions of the methoxy (B1213986) groups on the benzene (B151609) ring.

¹H NMR Spectroscopic Data (Chemical Shift (δ) in ppm)
CompoundAromatic Protons-CH₂- Protons-OCH₃ ProtonsNH₂ Protons
This compound ~6.8 (m, 3H)~3.7 (s, 2H)~3.8 (s, 6H)~1.5 (s, 2H)
2,3-Dimethoxybenzylamine ~6.9-7.0 (m, 3H)~3.9 (s, 2H)~3.8 (s, 6H)~1.6 (s, 2H)
2,4-Dimethoxybenzylamine ~7.1 (d), ~6.4 (m, 2H)~3.7 (s, 2H)~3.8 (s, 6H)~1.5 (s, 2H)
2,5-Dimethoxybenzylamine ~6.8-6.9 (m, 3H)~3.8 (s, 2H)~3.7 (s, 6H)~1.5 (s, 2H)
2,6-Dimethoxybenzylamine ~7.2 (t), ~6.6 (d, 2H)~3.9 (s, 2H)~3.8 (s, 6H)~1.7 (s, 2H)
3,5-Dimethoxybenzylamine ~6.4 (m, 3H)~3.7 (s, 2H)~3.7 (s, 6H)~1.5 (s, 2H)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopic Data (Chemical Shift (δ) in ppm)
CompoundAromatic Carbons-CH₂- Carbon-OCH₃ Carbons
This compound ~149, ~148, ~134, ~120, ~112, ~111~47~56
2,3-Dimethoxybenzylamine ~152, ~147, ~135, ~124, ~120, ~111~42~60, ~56
2,4-Dimethoxybenzylamine ~160, ~158, ~130, ~121, ~104, ~98~41~55
2,5-Dimethoxybenzylamine ~154, ~152, ~129, ~117, ~113, ~112~41~56
2,6-Dimethoxybenzylamine ~158, ~129, ~120, ~105~39~56
3,5-Dimethoxybenzylamine ~161, ~145, ~106, ~99~47~55

Note: Complete spectral data for 2,6-Dimethoxybenzylamine is limited in publicly available resources.

Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
CompoundN-H StretchC-H (Aromatic) StretchC-N StretchC-O Stretch (Ether)
This compound ~3370, ~3290~3000~1260, ~1240~1140, ~1025
Isomers (General) ~3400-3250 (two bands for primary amine)~3100-3000~1335-1250~1260-1000

Note: The exact positions of IR bands can vary based on the physical state of the sample (e.g., neat liquid, KBr pellet).

Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 167152 ([M-NH₃]⁺), 136 ([M-CH₃O]⁺)

Note: While the molecular ion peak will be the same for all isomers, the relative intensities of fragment ions in electron ionization (EI) mass spectra may show subtle differences, though these are often not sufficient for unambiguous identification without chromatographic separation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dimethoxybenzylamine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. A standard one-pulse experiment is typically used with a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-160 ppm is appropriate. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix 1-2 mg of the solid amine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

  • Sample Preparation (Neat Liquid): For liquid samples, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Spectral Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the KBr pellet holder with a blank pellet) to subtract atmospheric and instrumental contributions.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the benzylamine (B48309) isomer in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. A typical setup would involve a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the isomers if analyzing a mixture. A representative program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Mass Spectrometry Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method. Acquire mass spectra over a range of m/z 40-300.

  • Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra to determine the molecular weight and fragmentation patterns.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of dimethoxybenzylamine isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Dimethoxybenzylamine Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Neat Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR GCMS GC-MS Analysis Prep_MS->GCMS Interpret_NMR Analyze Chemical Shifts & Coupling Patterns NMR->Interpret_NMR Interpret_IR Identify Functional Group Vibrations IR->Interpret_IR Interpret_MS Determine Molecular Weight & Fragmentation GCMS->Interpret_MS Conclusion Isomer Identification Interpret_NMR->Conclusion Interpret_IR->Conclusion Interpret_MS->Conclusion

Caption: Logical workflow for the spectroscopic analysis of dimethoxybenzylamine isomers.

Performance Evaluation of 3,4-Dimethoxybenzylamine in Chiral Separations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral separations, the selection of an appropriate derivatizing or resolving agent is paramount for the accurate determination of enantiomeric purity and the successful isolation of stereoisomers. This guide provides a comparative evaluation of 3,4-Dimethoxybenzylamine's role and performance in chiral separations, juxtaposed with established, high-performance alternatives. Our analysis is grounded in the fundamental principles of chiral derivatization and supported by experimental data from peer-reviewed literature.

While this compound is a readily available primary amine, a comprehensive review of scientific literature reveals its notable absence as a chiral derivatizing or resolving agent. This guide will, therefore, serve a dual purpose: to detail the principles that govern effective chiral derivatization for amines and to provide a performance comparison between commonly used, effective agents and the theoretical limitations of this compound.

Principles of Chiral Derivatization for Amines

Chiral derivatization is a powerful technique used in chromatography and NMR spectroscopy to distinguish between enantiomers.[1][2] The core principle involves the reaction of a racemic or enantiomerically enriched analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA).[1][3] This reaction converts the pair of enantiomers into a pair of diastereomers.[1] Unlike enantiomers, which possess identical physical and chemical properties in an achiral environment, diastereomers have distinct characteristics, allowing for their separation and quantification using standard analytical techniques like HPLC on an achiral stationary phase.[2][3]

An ideal chiral derivatizing agent should possess several key attributes:

  • Enantiomeric Purity: The agent itself must be of high enantiomeric purity.[2]

  • Reactivity: It should react quantitatively and under mild conditions to prevent racemization of the analyte or the agent.[2][3]

  • Structural Rigidity and Steric Hindrance: The CDA should have a well-defined, rigid structure with a chiral center close to the reaction site. This, along with bulky groups, helps to maximize the differences in spatial arrangement between the resulting diastereomers.

  • Spectroscopic or Chromatographic Handle: The agent should ideally introduce a chromophore or fluorophore to enhance detection in HPLC, or contain groups that induce significant chemical shift differences in NMR spectroscopy.[4]

Comparative Analysis of Leading Chiral Derivatizing Agents for Amines

Several reagents have become the gold standard for the chiral derivatization of primary and secondary amines. Below, we compare the performance of three prominent examples: Mosher's Acid Chloride (MTPA-Cl), Marfey's Reagent (FDAA), and (R)-(+)-1-Phenylethylamine.

Data Presentation: Performance of Alternative Chiral Derivatizing Agents
Chiral Derivatizing AgentAnalyte TypeMethodKey Performance MetricsReference(s)
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's Acid Chloride) Alcohols, AminesNMR SpectroscopyProduces diastereomers with significant ¹H and ¹⁹F NMR chemical shift differences (Δδ), allowing for accurate determination of enantiomeric excess (ee%).[5][6][7]
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) Primary Amines, Amino AcidsReversed-Phase HPLCForms stable diastereomers with strong UV absorbance (340 nm), enabling baseline separation (Rs > 1.5) on standard C18 columns.[4][8][9]
(R)-(+)-1-Phenylethylamine Chiral AcidsDiastereomeric Salt CrystallizationForms diastereomeric salts with differing solubilities, allowing for the physical separation and resolution of racemic acids with high optical purity.[10][11][12]

Analysis of this compound as a Potential Chiral Agent

This compound is an achiral molecule. For it to be used as a chiral derivatizing agent, it would first need to be resolved into its enantiomers, assuming a chiral variant was synthesized (e.g., by introducing a chiral center at the benzylic carbon). However, even as a resolved chiral amine, its structure presents several limitations when compared to the established agents:

  • Lack of a Suitable Chiral Center: In its common form, it is not chiral.

  • Flexibility: The benzylamine (B48309) structure is relatively flexible, which is not ideal for creating diastereomers with large, consistent conformational differences.

  • Limited Steric Influence: The methoxy (B1213986) groups, while providing some bulk, are not as sterically demanding or as strategically positioned as the phenyl and trifluoromethyl groups in Mosher's acid, or the dinitrophenyl group in Marfey's reagent, to induce significant separation between diastereomers.

These structural features make it unlikely for this compound to be an effective chiral derivatizing agent for creating easily separable diastereomers.

Experimental Protocols for Alternative Agents

Protocol 1: Derivatization of a Chiral Amine with Marfey's Reagent (FDAA) for HPLC Analysis

This protocol is representative for the derivatization of primary amines and amino acids.

  • Sample Preparation: Dissolve approximately 1 mg of the amine analyte in 100 µL of a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.

  • Derivatization Reaction: To the amine solution, add 200 µL of the FDAA solution. Vortex the mixture and incubate at 40-50°C for 1 hour.[13]

  • Quenching: After incubation, cool the reaction mixture to room temperature and add 50 µL of 2 M HCl to stop the reaction.

  • Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: Standard Reversed-Phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium (B1175870) acetate, pH 6.5) and an organic modifier (e.g., acetonitrile).[13][14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.[13]

Protocol 2: Formation of Mosher Amides for NMR Analysis

This protocol is a general procedure for determining the enantiomeric excess of a chiral amine.

  • Sample Preparation: In two separate NMR tubes, dissolve ~5 mg of the chiral amine in 0.5 mL of a dry deuterated solvent (e.g., CDCl₃ or pyridine-d₅).

  • Reaction:

    • To the first tube, add a slight molar excess (1.1 equivalents) of (R)-(-)-MTPA chloride.

    • To the second tube, add a slight molar excess (1.1 equivalents) of (S)-(+)-MTPA chloride.

  • Analysis: Acquire ¹H or ¹⁹F NMR spectra for both samples. Compare the spectra of the two diastereomeric amides. The integration of well-resolved signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.[6][15]

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the logical steps in chiral derivatization and analysis.

G Workflow for Chiral Derivatization and HPLC Analysis racemic_amine Racemic Amine (R-NH2 + S-NH2) cda Add Chiral Derivatizing Agent (e.g., S-FDAA) racemic_amine->cda reaction Derivatization Reaction (Formation of Diastereomers) cda->reaction diastereomers Diastereomeric Mixture (R,S-Derivative + S,S-Derivative) reaction->diastereomers hplc Inject into HPLC (Achiral Column) diastereomers->hplc separation Chromatographic Separation hplc->separation quantification Quantification (Peak Area Integration) separation->quantification ee_result Determine Enantiomeric Excess (ee%) quantification->ee_result

Caption: Workflow for Chiral Derivatization and HPLC Analysis.

G Decision Logic for Selecting a Chiral Derivatization Method start Start: Chiral Amine Mixture goal Goal of Analysis? start->goal quant Quantification (ee%) goal->quant ee% Determination abs_config Absolute Configuration goal->abs_config Structure Elucidation technique Available Technique? quant->technique nmr NMR abs_config->nmr hplc HPLC technique->hplc Yes technique->nmr Yes marfey Use Marfey's Reagent (FDAA) hplc->marfey mosher Use Mosher's Acid (MTPA) nmr->mosher end Analysis Complete marfey->end mosher->end

Caption: Decision Logic for Selecting a Chiral Derivatization Method.

Conclusion

The performance of a chiral derivatizing agent is critically dependent on its structure. Established agents like Mosher's acid and Marfey's reagent are effective because their enantiomerically pure, rigid, and sterically influential structures lead to the formation of diastereomers with significantly different physicochemical properties.

In contrast, this compound, in its common achiral form, is unsuitable for this purpose. Even a hypothetical chiral version would likely be a poor performer due to its structural flexibility and lack of features that maximize diastereomeric differences. This comparative guide underscores the importance of selecting a derivatizing agent with proven efficacy and a structure tailored to the principles of chiral recognition. For researchers and professionals in drug development, sticking to well-documented and validated reagents is the most reliable path to accurate and reproducible chiral separations.

References

A Comparative Study of the Reaction Kinetics of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of various substituted benzylamines, supported by experimental data from peer-reviewed studies. The influence of electronic effects of substituents on the rate of reaction is a cornerstone of physical organic chemistry, with significant implications for understanding reaction mechanisms and predicting reactivity. This is particularly relevant in drug development, where understanding the metabolic fate of amine-containing compounds is crucial.

Data Presentation: Reaction Rate Constants

The following table summarizes the second-order rate constants for the oxidation of a series of para- and meta-substituted benzylamines by cetyltrimethylammonium permanganate (B83412) (CTAP) in dichloromethane (B109758) at various temperatures.[1] The data clearly illustrates the electronic influence of the substituents on the reaction rate. Electron-donating groups generally increase the reaction rate, while electron-withdrawing groups decrease it.

Substituent (X)σ10³ k₂ (dm³ mol⁻¹ s⁻¹) at 293 K10³ k₂ (dm³ mol⁻¹ s⁻¹) at 303 K10³ k₂ (dm³ mol⁻¹ s⁻¹) at 313 K10³ k₂ (dm³ mol⁻¹ s⁻¹) at 323 K
p-OCH₃-0.2752.585.1135214
p-CH₃-0.1718.230.951.383.2
p-C₂H₅-0.1516.628.247.977.6
p-C₃H₇-0.1515.827.546.876.7
p-C₄H₉-0.1615.526.344.772.4
H0.007.0812.622.438.9
p-F+0.064.798.7115.527.5
p-Cl+0.232.244.378.3215.5
p-Br+0.232.194.278.1315.1
p-I+0.282.114.157.9414.8
m-OCH₃+0.124.478.1314.826.3
m-CH₃-0.079.1215.827.547.9
m-Cl+0.371.152.404.799.33
m-Br+0.391.072.244.478.71
m-NO₂+0.710.150.380.892.19
p-NO₂+0.780.100.280.681.66

Data sourced from Shukla, R. et al., Indian Academy of Sciences, 2003.[1]

Experimental Protocols

The kinetic data presented above was obtained through a detailed experimental protocol, a generalized version of which is provided below. This methodology is representative of studies investigating the kinetics of oxidation of substituted benzylamines.

Objective: To determine the second-order rate constants for the reaction of a series of substituted benzylamines with an oxidizing agent.

Materials:

  • Substituted benzylamines (purified by distillation)

  • Oxidizing agent (e.g., Cetyltrimethylammonium permanganate - CTAP)

  • Solvent (e.g., Dichloromethane, HPLC grade)

  • Thermostatted water bath

  • UV-Vis Spectrophotometer

  • Standard laboratory glassware

Procedure:

  • Preparation of Reagents:

    • Solutions of the oxidizing agent and the substituted benzylamines are prepared in the chosen solvent at known concentrations.

    • The purity of the synthesized oxidizing agent, such as CTAP, should be verified iodometrically.[1]

  • Kinetic Measurements:

    • The reactions are carried out under pseudo-first-order conditions by maintaining a large excess (at least 20-fold) of the benzylamine (B48309) over the oxidizing agent.[1]

    • The reaction is initiated by mixing the thermostatted solutions of the amine and the oxidant in a quartz cuvette placed in the temperature-controlled cell holder of a UV-Vis spectrophotometer.

    • The progress of the reaction is monitored by following the decrease in the absorbance of the oxidizing agent at its λ_max (e.g., 529 nm for CTAP) over time.[1] This is done for up to 80% completion of the reaction.[1]

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of the natural logarithm of the absorbance (or concentration) of the oxidizing agent versus time. The linearity of these plots should be confirmed by a high correlation coefficient (r² > 0.995).[1]

    • The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the substituted benzylamine: k₂ = k_obs / [Benzylamine].[2]

  • Product Analysis:

    • To confirm the stoichiometry and identify the reaction products, a separate experiment is conducted under kinetic conditions but with a longer reaction time to ensure completion.

    • The product (e.g., the corresponding aldimine) can be derivatized, for instance, by reacting it with 2,4-dinitrophenylhydrazine (B122626) to form a 2,4-dinitrophenylhydrazone (DNP).[1]

    • The identity of the DNP can be confirmed by comparing its melting point and mixed melting point with an authentic sample.[1][2] The yield of the product should also be quantified.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical kinetic study of substituted benzylamines and the general signaling pathway for the influence of substituents on reaction rates.

G cluster_exp Experiment cluster_analysis Data Analysis cluster_correlation Structure-Reactivity Correlation prep_amine Prepare Substituted Benzylamine Solutions thermostat Thermostat Solutions prep_amine->thermostat prep_oxidant Prepare Oxidant Solution (e.g., CTAP) prep_oxidant->thermostat mix Mix Reactants in Cuvette thermostat->mix monitor Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) mix->monitor plot_lnA Plot ln(Absorbance) vs. Time monitor->plot_lnA calc_kobs Calculate k_obs (from slope) plot_lnA->calc_kobs calc_k2 Calculate k₂ (k₂ = k_obs / [Amine]) calc_kobs->calc_k2 hammett Construct Hammett Plot (log(k_X/k_H) vs. σ) calc_k2->hammett rho Determine Reaction Constant (ρ) hammett->rho

Caption: Experimental workflow for the kinetic study of substituted benzylamine reactions.

G substituent Substituent (X) on Benzyl Ring edg Electron-Donating Group (EDG) substituent->edg e.g., -OCH₃, -CH₃ ewg Electron-Withdrawing Group (EWG) substituent->ewg e.g., -NO₂, -Cl ts_stabilized Stabilized Transition State edg->ts_stabilized Increases electron density at reaction center ts_destabilized Destabilized Transition State ewg->ts_destabilized Decreases electron density at reaction center reaction_center Reaction Center (e.g., α-C-H bond) reaction_center->ts_stabilized reaction_center->ts_destabilized increased_rate Increased Rate ts_stabilized->increased_rate decreased_rate Decreased Rate ts_destabilized->decreased_rate rate Reaction Rate increased_rate->rate decreased_rate->rate

Caption: Influence of substituents on the reaction rate of benzylamines.

References

Navigating Impurity Analysis: A Comparative Guide to Validated Analytical Methods for 3,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients is paramount. This guide provides a comparative overview of validated analytical methods for the determination of impurities in 3,4-Dimethoxybenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. While specific validated methods for this compound are not extensively published, this document presents a consolidation of established chromatographic techniques used for structurally similar aromatic amines and benzylamine (B48309) derivatives. The data and protocols herein are representative examples derived from scientific literature to guide the development and validation of in-house analytical methods.

The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement to ensure the safety and efficacy of drug products.[1][2] The International Council for Harmonisation (ICH) provides clear guidelines on the validation of analytical procedures, which include parameters such as accuracy, precision, specificity, linearity, range, and detection limits.[3][4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for impurity profiling in the pharmaceutical industry.[1][2]

Comparative Analysis of Analytical Methods

The choice between HPLC and GC for impurity analysis depends on the volatility and thermal stability of the impurities and the analyte. For this compound and its potential impurities, both techniques offer viable solutions.

  • High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds. It offers high resolution and sensitivity, making it a gold standard for impurity analysis.[1]

  • Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is ideal for volatile and semi-volatile organic impurities, such as residual solvents or certain by-products from synthesis.[5] Derivatization may be required for polar analytes to improve their volatility and chromatographic performance.[5][6]

The following table summarizes the typical performance characteristics of validated HPLC and GC methods for the analysis of impurities in compounds structurally related to this compound.

Validation ParameterHPLC Method (Representative)GC-MS Method (Representative)ICH Acceptance Criteria (Typical)
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.997≥ 0.995[7]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%80 - 120% of the theoretical concentration[8]
Precision (RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 5%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 10%
Limit of Detection (LOD) 0.01%0.005%Reportable
Limit of Quantitation (LOQ) 0.03%0.015%Reportable
Specificity/Selectivity Baseline resolution from known impurities and degradation productsNo interference from blank and placebo at the retention time of the analyte and its impuritiesThe method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.[4]

Experimental Protocols

The following are detailed, representative methodologies for the analysis of impurities in this compound based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of potential non-volatile impurities.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 40 60
    25 40 60
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Mobile Phase A and Acetonitrile (90:10 v/v).

  • Standard Solution (0.1%): Prepare a stock solution of this compound reference standard and dilute to a final concentration of 0.1% of the sample concentration.

  • Sample Solution: Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and semi-volatile impurities. Derivatization is often employed for aromatic amines to improve peak shape and sensitivity.[5]

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.

2. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

3. Sample Preparation (with Derivatization):

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of the derivatizing agent (BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Workflow and Logical Relationships

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating an impurity method.

G start Method Development & Optimization protocol Write Validation Protocol start->protocol specificity Specificity (Resolution from impurities, blank, and placebo) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness (Varying parameters) protocol->robustness system_suitability System Suitability Criteria specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report method_implementation Method Implementation for Routine Analysis validation_report->method_implementation

Workflow for Analytical Method Validation of Impurities.

This structured approach ensures that the analytical method is reliable, reproducible, and fit for the purpose of quantifying impurities in this compound, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

Head-to-head comparison of HPLC and GC-MS for 3,4-Dimethoxybenzylamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is pivotal for the accurate quantification and identification of pharmaceutical compounds. This guide provides a comprehensive, data-driven comparison of these two techniques for the analysis of 3,4-Dimethoxybenzylamine, a key intermediate in the synthesis of various pharmaceuticals.

At a Glance: Performance Comparison

The selection of an analytical technique is contingent on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation. Below is a summary of the key performance characteristics of HPLC and GC-MS for this compound analysis.

ParameterHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.[1]
Analyte Suitability Well-suited for non-volatile, thermally unstable, and polar compounds.[2]Best for volatile and thermally stable compounds; derivatization is often required for polar compounds like amines.[3][4]
Sample Preparation Generally simpler, often involving dissolution and filtration.[3]Can be more complex, frequently requiring derivatization to increase volatility and thermal stability.[4]
Speed of Analysis Analysis times can range from 10 to 60 minutes.[5]Typically faster for volatile compounds, with run times from a few minutes to seconds.[6]
Sensitivity Sensitivity is dependent on the detector used, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.Generally offers high sensitivity, often in the parts-per-billion (ppb) range.[1]
Selectivity Good selectivity based on the choice of column and mobile phase.High selectivity, especially with the mass spectrometer providing structural information.
Impurity Identification Based on retention time comparison with standards; coupling with MS enhances identification.Provides definitive identification through mass spectral fragmentation patterns.
Cost Can be more cost-effective in terms of solvent consumption and initial instrument cost.[5]The instrument can be more expensive, but the use of gases is generally cheaper than HPLC solvents.[5]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.

HPLC Protocol for this compound

This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound.[7]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[7]

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to control the pH and improve peak shape. For MS detection, replace phosphoric acid with a volatile modifier like formic acid.[7]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection Wavelength: 210 nm or 254 nm (based on the UV absorbance of the aromatic ring)[8][9]

GC-MS Protocol for this compound (with Derivatization)

Due to the polar nature and relatively high boiling point (281-284 °C) of this compound, derivatization is recommended to improve its volatility and chromatographic performance. Silylation is a common derivatization technique for amines.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • A suitable solvent (e.g., dichloromethane, ethyl acetate)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)

  • This compound standard

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh the this compound standard or sample into a vial.

    • Dissolve in a small volume of a suitable solvent.

  • Derivatization:

    • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) to the standard and sample solutions.

    • Heat the vials at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect process Quantification and Data Analysis detect->process end Report Results process->end

Caption: Experimental workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Add Derivatizing Agent (e.g., BSTFA) and Heat dissolve->derivatize inject Inject into GC-MS System derivatize->inject separate Separation in Capillary Column inject->separate detect Mass Spectrometric Detection separate->detect process Identification and Quantification detect->process end Report Results process->end

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages. HPLC is a robust and straightforward method, particularly for routine quality control, due to its simpler sample preparation. In contrast, GC-MS offers higher sensitivity and definitive structural identification, which is invaluable for impurity profiling and metabolic studies, although it necessitates a derivatization step for this polar analyte.[4] The choice between these methods should be guided by the specific analytical goals, available instrumentation, and the desired level of sample throughput and structural information.

References

A Comparative Guide to 3,4-Dimethoxybenzylamine-Based Assays and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate assay is paramount for generating accurate and reproducible data. This guide provides an objective comparison of assays utilizing 3,4-dimethoxybenzylamine against established methods in two key research applications: the measurement of Monoamine Oxidase (MAO) activity and the quantification of serotonin (B10506). This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.

Part 1: Benchmarking for Monoamine Oxidase (MAO) Activity

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Their dysfunction is implicated in various neurological disorders, making them significant drug targets.[1] Accurate measurement of MAO activity is crucial for screening potential inhibitors and understanding their mechanisms.[1]

The this compound-Based Colorimetric Assay

This method utilizes this compound as a substrate for MAO. The enzymatic reaction produces p-dimethylaminobenzaldehyde, which has a characteristic absorbance peak at 355 nm. The activity of MAO is determined by measuring the rate of formation of this product.[3][4]

Established Alternative 1: MAO-Glo™ Luminescent Assay

The MAO-Glo™ Assay is a popular, homogeneous, two-step bioluminescent method.[1] In the first step, a luminogenic MAO substrate is oxidized by MAO to produce methyl ester luciferin.[5] In the second step, a Luciferin Detection Reagent is added, which stops the MAO reaction and converts the product into luciferin, generating a stable, glow-type luminescent signal that is proportional to MAO activity.[5][6]

Established Alternative 2: Amplex® Red Fluorometric Assay

The Amplex® Red assay is a sensitive, fluorometric method for detecting hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[7] MAO reacts with a substrate like p-tyramine to produce H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.[7]

Signaling Pathway: Monoamine Oxidase (MAO) Catalysis

MAO_Pathway Monoamine Monoamine (e.g., Serotonin, Dopamine) MAO MAO-A / MAO-B Monoamine->MAO + O₂ + H₂O Aldehyde Aldehyde Product H2O2 Hydrogen Peroxide (H₂O₂) NH3 Ammonia (NH₃) MAO->Aldehyde MAO->H2O2 MAO->NH3

Caption: MAO enzymes catalyze the oxidative deamination of monoamines.

Data Presentation: Comparison of MAO Activity Assays
FeatureThis compound AssayMAO-Glo™ AssayAmplex® Red Assay
Principle ColorimetricBioluminescentFluorometric
Detection Absorbance at 355 nm[3][4]Luminescence[6]Fluorescence (Ex/Em ~570/585 nm)[7]
Key Reagent This compoundLuminogenic MAO SubstrateAmplex® Red Reagent, HRP
Sensitivity Detection range: 16 – 641 U/L[3]LOD: 1 ng (MAO-A), 6 ng (MAO-B)[1]LOD: 12 µU/mL
Throughput High-throughput adaptableIdeal for high-throughput screening[6]High-throughput compatible[7]
Advantages Direct measurement of productHigh sensitivity (>100x vs. fluoro)[6], low interference[1]High sensitivity, stable reagents[7]
Disadvantages Lower sensitivity, potential for UV interferenceIndirect (coupled) reactionSusceptible to interference from colored/fluorescent compounds and HRP inhibitors[8]
Experimental Protocols: MAO Activity Assays
  • Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate (B84403) buffer) and a stock solution of this compound.

  • Reaction Setup: In a UV-compatible microplate, add the sample containing MAO (e.g., tissue homogenate).

  • Initiation: Add the this compound substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[3]

  • Measurement: Measure the absorbance of the product, p-dimethylaminobenzaldehyde, at 355 nm using a microplate reader.[3][4]

  • Calculation: Calculate MAO activity based on the change in absorbance over time, referencing a standard curve if necessary.

MAO_Colorimetric_Workflow A Prepare Reagents (Buffer, Substrate) B Add MAO Sample to Microplate A->B C Add Substrate (this compound) B->C D Incubate at 37°C C->D E Measure Absorbance at 355 nm D->E F Calculate MAO Activity E->F

Caption: Workflow for the colorimetric MAO activity assay.

  • Reagent Preparation: Reconstitute the Luciferin Detection Reagent according to the manufacturer's protocol. Prepare serial dilutions of test compounds if screening for inhibitors.

  • Reaction Setup: Add the MAO enzyme source to the wells of a white, opaque microplate.

  • Initiation: Add the luminogenic MAO substrate to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Development: Add the reconstituted Luciferin Detection Reagent to stop the reaction and initiate the luminescent signal.

  • Stabilization: Incubate for 20 minutes at room temperature to stabilize the signal.

  • Measurement: Measure luminescence using a plate-reading luminometer.

MAO_Glo_Workflow A Add MAO Enzyme to Opaque Plate B Add Luminogenic MAO Substrate A->B C Incubate at RT (60 min) B->C D Add Luciferin Detection Reagent C->D E Incubate at RT (20 min) D->E F Measure Luminescence E->F

Caption: Workflow for the MAO-Glo™ luminescent assay.

  • Reagent Preparation: Prepare a working solution containing Amplex® Red reagent, HRP, and a suitable MAO substrate (e.g., p-tyramine) in assay buffer.

  • Standard Curve: Prepare a hydrogen peroxide standard curve for quantification.

  • Reaction Setup: Add the sample containing MAO to a black, clear-bottom microplate. For inhibitor studies, pre-incubate the enzyme with the inhibitor.

  • Initiation: Add the Amplex® Red working solution to all wells.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~585-590 nm.

  • Calculation: Determine the H₂O₂ concentration from the standard curve and calculate the MAO activity.

Amplex_Red_Workflow A Prepare Amplex Red Working Solution C Add Working Solution to Wells A->C B Add MAO Sample to Black Plate B->C D Incubate at RT (Protected from Light) C->D E Measure Fluorescence (Ex/Em ~560/590 nm) D->E F Calculate H₂O₂ & Activity E->F

Caption: Workflow for the Amplex® Red fluorometric MAO assay.

Part 2: Benchmarking for Serotonin Quantification

Serotonin (5-hydroxytryptamine, 5-HT) is a vital monoamine neurotransmitter involved in regulating mood, sleep, and appetite.[9][10] Its accurate quantification in biological samples is essential for research into neuropsychiatric disorders.[11]

The this compound-Based HPLC-Fluorescence Assay

In this method, this compound is used as a pre-column derivatization reagent. It reacts with serotonin to form a highly fluorescent product. This derivatization step significantly enhances the sensitivity and selectivity of detection. The fluorescent derivative is then separated by High-Performance Liquid Chromatography (HPLC) and quantified using a fluorescence detector. A related compound, benzylamine (B48309), has been used to achieve detection limits in the nanomolar range.[12]

Established Alternative 1: Serotonin ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For serotonin, a competitive ELISA format is typically used. In this format, serotonin in the sample competes with a labeled (e.g., biotinylated) serotonin for a limited number of binding sites on an anti-serotonin antibody coated onto the microplate. The resulting signal is inversely proportional to the amount of serotonin in the sample.[13]

Established Alternative 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[14] This method allows for the direct and robust quantification of serotonin in complex biological matrices like plasma and serum with minimal sample preparation, often requiring just a simple protein precipitation step.[14]

Signaling Pathway: Serotonin Synthesis

Serotonin_Synthesis Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Serotonin Serotonin (5-HT) TPH->HTP AADC->Serotonin

Caption: Biosynthesis of serotonin from the precursor L-tryptophan.[10]

Data Presentation: Comparison of Serotonin Quantification Assays
FeatureThis compound HPLCSerotonin ELISASerotonin LC-MS/MS
Principle HPLC with pre-column fluorescence derivatizationCompetitive ImmunoassayLiquid Chromatography-Tandem Mass Spectrometry
Detection Fluorescence (Ex/Em ~345/480 nm for benzylamine derivative)[12]Colorimetric (Absorbance)[13]Mass-to-charge ratio
Sensitivity LOD: ~7 nmol/L (0.7 fmol on column)[12]LOD: ~9.38 ng/mL[13]LOD: ~0.04 ng/mL to 0.13 ng/mL[15]
Sample Types Urine, Plasma[12][16]Plasma, Serum, Urine[13][17]Plasma, Serum[14]
Throughput Lower (serial analysis)High (plate-based)Moderate to High (with autosampler)
Advantages High sensitivity and selectivityHigh-throughput, no complex equipment requiredGold standard for specificity and sensitivity, robust[14]
Disadvantages Requires derivatization step, lower throughputPotential for cross-reactivity, matrix effectsRequires expensive, specialized equipment and expertise
Experimental Protocols: Serotonin Quantification
  • Sample Preparation: Extract serotonin from the biological sample (e.g., plasma, urine) using an appropriate method like solid-phase extraction.[15]

  • Derivatization: Mix the extracted sample with a solution of this compound in a suitable buffer. Incubate under specific conditions (e.g., slightly alkaline pH, elevated temperature) to allow the derivatization reaction to complete.

  • HPLC Separation: Inject the derivatized sample into an HPLC system equipped with a reverse-phase C18 column. Use an isocratic or gradient elution with a suitable mobile phase to separate the serotonin derivative from other components.[12]

  • Fluorescence Detection: Monitor the column eluent with a fluorescence detector set to the optimal excitation and emission wavelengths for the derivative.

  • Quantification: Calculate the serotonin concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of derivatized serotonin.

HPLC_Workflow A Sample Extraction B Pre-column Derivatization with 3,4-DMBA A->B C Inject Sample into HPLC B->C D Chromatographic Separation C->D E Fluorescence Detection D->E F Quantify using Standard Curve E->F

Caption: Workflow for serotonin quantification by HPLC with derivatization.

  • Reagent Preparation: Prepare standards, samples, and working solutions of biotinylated detection antibody and HRP conjugate as per the kit manual.

  • Binding: Add standards and samples to the antibody-coated microplate wells. Immediately add the biotinylated detection antibody.

  • Incubation: Cover the plate and incubate for 45 minutes at 37°C.

  • Washing: Wash the plate multiple times to remove unbound reagents.

  • Conjugate Addition: Add the HRP conjugate to each well and incubate for 30 minutes at 37°C.

  • Washing: Repeat the wash step.

  • Substrate Reaction: Add TMB substrate and incubate for 10-20 minutes at 37°C, protected from light.

  • Stopping: Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance on a microplate reader and calculate the concentration from the standard curve.

ELISA_Workflow A Add Standards/Samples & Biotin-Ab to Plate B Incubate & Wash A->B C Add HRP Conjugate B->C D Incubate & Wash C->D E Add TMB Substrate & Stop Solution D->E F Read Absorbance & Calculate E->F

Caption: Workflow for a competitive serotonin ELISA.

  • Sample Preparation: Perform a simple protein precipitation by adding an acid solution (e.g., 5-sulfosalicylic acid) and an internal standard to the serum or plasma sample.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Injection: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

  • LC Separation: Separate serotonin from other matrix components using a liquid chromatography column (e.g., HILIC or reverse-phase).

  • MS/MS Detection: Detect and quantify serotonin using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for serotonin and the internal standard.

  • Quantification: Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.

LCMS_Workflow A Protein Precipitation (Sample + IS + Acid) B Centrifuge A->B C Inject Supernatant into LC-MS/MS B->C D LC Separation C->D E MS/MS Detection (MRM) D->E F Quantify using Internal Standard E->F

Caption: Workflow for serotonin quantification by LC-MS/MS.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethoxybenzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of 3,4-Dimethoxybenzylamine is paramount for ensuring a safe laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

This compound is a corrosive chemical that can cause severe skin burns and eye damage[1]. Adherence to proper disposal protocols is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors[1]. Ensure that an eyewash station and safety shower are readily accessible[1].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Boiling Point 281-284 °C (537.8 - 543.2 °F)
Flash Point 112 °C (233.6 °F)
Density 1.109 g/mL at 25 °C
CAS Number 5763-61-1
UN Number 2735

Data sourced from multiple safety data sheets.[1][2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4].

For Unused or Waste this compound:

  • Containerization:

    • Ensure the waste this compound is stored in a suitable, tightly sealed, and properly labeled container. The label should clearly indicate "Hazardous Waste" and "this compound."

  • Storage:

    • Store the waste container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates[1].

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal[5].

For Empty Containers:

  • Decontamination:

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or water, depending on laboratory protocols for amine waste).

    • Crucially, collect the rinsate as hazardous waste. Do not pour the rinsate down the drain.

  • Label Removal:

    • Completely remove or deface the original chemical label on the container to prevent accidental misuse[4].

  • Final Disposal:

    • Once thoroughly decontaminated and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's specific guidelines[4].

Accidental Spill Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with a non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like paper towels without appropriate precautions.

  • Collection: Carefully collect the absorbed material and place it into a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway Unused/Waste Product Unused/Waste Product Collect in Labeled Hazardous Waste Container Collect in Labeled Hazardous Waste Container Unused/Waste Product->Collect in Labeled Hazardous Waste Container Contaminated Materials (e.g., gloves, wipes) Contaminated Materials (e.g., gloves, wipes) Contaminated Materials (e.g., gloves, wipes)->Collect in Labeled Hazardous Waste Container Empty Container Empty Container Triple Rinse with Appropriate Solvent Triple Rinse with Appropriate Solvent Empty Container->Triple Rinse with Appropriate Solvent Store in Designated Hazardous Waste Area Store in Designated Hazardous Waste Area Collect in Labeled Hazardous Waste Container->Store in Designated Hazardous Waste Area Collect Rinsate as Hazardous Waste Collect Rinsate as Hazardous Waste Triple Rinse with Appropriate Solvent->Collect Rinsate as Hazardous Waste Deface Label Deface Label Triple Rinse with Appropriate Solvent->Deface Label Collect Rinsate as Hazardous Waste->Store in Designated Hazardous Waste Area Dispose of Container as Non-Hazardous Waste Dispose of Container as Non-Hazardous Waste Deface Label->Dispose of Container as Non-Hazardous Waste Arrange for Professional Waste Disposal Arrange for Professional Waste Disposal Store in Designated Hazardous Waste Area->Arrange for Professional Waste Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents like 3,4-Dimethoxybenzylamine are paramount. This guide provides immediate, essential safety protocols and logistical plans to ensure a secure laboratory environment and adherence to regulatory standards. This compound is classified as a corrosive material that can cause severe skin burns and eye damage, necessitating strict handling procedures.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required.[3] For operations with a significant splash hazard, a face shield should be worn in addition to goggles.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[3][5] An SDS should be consulted for prolonged or high-exposure scenarios to ensure the glove material offers adequate protection.[3]

  • Body Protection: A lab coat or a chemical-resistant apron is required to protect against splashes and spills.[3][5] Open-toe shoes are not permitted in the laboratory.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[6][7] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[6]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance Light yellow liquid
Boiling Point 281 - 284 °C
Flash Point 112 °C (closed cup)
Density 1.109 g/mL at 25 °C

(Source: Sigma-Aldrich, Fisher Scientific)[1]

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storage is crucial for minimizing risks.

1. Preparation:

  • Before handling, thoroughly review the Safety Data Sheet (SDS).[3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Verify that all necessary PPE is available and in good condition.

2. Handling:

  • Conduct all work in a well-ventilated area or a chemical fume hood.[6][7]

  • Avoid direct contact with skin and eyes.[7]

  • Prevent the formation of mists or vapors.[1]

  • Use non-sparking tools to prevent ignition.[7]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]

  • Keep containers tightly closed and clearly labeled.[6]

  • Never store corrosive liquids above eye level.[3][4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical to protect the environment and comply with regulations.

1. Waste Identification and Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[8]

  • Do not mix with other waste streams unless compatibility is confirmed.[8]

2. Decontamination:

  • Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

  • After decontamination, deface the original label before disposing of the container according to institutional guidelines.[9]

3. Professional Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal service.[1][8]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Absorb the spill with an inert, non-combustible material like sand or earth. Place the absorbed material into a suitable container for disposal.[8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_transfer Chemical Transfer (in Fume Hood) prep_workspace->handle_transfer Proceed if Safe handle_reaction Perform Experiment handle_transfer->handle_reaction disp_collect Collect Waste handle_reaction->disp_collect After Experiment em_spill Spill handle_reaction->em_spill em_exposure Exposure handle_reaction->em_exposure disp_label Label Container disp_collect->disp_label disp_store Store for Pickup disp_label->disp_store

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxybenzylamine
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxybenzylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.